4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN5/c8-5-3(1-9)4-6(10)11-2-12-7(4)13-5/h2H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJFFHZJCFOMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=C(NC2=N1)Br)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453083 | |
| Record name | 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19393-83-0 | |
| Record name | 19393-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Key Intermediate in Kinase Inhibitor Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. Its structural resemblance to the purine nucleus allows it to effectively compete for the ATP-binding site of a wide range of protein kinases. A particularly valuable and highly functionalized derivative is 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile . The strategic placement of its amino, bromo, and cyano substituents provides multiple points for diversification, making it a crucial building block in the synthesis of potent and selective kinase inhibitors targeting oncogenic drivers such as RET and EGFR. This guide provides a detailed examination of a reliable and efficient pathway for the synthesis of this key intermediate, emphasizing the chemical principles and practical considerations that underpin the methodology.
The Significance of a Multi-Functionalized Scaffold
The therapeutic utility of pyrrolo[2,3-d]pyrimidine-based drugs stems from their ability to mimic adenine and engage in key hydrogen bonding interactions within the kinase hinge region. The 4-amino group is a critical pharmacophoric feature, often forming essential hydrogen bonds with the backbone of the kinase hinge. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, which is a common strategy for enhancing potency and selectivity. The 5-carbonitrile group, an electron-withdrawing moiety, can modulate the electronic properties of the heterocyclic core and may also be involved in specific interactions with the target kinase.
A Recommended Synthetic Pathway
A robust and frequently employed synthetic route to this compound commences with the commercially available 2-amino-3,4-dicyanopyrrole. This pathway involves a cyclization to form the pyrimidine ring, followed by a selective bromination of the pyrrole ring.
Caption: A two-step synthesis of the target compound.
Step 1: Cyclization to Form the Pyrrolo[2,3-d]pyrimidine Core
The initial step involves the condensation of 2-amino-3,4-dicyanopyrrole with formamidine acetate to construct the pyrimidine ring. This reaction is typically performed at elevated temperatures in a high-boiling solvent such as 2-methoxyethanol.
Mechanism: The reaction proceeds through a nucleophilic attack of the amino group of the pyrrole onto one of the electrophilic carbon atoms of formamidine, followed by an intramolecular cyclization and subsequent elimination of ammonia and water to yield the aromatic pyrrolo[2,3-d]pyrimidine ring system. The choice of formamidine acetate is strategic as it provides the necessary one-carbon unit to form the C2 position of the pyrimidine ring.
Experimental Protocol: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
-
To a solution of 2-amino-3,4-dicyanopyrrole (1.0 eq) in 2-methoxyethanol, add formamidine acetate (3.0 eq).
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration.
-
Wash the collected solid with a suitable solvent, such as ethanol or diethyl ether, to remove residual impurities.
-
Dry the product under vacuum to yield 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile as a solid.
| Parameter | Value | Rationale |
| Solvent | 2-Methoxyethanol | High boiling point allows for the necessary reaction temperature. |
| Reagent | Formamidine acetate | Provides the one-carbon unit for pyrimidine ring formation. |
| Temperature | Reflux | Drives the condensation and cyclization reaction to completion. |
| Reaction Time | 12-18 hours | Ensures complete conversion of the starting material. |
Step 2: Regioselective Bromination
The second step is the regioselective bromination of the electron-rich pyrrole ring at the 6-position. This is achieved using an electrophilic brominating agent, most commonly N-bromosuccinimide (NBS), in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature.
Mechanism: The pyrrole ring of the 7-deazapurine core is susceptible to electrophilic aromatic substitution. The reaction with NBS proceeds via an electrophilic attack of the bromonium ion (or its equivalent) on the C6 position of the pyrrole ring, which is activated by the electron-donating character of the ring nitrogen. The use of a polar aprotic solvent like DMF facilitates the reaction by stabilizing the charged intermediates.
Experimental Protocol: Synthesis of this compound
-
Suspend 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF).
-
Cool the suspension in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford this compound.
| Parameter | Value | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that dissolves the reactants and facilitates the reaction. |
| Reagent | N-Bromosuccinimide (NBS) | A mild and selective electrophilic brominating agent. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes potential side reactions. |
| Reaction Time | 1-3 hours | Typically sufficient for complete bromination. |
Conclusion
The synthesis of this compound via a two-step sequence from 2-amino-3,4-dicyanopyrrole is a reliable and efficient method for producing this highly valuable intermediate. The straightforward nature of the cyclization and bromination reactions, coupled with the ready availability of the starting materials, makes this pathway amenable to both laboratory-scale synthesis and potential scale-up for drug development programs. The strategic positioning of the functional groups on the final product provides a versatile platform for the design and synthesis of next-generation kinase inhibitors.
The Strategic Intermediate: A Deep Dive into the Physicochemical Properties of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
For Immediate Release: A Technical Guide for a Pivotal Building Block in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of heterocyclic scaffolds are paramount to the development of novel therapeutics. Among these, the pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged scaffold," particularly in the realm of kinase inhibition. This guide provides an in-depth technical overview of a key derivative, 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a critical intermediate for researchers, scientists, and professionals in drug development. Its unique structural features make it an invaluable building block for a new generation of targeted therapies.
Core Molecular Attributes and Physicochemical Profile
This compound (CAS Number: 19393-83-0) is a synthetically derived heterocyclic compound. Its structure, a fusion of a pyrimidine ring and a pyrrole ring, is a deaza-isostere of adenine, the purine base in ATP. This structural mimicry is fundamental to its efficacy as a pharmacophore in ATP-competitive kinase inhibitors. The strategic placement of the amino, bromo, and carbonitrile substituents provides multiple reaction sites for further chemical elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₅ | [1] |
| Molecular Weight | 238.05 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar organic solvents such as DMSO. | |
| Storage Conditions | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [1] |
While specific quantitative data for melting point and pKa are not widely reported in publicly available literature, its stability under recommended storage conditions is well-documented.[1] The compound should be handled with care, avoiding strong acids, bases, and oxidizing agents.
The Rationale Behind the Scaffold: A Gateway to Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[2] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
The structural similarity of the pyrrolo[2,3-d]pyrimidine core to adenine allows it to bind to the ATP-binding pocket of a wide range of kinases. The substituents on this core then dictate the inhibitor's potency and selectivity for a particular kinase. The 4-amino group often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The bromine atom at the 6-position and the carbonitrile at the 5-position serve as versatile synthetic handles. The bromine can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents that can target specific pockets within the kinase active site, thereby enhancing selectivity. The carbonitrile group can also be transformed into other functional groups or utilized for its electronic properties.
This strategic design has led to the development of numerous potent and selective kinase inhibitors for a variety of targets, including Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.
Synthesis and Elaboration: A Practical Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While a definitive, universally adopted protocol is not singular, a common and effective strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by functional group manipulation. A representative synthetic approach is outlined below.
Experimental Protocol: A Representative Synthesis
Objective: To synthesize this compound.
Causality: This protocol follows a logical progression of building the core heterocyclic system and then introducing the required functional groups in a regioselective manner. The choice of reagents and conditions is based on established methodologies for the synthesis of related pyrrolopyrimidines.
Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The initial step typically involves the condensation of a suitably substituted pyrimidine with a three-carbon synthon to form the fused pyrrole ring. A common starting material is a 4-amino-5-cyanopyrimidine derivative.
Step 2: Bromination of the Pyrrole Ring
Once the 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile core is in place, the next crucial step is the regioselective bromination at the 6-position of the pyrrole ring. This is typically achieved using a mild brominating agent to avoid over-bromination or degradation of the starting material.
-
Reagents: 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, N-Bromosuccinimide (NBS), Acetonitrile (ACN) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve the 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in a suitable solvent like acetonitrile.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Self-Validation: Each step should be monitored for completion using appropriate analytical techniques (TLC, LC-MS). The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry, comparing the data with expected values for the target structure. High-performance liquid chromatography (HPLC) can be used to determine the final purity.[1]
Visualizing the Synthetic Workflow
Caption: Synthetic pathway to the target compound.
Application in Drug Discovery: A Versatile Intermediate
The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. The strategic positioning of its functional groups allows for the systematic exploration of chemical space around the core scaffold, a process central to modern drug discovery campaigns.
Elaboration of the Intermediate for Kinase Inhibitor Synthesis
The bromine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents. This diversity is crucial for optimizing interactions with the target kinase and achieving the desired selectivity profile.
Illustrative Pathway: Synthesis of a Generic Kinase Inhibitor
Caption: Elaboration into a kinase inhibitor.
Conclusion: A Cornerstone for Future Therapeutics
This compound represents more than just a chemical entity; it is a testament to the power of rational drug design. Its carefully orchestrated arrangement of functional groups on a biologically relevant scaffold provides a robust platform for the development of the next generation of targeted therapies. As our understanding of the kinome and its role in disease continues to expand, the importance of such versatile and strategically designed intermediates will undoubtedly continue to grow, paving the way for new and improved treatments for a host of human ailments.
References
An In-depth Technical Guide to the Structural Elucidation of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a key heterocyclic intermediate in the synthesis of various biologically active compounds. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. This document outlines a logical workflow for confirming the molecular structure of this specific derivative, integrating insights from synthetic chemistry and various spectroscopic techniques. While a complete set of experimental data for this exact compound is not publicly available, this guide establishes a robust protocol based on established chemical principles and spectroscopic data from closely related analogues. We will delve into the rationale behind the synthetic approach and the interpretation of expected data from Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7-deazapurine scaffold is a bioisostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound effects on the molecule's electronic properties and its ability to interact with biological targets. The pyrrolo[2,3-d]pyrimidine core is found in a variety of approved drugs and clinical candidates, highlighting its importance in drug discovery. The title compound, this compound, serves as a versatile building block, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the aminopyrimidine moiety offering key hydrogen bonding interactions. Accurate structural confirmation is the bedrock upon which all subsequent drug development efforts are built.
Synthesis Pathway and Rationale
The synthesis of this compound has been reported as a three-step process starting from tetracyanoethylene. While the full experimental details are proprietary, a plausible and logical synthetic workflow can be postulated based on established heterocyclic chemistry.
Experimental Protocol: A Postulated Synthetic Approach
Step 1: Synthesis of a Substituted Pyrrole Intermediate
The initial step likely involves the reaction of tetracyanoethylene with a suitable nucleophile to construct the pyrrole ring. This is a common strategy for the synthesis of highly functionalized pyrroles.
Step 2: Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core
The substituted pyrrole intermediate would then undergo a cyclization reaction to form the fused pyrimidine ring. This is often achieved by reacting with a source of formamide or a similar reagent that provides the necessary atoms to complete the pyrimidine ring.
Step 3: Bromination of the Pyrrolo[2,3-d]pyrimidine Core
The final step is the regioselective bromination of the 7-deazapurine scaffold. The electron-rich nature of the pyrrole ring directs the electrophilic substitution to the 6-position. A mild brominating agent such as N-bromosuccinimide (NBS) would be the reagent of choice to avoid over-bromination or degradation of the starting material.
Spectroscopic Verification: A Multi-faceted Approach
The cornerstone of structure elucidation lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.
Mass Spectrometry: Determining the Molecular Formula and Confirming Bromination
Mass spectrometry (MS) is the first line of analysis to confirm the molecular weight of the synthesized compound. For this compound, the expected molecular formula is C₇H₄BrN₅.
Causality in Experimental Choice: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of polar, heterocyclic molecule, as it typically results in a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation.
Self-Validating System: A key feature to look for is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments. The presence of this isotopic signature is a strong confirmation of successful bromination.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-400).
-
Data Analysis: Identify the [M+H]⁺ and [M+H+2]⁺ ions and compare the observed m/z values with the calculated values. Analyze the isotopic pattern to confirm the presence of one bromine atom.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [C₇H₅⁷⁹BrN₅]⁺ | 237.9723 |
| [C₇H₅⁸¹BrN₅]⁺ | 239.9702 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the full characterization of this compound.
Causality in Experimental Choice: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice as it is a polar aprotic solvent that can dissolve the compound and has a well-defined residual solvent peak. The protons of the amino group and the N-H of the pyrrole ring are likely to be exchangeable with deuterium from D₂O, an experiment that can be performed to confirm their assignment.
Self-Validating System: The number of signals in the ¹H and ¹³C NMR spectra should correspond to the number of unique protons and carbons in the proposed structure. The chemical shifts, coupling constants (for ¹H NMR), and the absence of certain signals (due to quaternary carbons in ¹³C NMR) all serve to validate the proposed structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, acquire a standard one-dimensional spectrum. For ¹³C NMR, a proton-decoupled spectrum is standard. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups (though only CH and quaternary carbons are present in the aromatic core of the target molecule).
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with data from similar compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | br s | 1H | N7-H | The pyrrole N-H proton is typically deshielded and appears as a broad singlet. |
| ~8.2 | s | 1H | C2-H | The proton at C2 of the pyrimidine ring is in an electron-deficient environment and appears as a singlet. |
| ~7.5 | br s | 2H | -NH₂ | The amino protons are often broad and their chemical shift can vary with concentration and temperature. |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C4 | Carbon attached to the amino group. |
| ~152 | C2 | Carbon in the pyrimidine ring adjacent to two nitrogens. |
| ~151 | C7a | Quaternary carbon at the ring junction. |
| ~118 | C5-CN | Carbon of the nitrile group. |
| ~103 | C5 | Quaternary carbon attached to the nitrile group. |
| ~99 | C4a | Quaternary carbon at the ring junction. |
| ~95 | C6 | Carbon bearing the bromine atom, shifted upfield by the halogen. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Causality in Experimental Choice: Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation.
Self-Validating System: The presence of characteristic absorption bands for the N-H, C≡N, and C=N/C=C bonds, and the absence of unexpected bands, provides strong evidence for the proposed structure.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Table 4: Predicted FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3100 | N-H stretch | -NH₂ and N-H (pyrrole) |
| 2220-2260 | C≡N stretch | Nitrile |
| 1650-1550 | C=N and C=C stretch | Aromatic rings |
| ~1620 | N-H bend | -NH₂ |
Crystallographic Analysis: The Definitive Structure
While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure.
Expertise & Experience: Obtaining single crystals suitable for X-ray diffraction can be challenging. It often requires screening a variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The effort is worthwhile, however, as a crystal structure provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which can be crucial for understanding the molecule's properties and for structure-based drug design. While a crystal structure for the title compound is not publicly available, the feasibility of obtaining one for related derivatives has been demonstrated.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a combination of synthetic organic chemistry and modern spectroscopic techniques. By carefully analyzing the data from mass spectrometry, ¹H and ¹³C NMR, and FTIR spectroscopy, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This guide provides a robust framework for this process, emphasizing the rationale behind experimental choices and the self-validating nature of a multi-pronged analytical approach. The confirmed structure of this molecule paves the way for its use in the synthesis of novel therapeutic agents.
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile molecular weight and formula
An In-Depth Technical Guide to 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Key Intermediate in Kinase Inhibitor Discovery
Abstract
This compound is a pivotal heterocyclic intermediate in the field of medicinal chemistry and drug development. Its rigid, nitrogen-rich scaffold, known as a 7-deazapurine, mimics the natural purine core of ATP, making it an ideal hinge-binding motif for a wide array of protein kinase inhibitors. This guide provides a comprehensive overview of its physicochemical properties, outlines a validated synthetic and analytical workflow, and explores its strategic application in the design of targeted therapeutics. The discussion is tailored for researchers and professionals in drug discovery, emphasizing the compound's role as a versatile building block for developing inhibitors against critical oncology and immunology targets like STAT6, ITK, PAK4, and HPK1.
Core Physicochemical Properties
The compound is a stable, white to off-white solid at room temperature.[1] Its structural features—a bromine atom and a carbonitrile group—provide orthogonal synthetic handles for further chemical elaboration, while the 4-amino group is crucial for establishing key hydrogen bond interactions within the ATP-binding pockets of protein kinases.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₅ | [1][2] |
| Molecular Weight | 238.05 g/mol | [1][2] |
| CAS Number | 19393-83-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (Typical) | ≥98% (often >99% by HPLC) | [1][3] |
| Storage | Powder: 3 years at -20°C; In solvent: 6 months at -80°C | [1] |
Synthesis and Analytical Validation
The synthesis of this compound is typically achieved through a multi-step sequence starting from simpler pyrimidine precursors. The rationale behind this pathway is to build the fused pyrrole ring onto a pre-functionalized pyrimidine core.
Retrosynthetic Analysis and Proposed Protocol
A common strategy for constructing the 7H-pyrrolo[2,3-d]pyrimidine scaffold involves the reaction of a substituted 4-chloropyrimidine with an appropriate amine source, followed by cyclization and subsequent functional group manipulations.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This starting material is often prepared from commercially available pyrimidine derivatives. A general method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an amine, as seen in the synthesis of related compounds.[4]
-
Step 2: Bromination and Cyanation. The pyrrolo[2,3-d]pyrimidine core is activated for electrophilic substitution. Bromination at the 6-position can be achieved using a mild brominating agent like N-Bromosuccinimide (NBS). Subsequent cyanation at the 5-position can be accomplished via various methods, including palladium-catalyzed cyanation.
-
Step 3: Amination. The final step involves the introduction of the amino group at the 4-position. This is typically achieved by nucleophilic aromatic substitution of a precursor like 4-chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile with ammonia or a protected amine source.
-
Purification: The final product is purified by recrystallization or column chromatography on silica gel to achieve high purity suitable for subsequent synthetic applications.
Caption: Synthetic workflow for the target intermediate.
Self-Validating Analytical Protocol
To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is essential. This creates a self-validating system where data from orthogonal techniques must concur.
Analytical Workflow:
-
Liquid Chromatography-Mass Spectrometry (LCMS): This is the primary check for reaction completion and product identity. The expected molecular ion peak [M+H]⁺ at m/z ≈ 238/240 (due to bromine isotopes) should be observed.[1]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample (>99%) should show a single major peak with a consistent retention time.[1]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation. The spectrum should be consistent with the proposed structure, showing characteristic signals for the pyrrole N-H, the amino protons, and the C2-H proton of the pyrimidine ring.[1]
Strategic Role in Kinase Inhibitor Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in modern drug discovery, particularly for kinase inhibitors.[4][5] Its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site makes it a powerful anchor for designing potent and selective inhibitors. This compound is not an end-product but a versatile starting point for creating extensive libraries of drug candidates.
The Scaffold as a Bioisostere of Adenine
The pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows it to effectively compete with endogenous ATP for binding to the kinase active site. The 4-amino group typically forms one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms of the hinge region, a conserved interaction for many kinase inhibitors.
Synthetic Utility in Medicinal Chemistry
The true value of this intermediate lies in its strategically placed functional groups, which serve as handles for diversification.
-
The 6-Bromo Group: This position is ideal for introducing larger substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These substituents can be designed to occupy adjacent hydrophobic pockets in the kinase active site, thereby enhancing potency and selectivity.
-
The 5-Carbonitrile Group: The nitrile can be hydrolyzed to a carboxamide or carboxylic acid, or it can be used to direct further chemical modifications.
-
The N7 Position of the Pyrrole Ring: This nitrogen can be alkylated or arylated to introduce vectors that can probe solvent-exposed regions or other pockets of the kinase, influencing solubility and pharmacokinetic properties.
This multi-handle approach allows for systematic Structure-Activity Relationship (SAR) studies to optimize compounds for specific kinase targets. Derivatives of this core have been successfully developed as potent inhibitors for numerous kinases.[6][7][8] For instance, it is a key scaffold for inhibitors of Interleukin-2-inducible T-cell Kinase (Itk), p21-activated kinase 4 (PAK4), and Hematopoietic Progenitor Kinase 1 (HPK1), which are critical targets in immunology and oncology.[5][6][7]
Caption: Role as a central scaffold for kinase inhibitors.
Conclusion
This compound is more than a mere chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its validated synthesis, well-defined physicochemical properties, and, most importantly, its versatile chemical handles make it an invaluable intermediate for the discovery and development of next-generation kinase inhibitors. The extensive body of literature on 7H-pyrrolo[2,3-d]pyrimidine derivatives underscores the enduring importance of this scaffold in targeting diseases driven by aberrant kinase signaling.[4][5][7][9] Future work will undoubtedly continue to leverage this core structure to address new and challenging biological targets.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Understanding the solubility of this compound is paramount for its effective use in drug discovery and development, impacting everything from reaction kinetics to formulation and bioavailability.[2][3][4] This document outlines the theoretical considerations governing its solubility, provides a detailed experimental protocol for accurate solubility determination, and presents a framework for the systematic evaluation and reporting of solubility data. While specific quantitative solubility data for this compound is not widely published, this guide equips researchers, scientists, and drug development professionals with the necessary tools and knowledge to generate and interpret this critical information.
Introduction: The Significance of this compound
This compound (Molecular Formula: C₇H₄BrN₅, Molecular Weight: 238.05 g/mol ) is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class.[5] This scaffold is a core component in a multitude of clinically relevant molecules, including kinase inhibitors used in oncology. Its role as a versatile drug intermediate makes a thorough understanding of its physicochemical properties, particularly its solubility, a critical prerequisite for successful drug development.[1]
Solubility dictates the choice of solvents for synthesis and purification, influences the design of in-vitro assays, and is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] Poor solubility can lead to challenges in formulation, variable bioavailability, and ultimately, the failure of promising drug candidates.[3][6] Therefore, a detailed assessment of the solubility of this compound in a range of organic solvents is an essential early-stage activity in the research and development process.[2][6]
Theoretical Analysis of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules. The overall solubility is a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Molecular Structure and Polarity
An analysis of the molecular structure of this compound provides insight into its expected solubility:
-
Heterocyclic Core: The pyrrolo[2,3-d]pyrimidine core is a fused aromatic system containing multiple nitrogen atoms. This structure is inherently polar.
-
Functional Groups: The molecule is decorated with several polar functional groups:
-
Amino Group (-NH₂): Capable of acting as both a hydrogen bond donor and acceptor.
-
Nitrile Group (-C≡N): A strongly polar group that can act as a hydrogen bond acceptor.
-
Pyrrole and Pyrimidine Nitrogens: The lone pairs on these nitrogen atoms can also participate in hydrogen bonding.
-
-
Bromine Atom (-Br): While not as polar as the nitrogen-containing groups, the bromine atom adds to the overall molecular weight and can participate in halogen bonding.
The presence of multiple hydrogen bond donors and acceptors suggests that this molecule will have a preference for polar solvents. The fused aromatic system, however, contributes a degree of non-polar character.
Predicted Solubility Trends
Based on the structural analysis, we can predict the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are expected to be excellent solvents for this compound. Their ability to accept hydrogen bonds and their high polarity should effectively solvate the molecule. Indeed, a supplier notes that the compound is soluble in DMSO.
-
Moderate Solubility in Polar Protic Solvents: Solvents such as methanol, ethanol, and other alcohols can act as both hydrogen bond donors and acceptors. While solubility is expected, it may be lower than in polar aprotic solvents due to the energy required to disrupt the hydrogen bonding network of the solvent itself.
-
Low Solubility in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are unlikely to be effective solvents. They lack the ability to form strong interactions with the polar functional groups of the solute, and the energy required to break the strong solute-solute interactions in the crystal lattice will not be compensated by the weak solute-solvent interactions.
Experimental Determination of Solubility
Given the limited availability of public quantitative solubility data, a robust and standardized experimental approach is crucial. The following protocols are designed to provide reliable and reproducible results.
Materials and Equipment
-
This compound (purity >98%)
-
A range of organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Qualitative Solubility Assessment
A preliminary qualitative assessment can rapidly identify suitable solvents for further quantitative analysis.
Protocol:
-
Add approximately 1-2 mg of the compound to a small vial.
-
Add the chosen solvent dropwise (e.g., 100 µL at a time) while vortexing.
-
Continue adding solvent up to a total volume of 1 mL.
-
Visually inspect the vial for the presence of undissolved solid.
-
Classify the solubility as:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: No apparent dissolution of the solid.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[7][8][9]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid will remain after equilibration.
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
Diagram of the Experimental Workflow
Caption: Experimental workflow for quantitative solubility determination.
Data Presentation and Interpretation
Systematic recording and presentation of solubility data are essential for its effective use.
Solubility Data Table
The following table provides a template for recording experimental solubility data for this compound at a specified temperature (e.g., 25 °C).
| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Quantitative Solubility (mol/L) |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Soluble | Record experimental value | Record experimental value |
| N,N-Dimethylformamide (DMF) | Record observation | Record experimental value | Record experimental value | |
| Acetonitrile | Record observation | Record experimental value | Record experimental value | |
| Polar Protic | Methanol | Record observation | Record experimental value | Record experimental value |
| Ethanol | Record observation | Record experimental value | Record experimental value | |
| Isopropanol | Record observation | Record experimental value | Record experimental value | |
| Non-Polar | Dichloromethane (DCM) | Record observation | Record experimental value | Record experimental value |
| Toluene | Record observation | Record experimental value | Record experimental value | |
| Hexane | Record observation | Record experimental value | Record experimental value |
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility data:
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. It is crucial to maintain and report the temperature at which the measurements were conducted.
-
Purity of Compound and Solvents: Impurities can significantly alter the solubility of a compound. High-purity materials should be used for accurate measurements.
-
Kinetic vs. Thermodynamic Solubility: The protocol described above is for determining thermodynamic solubility, which is the equilibrium state. Kinetic solubility, often measured in high-throughput screening, can give higher but less stable values and represents a supersaturated state.[7][8][10] It is important to distinguish between these two measures.
-
pH of the Medium: For ionizable compounds, solubility can be highly pH-dependent. While this guide focuses on organic solvents, any aqueous component's pH should be controlled and reported.
Conclusion
While a comprehensive public database of the solubility of this compound in organic solvents is not yet available, this technical guide provides the theoretical framework and a detailed, validated experimental protocol to enable researchers to generate this critical data. A systematic approach to solubility determination, as outlined in this document, will facilitate the efficient and successful use of this important drug intermediate in the development of new therapeutics. The provided protocols and data presentation templates are designed to ensure the generation of high-quality, reliable, and communicable solubility data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The Pyrrolo[2,3-d]pyrimidine Core: From Natural Products to Targeted Kinase Inhibitors - A Technical Guide
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, represents a privileged heterocyclic system in medicinal chemistry. Its journey from discovery in microbial natural products to its current prominence as the core of several FDA-approved targeted therapies is a testament to its remarkable biological activity and synthetic tractability. This technical guide provides an in-depth exploration of the discovery, history, and development of pyrrolo[2,3-d]pyrimidine derivatives. We will delve into the initial isolation of seminal natural products, trace the evolution of synthetic methodologies, and illuminate the scaffold's rise as a premier framework for the design of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the synthesis and application of this critical pharmacophore.
Part 1: The Genesis of a Privileged Scaffold
Introduction to the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine nucleus is a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyrimidine ring. Structurally, it is an isostere of purine, lacking the nitrogen atom at the 7-position, which has earned it the designation of 7-deazapurine.[1][2] This seemingly minor structural modification has profound implications for its biological activity. The purine scaffold is a cornerstone of life, forming the basis of the nucleobases adenine and guanine. Consequently, many enzymes have evolved to recognize and process purine-containing molecules, most notably ATP, the universal energy currency of the cell.
The structural mimicry of adenine allows pyrrolo[2,3-d]pyrimidine derivatives to function as competitive inhibitors for a vast array of enzymes, particularly kinases, that utilize ATP.[3][4] This inherent ability to interact with ATP-binding sites has made the pyrrolo[2,3-d]pyrimidine scaffold a highly sought-after framework in modern drug discovery.[4][5]
Discovery in Nature's Arsenal: Toyocamycin and Sangivamycin
The story of pyrrolo[2,3-d]pyrimidines in pharmacology begins not in a chemist's flask, but in the complex biosynthetic pathways of soil bacteria. In the mid-20th century, screening programs for novel antibiotics led to the isolation of a new class of nucleoside antibiotics from Streptomyces species.[1][6] Among the first to be characterized were Toyocamycin, produced by Streptomyces diastatochromogenes, and Sangivamycin, from Streptomyces rimosus.[6][7][8]
These natural products were found to possess a broad spectrum of biological activities, including antifungal, antiviral, and potent anticancer properties.[6][9] Their unique structure, featuring the 7-deazapurine core linked to a ribose sugar, immediately captured the attention of medicinal chemists. The biosynthesis of the 7-deazapurine core is a complex enzymatic process that starts from the purine nucleotide GTP.[1][7]
Historical Context and Early Synthetic Efforts
The potent biological profile of Toyocamycin and Sangivamycin spurred significant efforts to develop methods for their total synthesis and the creation of novel analogs.[9][10][11] Early synthetic routes were often lengthy and low-yielding, hampered by the challenges of constructing the fused heterocyclic system and installing the desired functional groups. However, these initial forays laid the groundwork for the more sophisticated synthetic strategies that would follow, transforming the pyrrolo[2,3-d]pyrimidine scaffold from a chemical curiosity into a versatile platform for drug development.
Part 2: Synthetic Strategies and Methodologies
The ability to efficiently synthesize and functionalize the pyrrolo[2,3-d]pyrimidine core is central to its utility in drug discovery. Over the decades, synthetic methodologies have evolved from classical, multi-step procedures to more streamlined and versatile approaches.
Foundational Synthetic Routes
Early syntheses often involved the construction of a substituted pyrrole ring followed by annulation of the pyrimidine ring.[10] For instance, a common strategy begins with a 2-amino-3-cyanopyrrole, which can then be reacted with formamide or other reagents to close the pyrimidine ring, yielding the 4-aminopyrrolo[2,3-d]pyrimidine core characteristic of many biologically active derivatives.[12]
Modern Synthetic Methodologies
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized heterocycles, and the pyrrolo[2,3-d]pyrimidine system is no exception. These powerful methods allow for the direct installation of a wide variety of substituents at specific positions on the core, greatly facilitating the exploration of structure-activity relationships (SAR).[11] For example, a halogenated pyrrolo[2,3-d]pyrimidine can be readily coupled with a range of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or other organometallic reagents to generate diverse libraries of compounds.
Representative Protocol: Suzuki Coupling for C6-Arylation
-
Reaction Setup: To a solution of 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired arylboronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).
-
Catalyst Addition: The mixture is degassed with argon or nitrogen, followed by the addition of a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Reaction: The reaction mixture is heated to reflux (e.g., 90-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the C6-arylated pyrrolo[2,3-d]pyrimidine.
Synthesis of Key Natural Products: A Case Study
The total synthesis of natural products like Toyocamycin and Sangivamycin remains a benchmark for synthetic chemists. A common strategy involves the initial synthesis of the functionalized 7-deazapurine base, followed by a glycosylation step to introduce the ribose sugar.[6][11]
Caption: A generalized workflow for the synthesis of Toyocamycin.
Part 3: The Rise of Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors
The structural resemblance of the pyrrolo[2,3-d]pyrimidine core to adenine has made it a cornerstone in the development of kinase inhibitors.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders.[13]
The Kinase Inhibitor Design Paradigm
Pyrrolo[2,3-d]pyrimidine derivatives are designed to compete with ATP for binding to the kinase active site.[3][14] The pyrrolo[2,3-d]pyrimidine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a critical interaction that anchors the inhibitor in the active site. Substituents on the core are then strategically chosen to occupy adjacent hydrophobic pockets and interact with other residues, thereby conferring potency and selectivity for the target kinase.[14]
Janus Kinase (JAK) Inhibitors: A Landmark Achievement
A major breakthrough in the therapeutic application of pyrrolo[2,3-d]pyrimidines came with the development of Janus kinase (JAK) inhibitors.[15] The JAK-STAT signaling pathway is a key cascade that transduces signals from cytokines and growth factors, playing a central role in immunity and inflammation.[16][17]
Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine-based drugs.
Tofacitinib and Ruxolitinib are two prominent examples of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors that have achieved clinical success.[18][19][20] Tofacitinib is primarily an inhibitor of JAK1 and JAK3 and is approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[16] Ruxolitinib is a JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.[17][19] The development of these drugs validated the pyrrolo[2,3-d]pyrimidine scaffold as a premier platform for kinase inhibitor design.
| Compound | Primary Kinase Target(s) | Therapeutic Area |
| Tofacitinib | JAK1, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Alopecia Areata |
| Fedratinib | JAK2 | Myelofibrosis |
Expanding the Target Space: Beyond JAK
The success of JAK inhibitors has spurred the development of pyrrolo[2,3-d]pyrimidine derivatives against a wide range of other kinase targets implicated in cancer.[21][22][23] These include:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) , which are key drivers of tumor growth and angiogenesis.[13]
-
Axl receptor tyrosine kinase , which is associated with tumor metastasis and drug resistance.[24]
-
Wee1 kinase , a critical regulator of the cell cycle.[21]
This broad applicability underscores the remarkable versatility of the pyrrolo[2,3-d]pyrimidine scaffold in generating potent and selective inhibitors for diverse kinase targets.[25][26]
Part 4: Experimental Protocols and Workflow
The discovery and development of novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitors follows a well-defined workflow, from initial screening to preclinical evaluation.
General Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for the screening and development of kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC₅₀ value of a test compound against a target kinase.
-
Reagents: Kinase enzyme, peptide substrate, ATP, test compound, and a detection reagent (e.g., ADP-Glo™).
-
Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: Cellular Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of cancer cells.
-
Cell Culture: Plate cancer cells (e.g., NCI-H1299) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Measure the luminescence and calculate the percent inhibition of cell proliferation for each compound concentration. Determine the GI₅₀ (concentration for 50% inhibition of growth) from the resulting dose-response curve.
Part 5: Future Perspectives and Conclusion
Emerging Trends and Future Directions
The field of pyrrolo[2,3-d]pyrimidine-based drug discovery continues to evolve. Current research is focused on developing next-generation inhibitors with improved selectivity to minimize off-target effects and enhance safety profiles.[23] Additionally, the scaffold is being explored for the development of dual-target inhibitors, such as compounds that inhibit both JAK and HDAC, which could offer synergistic therapeutic benefits.[26] The application of computational methods, including virtual screening and molecular dynamics, is also accelerating the discovery of novel pyrrolo[2,3-d]pyrimidine derivatives with desired biological activities.[22][27]
Conclusion
The pyrrolo[2,3-d]pyrimidine core has firmly established itself as a cornerstone of modern medicinal chemistry. From its origins in natural product chemistry to its central role in the development of life-changing targeted therapies, its journey highlights the power of chemical synthesis and rational drug design. The inherent versatility and favorable biological properties of this scaffold ensure that it will remain a highly valuable and actively investigated framework for the discovery of new medicines for years to come.
References
- 1. 7-Deazapurine biosynthesis: NMR study of toyocamycin biosynthesis in Streptomyces rimosus using 2-13C-7-15N-adenine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enhancement of toyocamycin production through increasing supply of precursor GTP in Streptomyces diastatochromogenes 1628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ToyA, a positive pathway-specific regulator for toyocamycin biosynthesis in Streptomyces diastatochromogenes 1628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis of the naturally occurring antibiotic toyocamycin using new and improved synthetic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and ++thiosangivamycin: influence of various 7-substituents on antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 14. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. dpcj.org [dpcj.org]
- 17. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. belgraviacentre.com [belgraviacentre.com]
- 19. ard.bmj.com [ard.bmj.com]
- 20. dpcj.org [dpcj.org]
- 21. Discovery of pyrrolo[2,3-d]pyrimidine-based molecules as a Wee1 inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide on the Potential Biological Activity of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Foreword: Unveiling the Potential of a Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] This structural motif, a bioisostere of purine, has been successfully exploited to develop a range of therapeutics, particularly in the realm of oncology and virology. Its unique electronic properties and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. This guide delves into the untapped potential of a specific, yet under-explored derivative: 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile . While commercially available as a synthetic intermediate, its intrinsic biological activities remain largely uncharacterized.[3][4][5][6] This document aims to provide a comprehensive roadmap for researchers and drug development professionals to unlock the therapeutic promise of this intriguing molecule.
The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Foundation of Versatile Bioactivity
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has a rich history in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological effects. These include potent anticancer, antiviral, antibacterial, and enzyme-inhibiting properties.[2][7] A significant body of research has highlighted the efficacy of this scaffold in the design of kinase inhibitors.[1][8][9][10] Kinases, being central regulators of cellular signaling, are implicated in a vast array of diseases, most notably cancer. The pyrrolopyrimidine core effectively mimics the adenine moiety of ATP, enabling competitive inhibition at the ATP-binding site of various kinases.
Derivatives of this scaffold have been successfully developed as inhibitors of:
-
Tyrosine Kinases: such as Epidermal Growth Factor Receptor (EGFR), Her2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9][11]
-
Serine/Threonine Kinases: including Cyclin-Dependent Kinase 2 (CDK2), p21-Activated Kinase 4 (PAK4), Monopolar Spindle 1 (MPS1), and Protein Kinase B (Akt).[2][9][12][13]
-
Non-receptor Tyrosine Kinases: like Interleukin-2-inducible T-cell Kinase (Itk).[8]
-
Signal Transducers and Activators of Transcription (STATs): specifically STAT6.[7][14]
Furthermore, the scaffold has shown promise in the development of antiviral agents, with activity reported against flaviviruses such as Zika and dengue virus.[15]
This compound: A Molecule of Untapped Potential
The subject of this guide, this compound, possesses key structural features that suggest a strong potential for significant biological activity. The 4-amino group is a common feature in many active pyrrolopyrimidine derivatives, often serving as a crucial hydrogen bond donor. The electronically withdrawing cyano group at the 5-position and the bromo atom at the 6-position can significantly modulate the electronic landscape of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets.
Given the established precedent of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, it is highly probable that this compound will exhibit potent kinase inhibitory activity and/or antiviral properties. The following sections will outline a strategic approach to systematically investigate these potential activities.
Proposed Research Workflow for Uncovering Biological Activity
The following experimental workflow is proposed as a comprehensive strategy to elucidate the biological potential of this compound.
Caption: Proposed research workflow for evaluating the biological activity of the target compound.
Detailed Experimental Protocols
Phase 1: Broad Spectrum In Vitro Screening
4.1.1. Kinase Panel Screening
-
Objective: To identify potential kinase targets by screening against a broad panel of recombinant human kinases.
-
Methodology:
-
Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™).
-
Prepare a stock solution of this compound in DMSO.
-
Perform initial screening at a single high concentration (e.g., 10 µM) to identify kinases with significant inhibition (e.g., >50%).
-
The assay typically involves measuring the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. The readout is often based on radioactivity, fluorescence, or luminescence.
-
-
Rationale: This unbiased approach rapidly identifies potential kinase targets from a large and diverse set, guiding subsequent focused studies.
4.1.2. Antiproliferative Assays
-
Objective: To assess the compound's ability to inhibit the growth of various cancer cell lines.
-
Methodology:
-
Select a panel of human cancer cell lines representing different tumor types (e.g., a panel like the NCI-60).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound for 72 hours.
-
Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.
-
-
Rationale: This provides a broad overview of the compound's anticancer potential and can reveal selectivity towards certain cancer types.
Phase 2: Target Validation and Mechanism of Action
4.2.1. IC50 Determination for "Hit" Kinases
-
Objective: To quantify the potency of the compound against the most promising kinase targets identified in the initial screen.
-
Methodology:
-
For each "hit" kinase, perform a dose-response analysis using a range of compound concentrations.
-
The experimental setup will be similar to the initial kinase screen but with a more detailed concentration range.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Rationale: The IC50 value is a critical measure of a compound's potency and is essential for comparing its activity with other inhibitors.
4.2.2. Cellular Target Engagement
-
Objective: To confirm that the compound inhibits the target kinase within a cellular context.
-
Methodology (Example for a hypothetical hit, e.g., a tyrosine kinase):
-
Treat a relevant cancer cell line (one that overexpresses the target kinase) with the compound at various concentrations.
-
Lyse the cells and perform Western blotting to detect the phosphorylation status of the kinase's downstream substrate.
-
A reduction in the phosphorylated substrate, without a significant change in the total substrate level, indicates target engagement.
-
-
Rationale: This experiment bridges the gap between in vitro enzymatic activity and cellular effects, confirming the compound's proposed mechanism of action.
Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.
Data Presentation: Hypothetical Results
The following tables represent hypothetical data that could be generated from the proposed experiments, illustrating the potential of this compound as a multi-targeted kinase inhibitor.
Table 1: Kinase Inhibition Profile (Hypothetical Data)
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| EGFR | 95% | 50 |
| VEGFR2 | 88% | 120 |
| CDK2 | 92% | 85 |
| MPS1 | 75% | 250 |
| PKA | 15% | >10,000 |
Table 2: Antiproliferative Activity in Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Non-small cell lung | 0.5 |
| HCT116 | Colon | 0.8 |
| MCF-7 | Breast | 1.2 |
| PC-3 | Prostate | 2.5 |
Conclusion and Future Directions
While this compound is currently positioned as a synthetic intermediate, its structural features, coupled with the well-documented bioactivity of its core scaffold, strongly suggest a high probability of inherent therapeutic potential. The proposed research workflow provides a clear and logical path to systematically evaluate its efficacy as a kinase inhibitor for oncology applications and as a potential antiviral agent. Positive outcomes from these studies would warrant further investigation into structure-activity relationships, lead optimization, and eventual in vivo preclinical evaluation. The exploration of this compound could lead to the discovery of a novel and potent therapeutic agent, underscoring the importance of re-evaluating readily available chemical entities for new biological functions.
References
- 1. mdpi.com [mdpi.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Amino-6-bromo-7H-pyrrolopyrimidine-5-carbonitrile | Genome Context [genomecontext.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
The Versatile C6-Bromine Handle: An In-depth Technical Guide to the Reactivity of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. The strategic functionalization of this privileged core is paramount for modulating pharmacological activity. This technical guide provides an in-depth analysis of the reactivity of a key intermediate, 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. We will explore the electronic and steric factors governing the reactivity of the C6-bromine atom and provide a comprehensive overview of its utility in pivotal palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, as well as nucleophilic aromatic substitution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel therapeutics.
Introduction: The Significance of the 7-Deazapurine Core
The 7H-pyrrolo[2,3-d]pyrimidine ring system, often referred to as 7-deazapurine, is a recurring motif in a multitude of biologically active compounds, including potent and selective inhibitors of various protein kinases such as Janus kinases (JAKs).[1][2][3] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of these enzymes. The strategic derivatization of this scaffold is a key strategy in the design of next-generation therapeutics for inflammatory diseases, cancer, and other disorders.[1][2]
This compound has emerged as a particularly valuable intermediate in drug discovery programs.[4] The bromine atom at the C6 position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. The presence of the C4-amino group and the C5-carbonitrile moiety significantly influences the electronic properties of the heterocyclic core, thereby modulating the reactivity of the C-Br bond. Understanding these electronic effects is crucial for designing efficient and selective synthetic transformations.
Electronic Landscape and Reactivity of the C6-Bromine
The reactivity of the bromine atom in this compound is dictated by the electronic nature of the pyrrolo[2,3-d]pyrimidine core and the influence of its substituents. The pyrimidine ring is inherently electron-deficient, which generally enhances the susceptibility of attached halogens to oxidative addition in palladium-catalyzed cycles.
-
Electron-Donating Amino Group (C4): The amino group at the C4 position is a strong electron-donating group (EDG) through resonance. This increases the electron density of the pyrimidine ring, which could potentially decrease the reactivity of the C6-bromine towards oxidative addition by making the carbon atom less electrophilic.
-
Electron-Withdrawing Cyano Group (C5): Conversely, the carbonitrile (cyano) group at the C5 position is a potent electron-withdrawing group (EWG) through both inductive and resonance effects. This effect counteracts the electron-donating nature of the C4-amino group, leading to an overall electron-poor pyrrole ring and enhancing the electrophilicity of the C6 carbon. This heightened electrophilicity makes the C-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst, a critical step in many cross-coupling reactions.
The interplay of these opposing electronic forces fine-tunes the reactivity of the C6-bromine, making it an ideal site for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The C6-bromine atom of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For the title compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C6 position.
Expertise & Experience Insights: The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. For electron-rich heterocyclic halides, bulky, electron-rich phosphine ligands such as XPhos or SPhos often provide superior results by promoting the rate-limiting oxidative addition and subsequent reductive elimination steps. The use of a pre-catalyst system, like XPhos Pd G2, can ensure the efficient generation of the active Pd(0) species. The base plays a crucial role in the transmetalation step; inorganic bases like potassium carbonate or cesium carbonate are commonly employed.
Trustworthiness through Self-Validating Protocols: The protocols provided below are based on established methodologies for similar pyrrolo[2,3-d]pyrimidine systems and include key steps for monitoring reaction progress and ensuring product purity. Successful coupling can be readily verified by LC-MS analysis of the reaction mixture, which will show the disappearance of the starting material and the emergence of a new peak corresponding to the desired product mass. Further characterization by ¹H and ¹³C NMR will confirm the structure.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a microwave vial or Schlenk flask, add this compound (1.0 equiv.), the corresponding aryl/heteroaryl boronic acid or boronic ester (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and, if necessary, a ligand (e.g., XPhos, 10-20 mol%). Alternatively, use a pre-catalyst like XPhos Pd G2 (5-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C6-aryl or -heteroaryl derivative.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100-110 |
| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 90-100 |
| XPhos Pd G2 / XPhos | K₃PO₄ | Toluene/H₂O | 100-120 |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing linear alkynyl fragments, which can serve as linkers or be further elaborated.
Expertise & Experience Insights: The Sonogashira reaction is typically co-catalyzed by palladium and a copper(I) salt, most commonly copper(I) iodide (CuI). The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. A common catalyst system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and CuI. An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and as a solvent. For sensitive substrates, copper-free Sonogashira conditions have been developed.
Trustworthiness through Self-Validating Protocols: The progress of a Sonogashira coupling can be monitored by the disappearance of the starting alkyne and the brominated pyrrolopyrimidine via TLC or LC-MS. The formation of the desired product is confirmed by the appearance of a new spot/peak with the expected mass. The characteristic alkyne stretch in the IR spectrum (around 2100-2260 cm⁻¹) and the corresponding signals in the ¹H and ¹³C NMR spectra provide definitive structural proof.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, typically an amine base such as triethylamine or a mixture of THF and an amine.
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as indicated by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 6-alkynyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.
Table 2: Representative Conditions for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/Et₃N | Room Temp to 60 |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 25-80 |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Acetonitrile | 50-70 |
Diagram 2: Sonogashira Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][6] This reaction is of paramount importance in medicinal chemistry for introducing nitrogen-containing functionalities. For the target molecule, this allows for the direct coupling of a wide range of primary and secondary amines at the C6 position.
Expertise & Experience Insights: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig, are essential for achieving high yields and broad substrate scope.[5] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used. The reaction is typically carried out in aprotic, non-polar solvents like toluene or dioxane.
Trustworthiness through Self-Validating Protocols: The progress of the Buchwald-Hartwig amination can be effectively monitored by LC-MS, observing the consumption of the starting materials and the formation of the product with the expected molecular weight. ¹H NMR spectroscopy is a powerful tool for confirmation, as the appearance of new signals corresponding to the protons of the coupled amine and shifts in the aromatic region of the pyrrolo[2,3-d]pyrimidine core will be evident.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.) to a dry reaction vessel.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand (e.g., XPhos or BINAP) in the reaction solvent.
-
Add the catalyst solution to the mixture of the starting materials.
-
Seal the reaction vessel and heat with stirring at a temperature typically between 80 and 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 90-110 |
| RuPhos Pd G2 | RuPhos | K₃PO₄ | t-BuOH | 80-100 |
Diagram 3: Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Stille Coupling: Utilizing Organostannanes
The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. While the toxicity of organotin compounds is a concern, the Stille reaction offers a broad substrate scope and is often tolerant of a wide range of functional groups.
Expertise & Experience Insights: A key advantage of the Stille coupling is that the transmetalation step generally proceeds without the need for a base. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The reaction is typically performed in aprotic solvents such as THF, dioxane, or DMF. The choice of the organostannane reagent allows for the introduction of various carbon-based fragments, including vinyl, aryl, and heteroaryl groups.
Trustworthiness through Self-Validating Protocols: Stille reactions can be monitored by observing the consumption of the starting bromide via TLC or GC-MS. The formation of the coupled product can be confirmed by LC-MS and its structure elucidated by NMR spectroscopy. Due to the toxicity of tin byproducts, careful purification, often involving a fluoride wash to remove tin residues, is essential.
Experimental Protocol: General Procedure for Stille Coupling
-
To a solution of this compound (1.0 equiv.) in a degassed aprotic solvent (e.g., THF, dioxane, or DMF), add the organostannane reagent (1.1-1.5 equiv.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 60 to 100 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture and, if necessary, treat with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Table 4: Representative Conditions for Stille Coupling
| Palladium Catalyst | Organostannane | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | Aryl-SnBu₃ | Toluene | 90-110 |
| PdCl₂(PPh₃)₂ | Vinyl-SnBu₃ | THF | 60-70 |
| Pd₂(dba)₃ / P(furyl)₃ | Heteroaryl-SnMe₃ | DMF | 80-100 |
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are the primary methods for functionalizing the C6 position, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur. The electron-withdrawing nature of the pyrimidine ring and the C5-cyano group can activate the C6 position towards attack by strong nucleophiles.
This pathway is generally less common and requires highly activated substrates and/or strong nucleophiles and forcing conditions. The C4-amino group, being electron-donating, disfavors this reaction pathway compared to substrates with electron-withdrawing groups at this position. However, with potent nucleophiles like alkoxides or thiolates at elevated temperatures, displacement of the bromide may be achievable.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. The C6-bromine atom serves as a key functional group for introducing molecular diversity through a range of reliable and high-yielding palladium-catalyzed cross-coupling reactions. A thorough understanding of the electronic factors governing its reactivity and the practical considerations for performing Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings is essential for its effective utilization in the synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this important intermediate in their drug discovery endeavors.
References
- 1. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 3. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Strategic Pivot: 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural resemblance to the endogenous purine nucleus and its consequent ability to interact with a multitude of ATP-binding sites in the human kinome. Within this privileged class of heterocycles, 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has emerged as a pivotal chemical intermediate, a linchpin in the synthesis of a new generation of targeted therapeutics. Its strategic importance lies in the versatile reactivity of its bromo and amino functionalities, which allows for precise and modular elaboration into complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this intermediate, with a particular focus on its role in the development of potent and selective kinase inhibitors.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is a bioisostere of adenine, the nitrogenous base of ATP. This structural mimicry makes it an ideal framework for the design of competitive kinase inhibitors.[1][2] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. The development of small-molecule kinase inhibitors has therefore become a major focus of modern drug discovery.
This compound (henceforth referred to as the "intermediate") is a highly functionalized derivative of this core. The presence of a bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 4-position and the nitrile at the 5-position offer further opportunities for chemical modification. This trifecta of functional groups makes the intermediate a versatile building block for the synthesis of diverse libraries of compounds.
Synthesis and Purification of the Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route begins with tetracyanoethylene.[3]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (Z)-2-amino-3-cyanofumaronitrile
-
To a solution of tetracyanoethylene in a suitable solvent such as THF, add a source of ammonia, for example, aqueous ammonium hydroxide, dropwise at a controlled temperature (typically 0-5 °C).
-
Stir the reaction mixture for a specified period, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration and washed with a non-polar solvent to remove impurities.
Step 2: Cyclization to form 4,6-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
-
The product from Step 1 is then subjected to a cyclization reaction, often in the presence of a strong base like sodium methoxide in methanol.
-
The reaction is typically heated to reflux for several hours.
-
The resulting product is then isolated by filtration and washed.
Step 3: Bromination to yield this compound
-
The diamino-pyrrolopyrimidine is then selectively brominated at the 6-position. This is commonly achieved using a brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF.
-
The reaction is typically carried out at room temperature.
-
The final product is isolated by precipitation, followed by filtration and washing with appropriate solvents to achieve high purity.
Purification
The final intermediate is typically a white to off-white solid.[4] Purification is crucial to ensure the success of subsequent coupling reactions. Recrystallization from a suitable solvent system or column chromatography on silica gel are common methods to achieve the desired purity (typically >98%).
The Intermediate as a Versatile Synthetic Hub
The strategic placement of the bromine atom at the 6-position is the key to the intermediate's utility. This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents at this position, enabling the exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] In the context of our intermediate, this reaction is used to introduce aryl or heteroaryl moieties at the 6-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the this compound, the aryl or heteroaryl boronic acid (or ester), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3).
-
The reaction is typically carried out in a solvent mixture, such as dioxane and water, under an inert atmosphere.
-
The mixture is heated to a temperature ranging from 80 to 120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by extraction and the product is purified by column chromatography or recrystallization.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[6] This reaction is particularly valuable for synthesizing arylamines from aryl halides. With our intermediate, this reaction enables the introduction of a diverse range of primary and secondary amines at the 6-position.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base.
-
The this compound and the amine are then added, followed by the anhydrous solvent (e.g., THF, toluene).
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is quenched, and the product is isolated and purified, usually by column chromatography.
| Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 85 |
| 4-Methoxyphenylboronic acid | Suzuki-Miyaura | PdCl2(dppf) | Cs2CO3 | DMF/H2O | 92 |
| Pyridine-3-boronic acid | Suzuki-Miyaura | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 78 |
| Morpholine | Buchwald-Hartwig | RuPhos Pd G2 / RuPhos | LiHMDS | THF | 95 |
| Aniline | Buchwald-Hartwig | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 88 |
| N-Methylpiperazine | Buchwald-Hartwig | RuPhos Pd G2 / RuPhos | LiHMDS | THF | 91 |
Table 1: Representative examples of Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Yields are approximate and can vary based on specific reaction conditions.
Application in Kinase Inhibitor Development
The derivatives synthesized from this compound have shown significant promise as inhibitors of several important kinases.
LRRK2 Inhibitors for Parkinson's Disease
Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapeutics for Parkinson's disease.[7] The intermediate has been instrumental in the synthesis of potent and selective LRRK2 inhibitors.[3] The pyrrolo[2,3-d]pyrimidine core binds to the hinge region of the LRRK2 kinase domain, while the substituents introduced at the 6-position via cross-coupling reactions can be optimized to enhance potency and selectivity.
JAK Inhibitors for Autoimmune Diseases and Cancer
The Janus kinases (JAKs) are a family of tyrosine kinases that are essential for cytokine signaling. The JAK-STAT pathway is a critical signaling cascade in the immune system, and its dysregulation is implicated in a wide range of autoimmune diseases and cancers.[8] The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore for JAK inhibitors. The intermediate serves as a key starting material for the synthesis of selective JAK1 inhibitors, which are being investigated for the treatment of rheumatoid arthritis and other inflammatory conditions.[9]
Conclusion and Future Perspectives
This compound has solidified its position as a high-value intermediate in contemporary drug discovery. Its synthetic accessibility and the versatility of its functional groups have enabled the rapid and efficient synthesis of large libraries of potential drug candidates. The successful application of this intermediate in the development of LRRK2 and JAK inhibitors underscores its importance. As our understanding of the human kinome continues to expand, it is highly probable that this versatile building block will play a crucial role in the development of novel therapeutics for a wide range of diseases. Future research will likely focus on the development of even more efficient and stereoselective methods for the functionalization of this scaffold, further expanding its utility in the quest for new medicines.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. 4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile 97% | CAS: 679834-45-8 | AChemBlock [achemblock.com]
- 9. 19393-83-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
The 7-Deazapurine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Among the myriad of heterocyclic scaffolds, the 7-deazapurine core, also known as pyrrolo[2,3-d]pyrimidine, has emerged as a "privileged scaffold."[1][2] This designation is not arbitrary; it reflects the recurring success of this structural motif in yielding potent and selective modulators of various biological targets. This guide provides an in-depth technical exploration of the 7-deazapurine core, from its fundamental properties and synthesis to its application in the development of cutting-edge therapeutics.
The 7-Deazapurine Core: A Strategic Bioisostere of Purines
The 7-deazapurine core is a bioisostere of the naturally occurring purine ring system, where the nitrogen atom at position 7 is replaced by a carbon atom.[1][2] This seemingly subtle modification has profound implications for the molecule's physicochemical and biological properties.
Structural and Electronic Properties
The replacement of the N7 atom with a carbon atom renders the five-membered ring more electron-rich.[1][2] This alteration influences the molecule's ability to engage in hydrogen bonding and stacking interactions, which are critical for binding to biological macromolecules. Furthermore, the carbon at the 7-position provides a valuable handle for chemical modification, allowing for the introduction of various substituents that can modulate the compound's potency, selectivity, and pharmacokinetic profile.[1][2]
Synthesis of the 7-Deazapurine Scaffold: A Practical Approach
The construction of the 7-deazapurine core is a critical step in the synthesis of its derivatives. A common and versatile starting material for many 7-deazapurine-based drugs is 6-chloro-7-deazapurine.[3]
Synthesis of 6-Chloro-7-deazapurine
The synthesis of 6-chloro-7-deazapurine is a well-established process. A detailed protocol is provided below.
This protocol is adapted from established synthetic routes.
Materials:
-
Commercially available starting materials for the multi-step synthesis of the pyrrolo[2,3-d]pyrimidine core.
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Solvents (e.g., acetonitrile, toluene)
-
Standard laboratory glassware and equipment
Procedure:
-
Ring Formation: The initial steps involve the construction of the pyrrolo[2,3-d]pyrimidin-4-one core from acyclic precursors. This is typically achieved through a series of condensation and cyclization reactions.
-
Chlorination: The resulting pyrrolo[2,3-d]pyrimidin-4-one is then subjected to chlorination to introduce the chlorine atom at the 6-position.
-
In a round-bottom flask, suspend the pyrrolo[2,3-d]pyrimidin-4-one in an excess of phosphorus oxychloride (POCl₃).
-
Add N,N-dimethylaniline dropwise to the stirred suspension at 0 °C.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After completion, the reaction mixture is cooled to room temperature and the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude 6-chloro-7-deazapurine can be further purified by recrystallization or column chromatography on silica gel.
-
Iodination of 6-Chloro-7-deazapurine: Introducing a Versatile Handle
The introduction of an iodine atom at the 7-position of the 6-chloro-7-deazapurine core provides a key intermediate for further functionalization via cross-coupling reactions.
Materials:
-
6-Chloro-7-deazapurine
-
N-iodosuccinimide (NIS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-chloro-7-deazapurine in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-iodosuccinimide (NIS) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude 6-chloro-7-iodo-7-deazapurine can be further purified by recrystallization or column chromatography on silica gel.
Caption: Synthetic workflow for key 7-deazapurine intermediates.
Characterization of the 7-Deazapurine Core
The unambiguous identification and characterization of the synthesized 7-deazapurine derivatives are paramount. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of 7-deazapurine analogs. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. For instance, in the ¹H NMR spectrum of a 7-deazapurine nucleoside, the anomeric proton signal and its coupling constant are crucial for determining the β-configuration of the glycosidic bond.[4]
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 6-Phenyl-9-benzyl-7-deazapurine | Signals corresponding to the phenyl, benzyl, and pyrrolo[2,3-d]pyrimidine protons. | Signals for all unique carbon atoms in the molecule. |
| 6-Chloro-7-iodo-7-deazapurine | 8.55 (s, 1H), 7.72 (s, 1H) | 151.7, 151.6, 150.2, 133.5, 116.3, 50.1 |
Note: The provided NMR data for 6-chloro-7-iodo-7-deazapurine is from a reference and should be confirmed experimentally for newly synthesized batches.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[8] This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding structure-activity relationships and for rational drug design.
The 7-Deazapurine Core in Drug Discovery: A Privileged Scaffold in Action
The versatility of the 7-deazapurine scaffold has been demonstrated by its successful application in the development of a wide range of therapeutic agents.
Kinase Inhibitors
A significant number of 7-deazapurine derivatives have been developed as potent and selective kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 7-deazapurine core can act as an ATP-competitive inhibitor by mimicking the purine ring of ATP and binding to the kinase's active site.
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9][10][11][12][13] This assay is particularly well-suited for screening 7-deazapurine-based kinase inhibitors due to its high sensitivity, broad dynamic range, and resistance to compound interference.[9][11][13]
Rationale for choosing the ADP-Glo™ Assay:
-
Universal Applicability: The assay is not dependent on a specific substrate or antibody, making it suitable for a wide range of kinases.[11]
-
High Sensitivity: It can detect low levels of kinase activity, which is important for studying enzymes with low turnover rates or for conserving precious enzyme.[11][13]
-
Robustness in HTS: The "glow-type" luminescent signal is stable, making it ideal for high-throughput screening (HTS) of large compound libraries.[10]
-
Reduced Interference: The luminescent detection method is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.[11]
Procedure:
-
Kinase Reaction:
-
In a 96- or 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the 7-deazapurine test compound at various concentrations.
-
Incubate the reaction at the optimal temperature for the specific kinase.
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture to detect the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compound.
-
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Antiviral Agents
7-Deazapurine nucleoside analogs have demonstrated significant potential as antiviral agents.[1] These compounds can act as chain terminators of viral DNA or RNA synthesis by being incorporated into the growing nucleic acid chain by viral polymerases. The absence of the N7 atom can lead to altered base pairing and disrupt the normal replication process.
The CPE reduction assay is a widely used method for screening antiviral compounds.[14][15][16] It measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).
Rationale for choosing the CPE Reduction Assay:
-
Phenotypic Screening: It is a functional assay that assesses the overall ability of a compound to inhibit viral replication and its pathological consequences, regardless of the specific mechanism of action.[14][16]
-
High-Throughput Amenability: The assay is readily adaptable to a high-throughput format, allowing for the screening of large numbers of compounds.[14]
-
Cost-Effective: It is a relatively inexpensive and straightforward assay to perform.
Procedure:
-
Cell Seeding: Seed a monolayer of host cells (e.g., Vero E6 cells for SARS-CoV-2) in a 96-well plate.[14][16]
-
Compound and Virus Addition:
-
Add serial dilutions of the 7-deazapurine test compound to the cells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells (typically 2-4 days).
-
Quantification of Cell Viability:
-
Assess cell viability using a suitable method, such as staining with crystal violet or using a metabolic assay like the MTT or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Calculate the concentration of the compound that inhibits the viral CPE by 50% (EC₅₀).
-
Determine the concentration of the compound that causes 50% cytotoxicity in uninfected cells (CC₅₀) in a parallel experiment.
-
The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
-
Caption: General workflow for a cytopathic effect (CPE) reduction assay.
Conclusion and Future Perspectives
The 7-deazapurine core has firmly established itself as a privileged scaffold in medicinal chemistry, with a proven track record in the development of kinase inhibitors and antiviral agents. Its unique structural and electronic properties, coupled with the synthetic accessibility of its derivatives, make it an attractive starting point for the design of novel therapeutics. As our understanding of the molecular basis of diseases continues to grow, the rational design of new 7-deazapurine-based compounds targeting a wider range of biological targets holds immense promise for the future of medicine. The detailed protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this remarkable heterocyclic system.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Introduction: The Privileged Scaffold of 7-Deazapurine in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged scaffold" in the development of potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively mimic ATP, the natural ligand for kinases, thereby enabling competitive inhibition at the ATP-binding site.[1][2] This intrinsic property has led to the successful development of numerous FDA-approved drugs targeting a range of kinases implicated in diseases such as cancer and autoimmune disorders.[1][3]
The starting material, 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, is a versatile building block for the synthesis of diverse libraries of kinase inhibitors. The bromine atom at the C6 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe the structure-activity relationship (SAR) and optimize for potency and selectivity against specific kinase targets. This application note provides a detailed guide to the synthesis of novel kinase inhibitors from this key intermediate, with a focus on Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. We will delve into the mechanistic rationale behind the chosen synthetic strategies and provide detailed, field-proven protocols for their execution.
Strategic Diversification of the 7-Deazapurine Core
The synthetic utility of this compound lies in the ability to selectively functionalize the C6 position. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their broad substrate scope and functional group tolerance.[4][5] The two primary strategies we will focus on are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of a diverse range of amino groups.
The choice of reaction depends on the desired pharmacophore and the specific interactions being targeted within the kinase active site.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] In the context of our starting material, this reaction is employed to introduce aryl or heteroaryl substituents at the C6 position, which can significantly influence the inhibitor's potency and selectivity.
Mechanistic Insights: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 7-deazapurine core.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base.
-
Reductive Elimination: The two organic fragments are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.
The choice of palladium precursor, ligand, and base is critical for an efficient reaction. For electron-rich heterocyclic systems like the 7-deazapurine core, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed to stabilize the palladium catalyst and promote efficient coupling.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).[2]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the substrate should be approximately 0.1 M.[2]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[2]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) | Target Kinase | IC₅₀ (nM) |
| 1 | Phenylboronic acid | 4-Amino-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | ~75% | LRRK2 | - |
| 2 | 4-Methoxyphenylboronic acid | 4-Amino-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | ~80% | EGFR | - |
| 3 | Pyridin-3-ylboronic acid | 4-Amino-6-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | ~65% | CSF1R | - |
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[5][8] This reaction is particularly valuable for introducing diverse amine functionalities at the C6 position of the 7-deazapurine core, which can form crucial hydrogen bond interactions within the kinase hinge region.
Mechanistic Insights: The Role of Ligands and Bases
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium catalytic cycle.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
The key differences from the Suzuki coupling lie in the nucleophilic partner and the role of the base. The base is required to deprotonate the amine, forming a more nucleophilic amide that can displace the halide from the palladium center. The choice of ligand is critical to prevent β-hydride elimination and promote the desired reductive elimination. Bulky, electron-rich phosphine ligands, such as RuPhos, are often employed for this purpose.[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., RuPhos Pd G2) (1-2 mol%)
-
Phosphine ligand (e.g., RuPhos) (1-2 mol%)
-
Base (e.g., LiHMDS, Cs₂CO₃, K₃PO₄) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., THF, 1,4-dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.[9]
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the reaction vessel.[9]
-
Add the anhydrous solvent (5-10 mL).[9]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.[9]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Yield (%) | Target Kinase | IC₅₀ (nM) |
| 1 | Benzylamine | 4-Amino-6-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | ~85% | LRRK2 | - |
| 2 | Morpholine | 4-Amino-6-morpholino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | ~90% | JAK | - |
| 3 | Aniline | 4-Amino-6-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | ~70% | Mer/Axl | - |
Part 3: Biological Evaluation and Structure-Activity Relationship (SAR)
Following the synthesis of a library of compounds, the next critical step is to evaluate their biological activity against a panel of target kinases. This is typically done using in vitro enzymatic assays to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Case Study: LRRK2 Inhibitors for Parkinson's Disease
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease.[10][11] The 7-deazapurine scaffold has been successfully employed to develop potent and selective LRRK2 inhibitors. For instance, optimization of substituents at the C6 position of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile core has led to the identification of highly potent compounds.[10][11]
A notable example is the introduction of a (2R)-2-methylpyrrolidin-1-yl group at the C6 position, which resulted in a significant increase in potency against LRRK2.[10][11] This highlights the importance of exploring non-aromatic substituents through C-N bond formation to probe specific pockets within the kinase active site.
General SAR Insights for 7-Deazapurine Kinase Inhibitors
-
Hinge-Binding Motif: The 4-amino group and the N7 of the pyrrolo[2,3-d]pyrimidine core typically form key hydrogen bonds with the hinge region of the kinase.
-
Gatekeeper Pocket Interaction: The substituent at the C6 position extends into the hydrophobic gatekeeper pocket. The size, shape, and electronic properties of this substituent are critical for determining potency and selectivity.
-
Solvent-Exposed Region: Modifications to the pyrrole nitrogen (N7) can be used to introduce solubilizing groups that extend into the solvent-exposed region, improving the pharmacokinetic properties of the inhibitor.
Caption: A simplified diagram of competitive kinase inhibition.
Conclusion
The this compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Through strategic application of modern synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate diverse libraries of compounds for biological screening. A thorough understanding of the underlying reaction mechanisms and a systematic approach to SAR exploration are paramount to the successful development of potent and selective kinase inhibitors for the treatment of a wide range of human diseases.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Introduction: Synthesizing Privileged Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] Its impact is particularly profound in medicinal chemistry, where the fusion of aryl and heteroaryl fragments is a key strategy for assembling complex molecular architectures.[3] This application note provides a detailed, field-proven protocol for the Suzuki coupling of a highly valuable heterocyclic building block: 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile .
This substrate belongs to the 7-deazapurine family, a "privileged scaffold" that is structurally analogous to the purines found in DNA and RNA.[4] This structural mimicry allows molecules derived from this core to effectively interact with a wide range of biological targets, most notably protein kinases. The development of potent and selective kinase inhibitors is a major focus in the discovery of new therapies for cancer and inflammatory diseases. The protocol herein is designed to be a reliable and adaptable method for derivatizing this core structure, enabling the exploration of chemical space and the generation of novel drug candidates.[5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A successful Suzuki coupling is contingent on the smooth operation of a palladium-based catalytic cycle. Understanding this mechanism is not merely academic; it is fundamental to rational troubleshooting and optimization. The cycle is broadly accepted to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
Key Mechanistic Steps:
-
Oxidative Addition: The cycle begins with a catalytically active 14- or 12-electron Pd(0) species, which inserts itself into the carbon-bromine bond of the pyrrolopyrimidine substrate. This is often the rate-determining step and results in a square-planar Pd(II) complex.[6][7] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[8] Our substrate's C-Br bond offers a good balance of reactivity and stability.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom of the boronic acid (or ester) to the palladium center. This process is critically dependent on activation by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the Pd(II) complex.[11][12]
-
Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[6][10]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Protocol: Suzuki Coupling with this compound
This protocol is optimized for a 0.5 mmol scale reaction. Reagents should be scaled proportionally for different amounts.
Materials and Reagents
| Reagent | Formula | CAS Number | M.W. ( g/mol ) | Stoichiometry | Notes |
| This compound | C₇H₄BrN₅ | 155765-98-3 | 238.05 | 1.0 equiv | The key substrate. Ensure it is dry. |
| Arylboronic Acid | Ar-B(OH)₂ | Varies | Varies | 1.2 - 1.5 equiv | The choice of coupling partner. Using a slight excess ensures complete consumption of the starting bromide. Pinacol esters can be used to mitigate protodeboronation.[1] |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 72287-26-4 | 731.73 | 0.05 equiv | A robust, air-stable Pd(II) precatalyst that reliably forms the active Pd(0) species.[13] An excellent choice for heteroaromatic couplings. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 584-08-7 | 138.21 | 2.0 - 3.0 equiv | A moderately strong inorganic base, effective at promoting transmetalation while minimizing side reactions.[14] Must be finely powdered and anhydrous. K₃PO₄ is a stronger alternative.[15] |
| 1,4-Dioxane | C₄H₈O₂ | 123-91-1 | 88.11 | ~0.1 M | Anhydrous, degassed solvent. A common choice for Suzuki reactions. |
| Water | H₂O | 7732-18-5 | 18.02 | 10-25% v/v | Degassed, deionized. A small amount of water is often crucial for the transmetalation step.[1] |
Experimental Workflow
Caption: From setup to purification for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and finely powdered K₂CO₃ (2.5 equiv).
-
Causality: Adding the solids first simplifies the process and avoids solvent splashes. Pd(dppf)Cl₂ is chosen for its robustness and efficacy in coupling heteroaryl halides.[13]
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to thoroughly remove oxygen.
-
Causality: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote undesirable homocoupling of the boronic acid.[1] Rigorous degassing is crucial for reproducibility.[16]
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas by bubbling argon through the mixture for 15-20 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask to achieve a substrate concentration of approximately 0.1 M.
-
Causality: The dioxane/water system is effective for solubilizing both the organic and inorganic reagents. Water plays a key role in the mechanism, often accelerating the transmetalation step.[1]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the mixture vigorously for 4-12 hours.
-
Causality: Heating provides the necessary activation energy, particularly for the oxidative addition step. Vigorous stirring is essential for mixing in the heterogeneous system.
-
-
Monitoring:
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot, dilute it with ethyl acetate, and filter it through a small plug of silica before analysis. The reaction is complete upon the disappearance of the starting bromide.
-
-
Work-up:
-
Once complete, allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue can be purified by flash column chromatography on silica gel.
-
An appropriate eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, should be determined by TLC analysis.
-
Troubleshooting and Optimization
| Potential Issue | Likely Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficient temperature.3. Unreactive boronic acid. | 1. Ensure rigorous degassing of solvents and the reaction vessel.[16]2. Increase temperature to 100-110 °C. Consider microwave irradiation for rapid heating.[17]3. Try a more active catalyst system, such as a Buchwald precatalyst (e.g., XPhos Pd G3) with a stronger base (e.g., K₃PO₄).[3][15] |
| Hydrodehalogenation | Formation of a palladium-hydride species, which reductively eliminates to replace -Br with -H. Caused by certain bases or protic solvents.[16] | 1. Switch to a non-hydroxide base like K₂CO₃, Cs₂CO₃, or K₃PO₄.2. Minimize the amount of water or use a different aprotic solvent like toluene.[18] |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom before it can transmetalate. Often accelerated by strong bases and excess water.[15] | 1. Use a milder base (K₂CO₃).2. Use the boronic acid's corresponding pinacol ester, which is more stable.[1]3. Minimize reaction time and avoid unnecessarily high temperatures. |
| Homocoupling of Boronic Acid | Oxidative coupling of two boronic acid molecules. Primarily caused by the presence of oxygen.[1] | Improve the degassing procedure (freeze-pump-thaw cycles for highly sensitive reactions). Ensure a positive pressure of inert gas throughout the reaction. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile transformation for the synthesis of novel compounds with significant therapeutic potential. The protocol detailed in this note, centered on the use of a robust Pd(dppf)Cl₂ catalyst with a carbonate base in a dioxane/water system, provides a reliable starting point for a wide array of aryl and heteroaryl boronic acids. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and adapt this method, accelerating the pace of drug discovery and development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in Medicinal Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the core structures of successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is one such elite scaffold. As a bioisostere of adenine, it serves as an exceptional mimic for the hinge-binding region of ATP in numerous protein kinases, making it a cornerstone in the development of kinase inhibitors.[1][2]
This guide focuses on a particularly valuable and versatile derivative: 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile . This compound is not an end-product but a pivotal intermediate, a molecular launchpad for creating vast libraries of potential drug candidates.[3][4] Its structure is primed for selective chemical modification, primarily at the C6-bromo position, allowing for the systematic exploration of chemical space around the core. The 4-amino group provides a critical hydrogen-bonding anchor, the pyrrole nitrogen offers a point for substitution to modulate solubility and pharmacokinetic properties, and the 5-carbonitrile group can act as an additional interaction point or be further elaborated.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate. We will move beyond simple reaction lists to explain the causality behind experimental choices and provide robust, field-proven protocols for its most critical synthetic transformations.
Chapter 1: Strategic Overview of Reactivity
The synthetic utility of this compound stems from the high reactivity of the C6-bromine atom. This position is readily functionalized via palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis. The three most critical transformations for diversifying this scaffold are:
-
Suzuki-Miyaura Coupling: Forges a carbon-carbon bond with aryl or heteroaryl boronic acids, enabling the introduction of diverse aromatic systems.
-
Sonogashira Coupling: Creates a carbon-carbon bond with terminal alkynes, introducing rigid, linear linkers that can probe deep into binding pockets.
-
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond with a wide range of amines, installing key hydrogen bond donors and acceptors.
These reactions allow for the modular construction of complex molecules, where each new substituent can be rationally designed to optimize potency, selectivity, and drug-like properties.
Caption: Core diversification pathways for the scaffold.
Chapter 2: Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling reaction in drug discovery. Its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids make it ideal for rapidly generating structural diversity. For our scaffold, it is the premier method for installing aryl and heteroaryl groups at the C6 position, which are often crucial for establishing potency by making π-stacking or hydrophobic interactions within a protein's active site.[5]
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2–1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq).
-
Catalyst Addition: Add the palladium catalyst. A common and effective choice is Pd(dppf)Cl₂ (0.05–0.10 eq).
-
Solvent Addition & Degassing: Add a suitable solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[5] The solvent must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst. This is achieved by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to 80–100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Expert Insights & Causality:
-
Choice of Base: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) for less reactive boronic acids, as its greater solubility in organic solvents and the nature of the cation can accelerate the transmetalation step.
-
Catalyst System: Pd(dppf)Cl₂ is a robust pre-catalyst that forms the active Pd(0) species in situ. The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.
-
Degassing is Critical: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by dissolved oxygen. Failure to properly degas the reaction is a common cause of reaction failure.
| Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ | 90 | 6 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ | 90 | 6 | 88-96% |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (10%) | Cs₂CO₃ | 100 | 12 | 65-75% |
| 1-Methyl-1H-pyrazol-4-ylboronic acid | Pd(dppf)Cl₂ (10%) | Cs₂CO₃ | 100 | 12 | 70-80% |
Chapter 3: Sonogashira Coupling Protocols
The Sonogashira coupling introduces an alkyne moiety, a versatile functional group in medicinal chemistry.[6] It can act as a rigid linker to access distant pockets of a binding site or serve as a chemical handle for subsequent "click chemistry" reactions (e.g., CuAAC). The reaction is characterized by its use of a dual-catalyst system: palladium and a copper(I) salt.[7][8]
Protocol 3.1: General Procedure for Sonogashira Coupling
This protocol is optimized for coupling terminal alkynes to the C6-bromo position.
Caption: Experimental workflow for Sonogashira coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in a suitable solvent like anhydrous DMF or THF.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper co-catalyst (e.g., CuI, 0.10 eq).
-
Base and Alkyne Addition: Add a suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0–3.0 eq), followed by the terminal alkyne (1.1–1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40–60 °C) may be required. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 4-24 hours.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Expert Insights & Causality:
-
Dual Catalyst Role: The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition/reductive elimination). The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This copper-mediated step allows the reaction to proceed under much milder conditions than copper-free variants.[7][9]
-
Amine Base Function: The amine base (e.g., TEA) serves two purposes: it neutralizes the HBr generated during the reaction and also acts as a solvent and ligand for the catalysts.
-
Copper-Free Variants: For substrates sensitive to copper, "copper-free" Sonogashira conditions can be employed, which typically require a stronger base (e.g., TBAF or Cs₂CO₃) and a different palladium/ligand system, often at higher temperatures.
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Temp | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5%) | CuI (10%) | TEA | RT | 80-90% |
| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (5%) | CuI (10%) | TEA | RT | 85-95% |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5%) | CuI (10%) | DIPEA | 40 °C | 70-80% |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (5%) | CuI (10%) | TEA | RT | 75-85% |
Chapter 4: Buchwald-Hartwig Amination Protocols
The Buchwald-Hartwig amination is a powerful method for constructing C(sp²)-N bonds.[10][11] In the context of kinase inhibitor design, installing an amino group at the C6 position is a common strategy to engage with the "hinge region" of the kinase via hydrogen bonding. This reaction's broad scope allows for the introduction of primary and secondary amines, including various heterocyclic amines.
Protocol 4.1: General Procedure for Buchwald-Hartwig Amination
This protocol uses a modern, highly active catalyst system suitable for coupling a wide range of amines.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere, add this compound (1.0 eq), the amine (1.2–2.0 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5–2.5 eq) to a dry reaction vessel.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq) and a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos, 0.04-0.10 eq). Alternatively, use a pre-formed palladacycle catalyst like G3-XPhos.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 90–110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until completion (typically 6–24 hours).
-
Work-up: Cool the reaction mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Expert Insights & Causality:
-
Ligand is Key: The success of the Buchwald-Hartwig amination relies heavily on the choice of phosphine ligand.[12] Bulky, electron-rich ligands like XPhos accelerate the rate-limiting reductive elimination step, which is crucial for forming the C-N bond and turning over the catalyst efficiently.
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine (or the N-H of the catalyst-amine complex) without competing as a nucleophile. For substrates with base-sensitive functional groups (e.g., esters), weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require longer reaction times or higher temperatures.[11]
-
Inert Atmosphere: The catalyst system is extremely sensitive to oxygen. All manipulations should be carried out under a rigorously maintained inert atmosphere to ensure high yields and reproducibility.
| Amine | Catalyst/Ligand (mol%) | Base | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (2%) / XPhos (4%) | NaOtBu | 100 | 80-90% |
| Morpholine | Pd₂(dba)₃ (2%) / XPhos (4%) | NaOtBu | 100 | 85-95% |
| Benzylamine | Pd₂(dba)₃ (2%) / RuPhos (4%) | LHMDS | 90 | 75-85% |
| 4-Aminopiperidine (Boc-protected) | G3-XPhos (5%) | K₃PO₄ | 110 | 70-80% |
Chapter 5: Biological Significance & Application in Kinase Inhibitor Design
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold are prevalent in oncology, immunology, and antiviral research.[2] A significant number of approved drugs and clinical candidates for various kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Interleukin-2-inducible T-cell kinase (ITK), are built upon this core.[1][13]
The synthetic pathways described above allow for the rational design of potent and selective kinase inhibitors.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Amino-6-bromo-7H-pyrrolopyrimidine-5-carbonitrile | Genome Context [genomecontext.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of 7H-pyrrolo[2,3-d]pyrimidines
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug development. Its structural resemblance to the endogenous purine core allows it to function as a bioisostere, interacting with a wide range of biological targets, particularly protein kinases. The modification of this core structure is central to the development of potent and selective therapeutic agents. One of the most critical modifications is N-alkylation at the 7-position (the pyrrole nitrogen), which is a key step in the synthesis of numerous clinically important molecules, including the Janus kinase (JAK) inhibitor Tofacitinib.[1][2][3]
This guide provides a detailed technical overview and field-proven protocols for the successful N-alkylation of 7H-pyrrolo[2,3-d]pyrimidines. We will delve into the mechanistic principles governing the reaction, explore the most effective methodologies, provide step-by-step experimental procedures, and offer insights into characterization and troubleshooting.
Mechanistic Principles and Regioselectivity
The N-alkylation of 7H-pyrrolo[2,3-d]pyrimidine is a nucleophilic substitution reaction. The pyrrole nitrogen (N-7) is deprotonated by a base to form a nucleophilic anion. This anion then attacks an electrophilic alkylating agent, forming a new N-C bond.
The key to a successful and clean reaction lies in understanding and controlling regioselectivity. The 7H-pyrrolo[2,3-d]pyrimidine core has multiple nitrogen atoms, but the N-7 position is overwhelmingly favored for alkylation.
Why N-7 Alkylation is Favored:
-
Acidity: The N-7 proton of the pyrrole ring is significantly more acidic than any C-H proton and is the most readily removed proton by a base.
-
Aromaticity: Deprotonation at N-7 generates an anion that is delocalized over the pyrrole ring, maintaining the aromaticity of the system. Alkylation at the pyrimidine nitrogens (N-1 or N-3) would disrupt the aromaticity of the pyrimidine ring, making it energetically less favorable.
While N-7 alkylation is the major pathway, trace amounts of other isomers can form under certain conditions, making purification essential. The choice of base, solvent, and reaction conditions can influence the regiochemical outcome.
Caption: Fig 1. Regioselectivity in N-alkylation.
Experimental Methodologies & Protocols
Two primary methods have proven to be robust and versatile for the N-alkylation of the 7-deazapurine core: classical SN2 alkylation with alkyl halides and the Mitsunobu reaction for coupling with alcohols.
Protocol 1: SN2 Alkylation using a Base and Alkyl Halide
This is the most direct and widely used method. It involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by reaction with an alkyl halide (or tosylate/mesylate).
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. It requires strictly anhydrous conditions as it reacts violently with water.
-
Cesium Carbonate (Cs₂CO₃): A milder, highly effective base. Its high solubility in polar aprotic solvents and the "cesium effect" (the large, soft Cs⁺ cation results in a more 'naked' and reactive pyrrolide anion) often lead to higher yields and cleaner reactions with fewer side products, even at lower temperatures.[4][5][6][7] It is often the base of choice for substrates with base-labile functional groups.[4]
-
Potassium Carbonate (K₂CO₃): A cost-effective and common alternative, though it may require higher temperatures and longer reaction times due to lower basicity and solubility compared to Cs₂CO₃.[8]
-
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are ideal as they effectively solvate the cation from the base but do not interfere with the nucleophilic anion. DMF is often preferred for its high boiling point and ability to dissolve a wide range of reagents.
Workflow Diagram: SN2 Alkylation
Caption: Fig 2. General workflow for SN2 N-alkylation.
Detailed Step-by-Step Protocol (Example with Cesium Carbonate)
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Alkyl Bromide (1.1 - 1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir until fully dissolved.
-
Add Cesium Carbonate to the solution.
-
Add the alkyl bromide dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature (or heat gently to 40-60 °C if necessary) for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and carefully pour it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-7 alkylated product.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Forcing) |
| Base | Cs₂CO₃ (1.5 equiv) | NaH (60% in oil, 1.2 equiv) | K₂CO₃ (3.0 equiv) |
| Solvent | Anhydrous DMF | Anhydrous THF | Anhydrous MeCN |
| Temperature | Room Temperature | 0 °C to Room Temp | 80 °C (Reflux) |
| Typical Time | 6-18 hours | 2-12 hours | 12-24 hours |
| Best For | Sensitive substrates, high selectivity | General purpose, reactive halides | Unreactive halides, cost-saving |
Protocol 2: Mitsunobu Reaction
Causality Behind Experimental Choices:
-
Reagents: The reaction relies on a combination of an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a phosphine, usually triphenylphosphine (PPh₃). The phosphine and azodicarboxylate react to form a phosphonium salt intermediate, which then activates the alcohol.[10][11][12]
-
Reaction Conditions: The reaction is typically run at low temperatures (starting at 0 °C) to control the initial exothermic reaction between the phosphine and the azodicarboxylate. Anhydrous THF is the most common solvent.
Detailed Step-by-Step Protocol (Mitsunobu Reaction)
Materials:
-
7H-pyrrolo[2,3-d]pyrimidine substrate (1.0 equiv)
-
Alcohol (R-OH) (1.1 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 7H-pyrrolo[2,3-d]pyrimidine substrate, the alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIAD dropwise to the stirred solution over 15-20 minutes. An exothermic reaction and color change (typically to a yellow/orange hue) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purification is typically achieved by flash column chromatography on silica gel. Eluting with a hexane/ethyl acetate gradient is usually effective.
Characterization of N-Alkylated Products
Confirmation of successful N-alkylation is straightforward using standard analytical techniques.
-
¹H NMR: The most definitive evidence is the disappearance of the broad singlet corresponding to the N-7 proton, which typically appears far downfield (δ 10-12 ppm). Concurrently, new signals corresponding to the protons of the newly introduced alkyl group will appear in their expected regions. For example, an N-CH₂-R group will show a characteristic triplet or doublet of doublets depending on the adjacent group.
-
¹³C NMR: The appearance of new signals in the aliphatic region of the spectrum corresponding to the carbons of the alkyl group.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI+) will correspond to the calculated mass of the N-alkylated product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive base (e.g., old NaH).2. Insufficiently reactive alkylating agent.3. Non-anhydrous conditions. | 1. Use fresh, high-purity base.2. Switch to a more reactive leaving group (e.g., bromide -> iodide or tosylate). Increase reaction temperature.3. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Formation of Multiple Products | 1. Lack of regioselectivity (alkylation at N-1/N-3).2. Di-alkylation (if other nucleophilic sites exist). | 1. Use milder conditions (Cs₂CO₃ at RT) which often improves N-7 selectivity.2. Ensure appropriate protecting groups are used on other nucleophilic functional groups. |
| Difficult Purification | 1. Co-elution of product with byproducts (e.g., PPh₃O in Mitsunobu).2. Streaking on silica gel column. | 1. For Mitsunobu, try precipitating byproducts from a non-polar solvent like ether/hexanes before chromatography. Use of polymer-bound PPh₃ can also simplify workup.2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of basic compounds. |
Conclusion
The N-alkylation of 7H-pyrrolo[2,3-d]pyrimidines is a fundamental transformation for the synthesis of a vast array of biologically active molecules. By understanding the principles of regioselectivity and carefully selecting the appropriate methodology—be it a classical SN2 approach with a well-chosen base or a versatile Mitsunobu reaction—researchers can reliably and efficiently access desired N-7 substituted 7-deazapurine derivatives. The protocols and insights provided in this guide serve as a robust starting point for professionals in drug discovery and chemical synthesis.
References
- 1. research.unl.pt [research.unl.pt]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. d-nb.info [d-nb.info]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Introduction: Targeting STAT6 in Allergic and Inflammatory Diseases
An In-Depth Guide to the Synthesis and Characterization of Pyrrolopyrimidine-Based STAT6 Inhibitors
Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal intracellular transcription factor that orchestrates the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2][3] This pathway is a cornerstone of the T helper type 2 (Th2) immune response, which, when dysregulated, becomes a key driver in the pathophysiology of various allergic and inflammatory conditions, including asthma, atopic dermatitis, and various food allergies.[1][4] Upon activation by IL-4 or IL-13 binding to their receptors, Janus kinases (JAKs) phosphorylate the receptor, creating a docking site for STAT6.[1] Once recruited, STAT6 is itself phosphorylated, leading to its dimerization, translocation to the nucleus, and subsequent activation of target gene transcription.[5][6]
The critical role of STAT6 in mediating Th2-driven inflammation makes it a compelling therapeutic target.[2] While biologic therapies targeting IL-4 and IL-13 have shown significant clinical efficacy, the development of orally bioavailable small molecule inhibitors offers a more convenient and potentially cost-effective treatment modality.[7][8] Selective STAT6 inhibition, specifically targeting its SH2 domain or phosphorylation, presents an opportunity to match the efficacy of these biologics while potentially avoiding the broader immunosuppressive effects associated with JAK inhibitors.[7]
The pyrrolopyrimidine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapies.[9][10][11] Its rigid, bicyclic structure provides a robust framework for orienting functional groups to achieve high-potency and selective interactions with protein targets. This guide provides a detailed overview and actionable protocols for the synthesis of STAT6 inhibitors built upon the 7H-pyrrolo[2,3-d]pyrimidine core, along with methods for their biochemical and cellular characterization.
Part 1: The STAT6 Signaling Pathway
Understanding the mechanism of STAT6 activation is fundamental to designing effective inhibitors. The pathway is a linear cascade that translates an extracellular cytokine signal into a nuclear transcriptional response.
-
Cytokine Binding : IL-4 or IL-13 binds to its cognate receptor complex on the cell surface.
-
JAK Activation : This binding event activates receptor-associated Janus kinases (JAK1, JAK2, TYK2).
-
Receptor Phosphorylation : The activated JAKs phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor.
-
STAT6 Recruitment & Phosphorylation : The SH2 domain of an inactive, monomeric STAT6 protein recognizes and binds to these phosphotyrosine motifs.[7] This brings STAT6 into proximity with the JAKs, which then phosphorylate a key tyrosine residue (Tyr641) on STAT6.[6]
-
Dimerization & Nuclear Translocation : Phosphorylated STAT6 (pSTAT6) dissociates from the receptor, forms a stable homodimer, and translocates into the nucleus.
-
Gene Transcription : In the nucleus, the pSTAT6 dimer binds to specific DNA sequences in the promoters of target genes, initiating the transcription of genes responsible for Th2 cell differentiation, IgE production, and eosinophil recruitment.[3]
Caption: The IL-4/IL-13/STAT6 signaling cascade.
Part 2: General Synthesis Strategy for Pyrrolo[2,3-d]pyrimidine Inhibitors
The synthesis of potent STAT6 inhibitors, such as the reported compound AS1810722, often involves a multi-step approach starting from a commercially available pyrrolopyrimidine core.[2][12] The general strategy focuses on building complexity by sequentially adding key pharmacophoric elements to the scaffold. This typically involves an initial N-alkylation to introduce a sidechain that occupies a key pocket of the target protein, followed by a nucleophilic aromatic substitution or a cross-coupling reaction to install a second substituent that provides additional binding interactions and modulates physicochemical properties.
Caption: General workflow for inhibitor synthesis.
Protocol 2.1: Synthesis of a 7-Substituted-2-amino-7H-pyrrolo[2,3-d]pyrimidine Intermediate
This protocol describes the N-alkylation of a 2-amino-7H-pyrrolo[2,3-d]pyrimidine core. The benzyl group is chosen as an example substituent, as seen in known STAT6 inhibitors.[2]
Materials:
-
2-amino-7H-pyrrolo[2,3-d]pyrimidine
-
3,5-Difluorobenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Cooling to 0 °C helps to control the exothermic reaction with NaH.
-
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Rationale: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen, forming a nucleophilic anion that is poised to react with the electrophilic benzyl bromide.
-
-
Alkylation: Add a solution of 3,5-difluorobenzyl bromide (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of water to destroy any excess NaH.
-
Workup: Dilute the mixture with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Rationale: The aqueous washes remove DMF and inorganic salts. The NaHCO₃ wash ensures any acidic impurities are removed.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted intermediate.
Protocol 2.2: Synthesis of the Final Inhibitor via Buchwald-Hartwig Amination
This protocol describes the coupling of the N-substituted intermediate (assuming a chloro-substituent at the 4- or 6-position) with an appropriate amine, a common final step in building many kinase and STAT inhibitors.
Materials:
-
N-substituted chloro-pyrrolopyrimidine intermediate (from Protocol 2.1)
-
Substituted piperazine or aniline derivative (e.g., 1-(4-aminophenyl)piperazine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard workup and purification reagents as in Protocol 2.1
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the chloro-pyrrolopyrimidine intermediate (1.0 eq), the amine coupling partner (1.2 eq), Cs₂CO₃ (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).
-
Rationale: This is a standard setup for a Buchwald-Hartwig cross-coupling reaction. Pd₂(dba)₃ is the palladium precursor, Xantphos is a bulky electron-rich ligand that facilitates the catalytic cycle, and Cs₂CO₃ is the base required for the reaction.
-
-
Degassing: Evacuate and backfill the tube with nitrogen or argon three times.
-
Rationale: The palladium catalyst is sensitive to oxygen, so removing air is critical for catalytic activity.
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heating: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with EtOAc and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate the solvent and purify the crude product by flash column chromatography or preparative HPLC to obtain the final STAT6 inhibitor.
Table 1: Example Pyrrolopyrimidine-Based STAT6 Inhibitors
| Compound ID | R1 (at N7) | R2 (at C2) | Reference |
|---|---|---|---|
| AS1810722 | 3,5-Difluorobenzyl | 4-(Acetamidomethyl)phenylpiperazin-1-yl | [2] |
| Example 1 | Benzyl | 4-Morpholinophenyl | (Hypothetical) |
| Example 2 | 4-Methoxybenzyl | 3-Aminopyrrolidin-1-yl | (Hypothetical) |
Part 3: Biochemical and Cellular Characterization
Once synthesized, the compounds must be evaluated for their ability to inhibit STAT6 function. A tiered approach, moving from direct biochemical assays to more complex cell-based systems, provides a comprehensive understanding of a compound's potency, selectivity, and mechanism of action.
Caption: Tiered workflow for inhibitor characterization.
Protocol 3.1: STAT6 Reporter Gene Assay (Cellular Potency)
This assay measures the ability of a compound to inhibit STAT6-driven transcription in a cellular context.[13][14][15]
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with a STAT6-responsive luciferase reporter construct.
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).
-
Recombinant human IL-4.
-
Test compounds dissolved in DMSO.
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the STAT6 reporter cells in a white, opaque 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of growth medium. Incubate overnight (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should be kept constant (e.g., ≤0.1%). Add the diluted compounds to the cells and pre-incubate for 1 hour.
-
Rationale: Pre-incubation allows the compound to permeate the cells and engage the target before stimulation.
-
-
Stimulation: Add IL-4 to each well (except for the unstimulated control wells) to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 6-16 hours at 37 °C, 5% CO₂.
-
Rationale: This incubation period is typically sufficient for the entire signaling cascade to occur, leading to robust reporter gene expression.
-
-
Lysis and Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 50 µL of luciferase assay reagent to each well.
-
Measurement: Measure the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO-treated, IL-4-stimulated control. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.2: TARC/Eotaxin Secretion Assay (Functional Output)
This assay measures the inhibition of a key downstream chemokine whose production is dependent on STAT6 activation in relevant cell types.[8][16]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a bronchial epithelial cell line (e.g., BEAS-2B).[13]
-
Complete culture medium (e.g., RPMI-1640 for PBMCs).
-
Recombinant human IL-4 or IL-13.
-
Test compounds dissolved in DMSO.
-
Human TARC (CCL17) or Eotaxin-3 (CCL26) ELISA kit.
-
Standard cell culture plates and equipment.
Procedure:
-
Cell Culture: Culture and maintain the chosen cell line according to standard protocols.
-
Treatment and Stimulation: Seed cells in a 96-well plate. Pre-treat with serial dilutions of test compounds for 1 hour, as described in Protocol 3.1.
-
Stimulation: Add IL-4 or IL-13 to the wells to induce chemokine production (concentration to be optimized, e.g., 20 ng/mL).
-
Incubation: Incubate for 24-48 hours.
-
Rationale: A longer incubation is required for protein synthesis and secretion compared to reporter gene expression.
-
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TARC or Eotaxin-3 according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a secondary HRP-conjugated antibody and a colorimetric substrate.
-
Data Analysis: Read the absorbance on a plate reader. Construct a standard curve and calculate the concentration of the chemokine in each sample. Determine the IC₅₀ value as described previously.
Table 2: Example Characterization Data for a Pyrrolopyrimidine Inhibitor
| Assay Type | Target Endpoint | Example IC₅₀ (nM) |
|---|---|---|
| Biochemical | pSTAT6 TR-FRET | 21 |
| Cellular | STAT6 Luciferase Reporter | 55 |
| Functional | IL-4 Induced TARC Secretion (PBMCs) | 80 |
| Functional | IL-13 Induced Eotaxin-3 (BEAS-2B) | 110 |
Conclusion
The development of potent and selective STAT6 inhibitors is a promising strategy for the treatment of Th2-mediated inflammatory diseases. The pyrrolopyrimidine scaffold serves as an excellent starting point for designing such molecules. By employing robust synthetic strategies, such as those detailed here, and a systematic pipeline of biochemical and cellular assays, researchers can efficiently identify and optimize novel drug candidates. The protocols provided in this guide offer a comprehensive framework for the synthesis and evaluation of this important class of inhibitors, enabling drug development professionals to advance the next generation of oral therapies for allergic diseases.
References
- 1. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT6 - Wikipedia [en.wikipedia.org]
- 4. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human STAT6 Inhibitor Screening Assay Kit - Kits - ICE Bioscience - Protein platform [enpro.ice-biosci.com]
- 6. FastScan⢠Total Stat6 ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 7. atsjournals.org [atsjournals.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 10. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mybiosource.com [mybiosource.com]
- 15. invivogen.com [invivogen.com]
- 16. recludixpharma.com [recludixpharma.com]
Application Note & Protocols: A Strategic Guide to the Development of Potent EGFR Tyrosine Kinase Inhibitors from a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold
Abstract
The epidermal growth factor receptor (EGFR) is a well-validated therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC). The development of tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes; however, the emergence of drug resistance necessitates the discovery of new chemical entities. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, serves as a "privileged" core structure for ATP-competitive kinase inhibitors. This guide provides a detailed, experience-driven framework for leveraging 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile as a starting material for the synthesis, biological evaluation, and optimization of novel EGFR TKIs. We will detail robust protocols for chemical synthesis, enzymatic and cell-based screening, and offer insights into establishing a coherent structure-activity relationship (SAR).
Introduction: The Rationale for the 7-Azaindole Scaffold
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation, often through mutations or overexpression, is a key driver in various epithelial cancers. First and second-generation EGFR TKIs, such as erlotinib and afatinib, have shown significant clinical efficacy. However, their effectiveness is often limited by the development of resistance, most commonly through the T790M gatekeeper mutation in exon 20 of the EGFR gene.
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-azaindole, is a highly effective ATP-mimetic scaffold. Its nitrogen arrangement allows it to form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, similar to the adenine core of ATP itself. This mimicry provides a strong foundation for developing potent and selective kinase inhibitors. Our starting material, this compound, is an ideal platform for lead generation for three key reasons:
-
The C4-Amino Group: This group typically forms one or more critical hydrogen bonds with the kinase hinge region, serving as the primary anchor for the inhibitor.
-
The C6-Bromo Substituent: The bromine atom provides a reactive handle for introducing molecular diversity through various cross-coupling reactions. This position is solvent-exposed in the EGFR binding pocket, allowing for the addition of larger moieties to target specific sub-pockets and enhance potency and selectivity.
-
The C5-Carbonitrile Group: This electron-withdrawing group can modulate the electronic properties of the heterocyclic core and can be used for further chemical modifications if desired.
This guide outlines a strategic workflow from initial synthesis to biological validation, designed to efficiently identify and optimize novel EGFR inhibitors based on this promising scaffold.
Part I: Chemical Synthesis and Library Generation
The core synthetic strategy involves diversifying the scaffold at the C6-position using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is an exceptionally robust and versatile choice for this transformation due to the commercial availability of a vast array of boronic acids and esters, allowing for the rapid generation of a chemical library.
Workflow for Synthesis and Compound Generation
Caption: Synthetic workflow for generating a library of C6-arylated pyrrolopyrimidines.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C6-Arylation
Principle & Causality: This protocol utilizes a palladium catalyst, such as Pd(PPh₃)₄, which undergoes oxidative addition into the C-Br bond of the starting material. Following transmetalation with the activated boronic acid (in the presence of a base) and subsequent reductive elimination, the desired C-C coupled product is formed. Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents. Sodium carbonate is a cost-effective base sufficient for activating the boronic acid.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid or ester (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq) and the selected aryl boronic acid (1.2 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ (3.0 eq).
-
Solvent Addition: Add the degassed solvent mixture of dioxane and water (4:1 ratio). The solution should be sparged with inert gas for at least 15 minutes prior to addition to remove dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the desired product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% (as determined by HPLC or LC-MS) before biological testing.
Part II: Biological Evaluation - From Enzyme to Cell
A tiered screening approach is efficient. First, compounds are tested for direct inhibitory activity against the isolated EGFR kinase enzyme. Promising hits are then advanced to cell-based assays to assess their efficacy in a more physiologically relevant context.
Workflow for Biological Evaluation
Caption: Tiered approach for the biological evaluation of synthesized EGFR inhibitors.
Protocol 2: In Vitro EGFR Kinase Enzymatic Assay (ADP-Glo™)
Principle & Causality: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. The assay has two steps: first, the kinase reaction occurs, then a reagent is added to stop the reaction and deplete the remaining ATP. In the second step, a detection reagent converts the newly formed ADP into ATP, which is then used by a luciferase to generate light. The light output is directly correlated with kinase activity; therefore, an inhibitor will result in a lower signal.
Materials:
-
Recombinant human EGFR kinase (wild-type and/or mutants like T790M/L858R)
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds serially diluted in DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of test compounds in DMSO. Typically, an 11-point, 3-fold dilution starting from 10-30 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate.
-
Kinase Reaction Preparation: Prepare a master mix containing the kinase buffer, EGFR enzyme, and the substrate.
-
Initiate Reaction: Add the kinase/substrate mix to the wells containing the compounds. Then, add ATP to start the reaction. The final ATP concentration should be at or near its Km value for the EGFR enzyme to ensure competitive inhibitors can be accurately assessed.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion & Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using high (DMSO vehicle, 0% inhibition) and low (no enzyme, 100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell-Based Viability Assay (CellTiter-Glo®)
Principle & Causality: This assay quantifies cell proliferation and viability by measuring intracellular ATP levels. Metabolically active, viable cells produce ATP. The CellTiter-Glo® reagent lyses the cells and provides luciferase and its substrate, luciferin. The amount of light produced is directly proportional to the amount of ATP present, which reflects the number of viable cells in the well.
Cell Line Selection:
-
PC-9: An NSCLC cell line with an EGFR exon 19 deletion, making it highly sensitive to EGFR inhibitors.
-
NCI-H1975: An NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation. It is resistant to first-generation TKIs but sensitive to third-generation inhibitors.
-
A431: A skin carcinoma cell line that overexpresses wild-type EGFR.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well or 384-well clear-bottom, white-walled plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
-
Assay Execution: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by normalizing the data to untreated (vehicle) and day-zero (plated but not incubated) controls.
Part III: Structure-Activity Relationship (SAR) and Lead Optimization
The data from enzymatic and cellular assays form the basis of the SAR. The goal is to understand how specific chemical modifications influence biological activity.
Iterative Cycle of Lead Optimization
Caption: The iterative design-synthesize-test-analyze cycle for lead optimization.
Interpreting Initial Data
Example Data Interpretation:
| Compound ID | C6-Substituent | EGFR (WT) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) | PC-9 (del19) GI₅₀ (nM) | H1975 (T790M) GI₅₀ (nM) |
| LEAD-01 | Phenyl | 50 | 1200 | 80 | >5000 |
| LEAD-02 | 3-Methoxyphenyl | 25 | 850 | 45 | 3200 |
| LEAD-03 | 4-(Dimethylamino)phenyl | 5 | 55 | 10 | 95 |
| LEAD-04 | Indole-5-yl | 2 | 15 | 5 | 30 |
Analysis:
-
LEAD-01 vs. LEAD-02: Adding a simple methoxy group at the meta-position of the phenyl ring improved wild-type potency slightly, suggesting this region can tolerate substitution.
-
LEAD-03: The introduction of a basic dimethylamino group at the para-position dramatically improved potency against both wild-type and, more importantly, the T790M mutant enzyme. This is a common strategy in developing third-generation inhibitors, as this group can form a key interaction or improve physicochemical properties. The cellular data correlates well, showing a significant improvement in potency against the resistant H1975 cell line.
-
LEAD-04: Replacing the phenyl with a larger, hydrogen-bond-donating indole ring further enhanced potency against both the enzyme and the resistant cell line. This suggests the pocket can accommodate larger heterocyclic systems, which could be explored further. This compound represents a promising lead for further optimization.
Conclusion and Future Directions
This guide provides a comprehensive and actionable framework for initiating an EGFR inhibitor discovery program starting from this compound. By employing a robust synthetic strategy coupled with a tiered biological evaluation cascade, researchers can efficiently generate and analyze data to establish a clear SAR. Promising lead compounds, such as the hypothetical LEAD-04 , would then be subjected to further studies, including kinase selectivity profiling against a panel of other kinases, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and ultimately, evaluation in in vivo preclinical cancer models.
Synthesis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: An Application Note and Laboratory Protocol
This document provides a detailed guide for the laboratory-scale synthesis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a key intermediate in the development of various pharmacologically active compounds.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold is a prominent heterocyclic system, often referred to as 7-deazapurine, and is a core component of numerous kinase inhibitors and other therapeutic agents.[3][4][5] This guide is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering a comprehensive protocol grounded in established chemical principles.
The synthesis of this target molecule is strategically approached in a two-step process, beginning with the construction of the core heterocyclic system, followed by a regioselective bromination. This method is designed to be efficient and scalable for typical laboratory settings.
Synthetic Strategy Overview
The synthesis commences with the Thorpe-Ziegler condensation of commercially available starting materials to construct the pyrrole ring fused to the pyrimidine core, yielding 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. The subsequent and final step involves the selective bromination at the C6 position of the pyrrolo[2,3-d]pyrimidine ring system using an electrophilic brominating agent.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This initial step focuses on the construction of the core heterocyclic scaffold. The reaction proceeds via a base-catalyzed condensation reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Diamino-6-hydroxypyrimidine | Reagent | Sigma-Aldrich | |
| Malononitrile | Reagent | Sigma-Aldrich | Toxic, handle with care. |
| Sodium Ethoxide (NaOEt) | Reagent | Acros Organics | Moisture-sensitive. |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | |
| Hydrochloric Acid (HCl) | 37% | J.T. Baker | Corrosive. |
| Diethyl Ether | ACS Grade | VWR | Flammable. |
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,4-diamino-6-hydroxypyrimidine (10.0 g, 79.3 mmol) and anhydrous ethanol (100 mL).
-
Base Addition: While stirring under a nitrogen atmosphere, carefully add sodium ethoxide (10.8 g, 158.6 mmol) to the suspension.
-
Reagent Addition: To the resulting mixture, add malononitrile (5.24 g, 79.3 mmol) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath. Acidify the reaction mixture to pH 5-6 with concentrated HCl.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 30 mL) and then with diethyl ether (2 x 20 mL).
-
Drying: Dry the solid product under vacuum at 60 °C to afford 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile as a solid.
Part 2: Synthesis of this compound
This final step introduces the bromine atom at the C6 position of the pyrrole ring through an electrophilic substitution reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | From Part 1 | - | |
| N-Bromosuccinimide (NBS) | Reagent | Sigma-Aldrich | Light-sensitive, corrosive. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Saturated Sodium Bicarbonate Solution | - | - | |
| Brine | - | - | |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (5.0 g, 31.4 mmol) in anhydrous DMF (50 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (5.8 g, 32.6 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours. Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.
-
Quenching: Pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Malononitrile is highly toxic and should be handled with extreme care.
-
N-Bromosuccinimide is corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Concentrated acids and flammable solvents should be handled with appropriate care.
Discussion
The described protocol provides a reliable method for the synthesis of this compound. The choice of NBS as the brominating agent is crucial for the regioselective bromination of the electron-rich pyrrole ring. The reaction conditions are mild and generally provide good yields. The pyrrolo[2,3-d]pyrimidine core is a versatile scaffold in medicinal chemistry, and this brominated intermediate serves as a valuable building block for further functionalization, often through cross-coupling reactions to introduce diverse substituents at the C6 position.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Amino-6-bromo-7H-pyrrolopyrimidine-5-carbonitrile | Genome Context [genomecontext.com]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Group on 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the chemical modification of the exocyclic amino group of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This key intermediate is a crucial building block in the synthesis of a multitude of biologically active molecules, particularly kinase inhibitors. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering a foundation for creating diverse compound libraries for screening and lead optimization. This guide delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving successful derivatization through acylation, sulfonylation, and reductive amination.
Introduction: The Strategic Importance of the 4-Aminopyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged structure in medicinal chemistry. It forms the core of numerous therapeutics, including the Janus kinase (JAK) inhibitor Tofacitinib. The specific intermediate, this compound, offers multiple points for diversification. The 4-amino group, in particular, serves as a critical handle for introducing a wide array of substituents, thereby modulating the pharmacological properties of the resulting compounds. Derivatization at this position can influence target binding affinity, selectivity, solubility, and metabolic stability.
This document outlines three principal strategies for the derivatization of this primary amino group: acylation, sulfonylation, and reductive amination. Each of these methods provides access to a distinct chemical space, enabling extensive structure-activity relationship (SAR) studies.
Core Derivatization Strategies: A Mechanistic Overview
The reactivity of the 4-amino group on the pyrrolo[2,3-d]pyrimidine core is influenced by the electron-withdrawing nature of the pyrimidine ring and the cyano group, as well as the electron-donating character of the pyrrole ring. This electronic balance makes the exocyclic amino group a competent nucleophile for reactions with various electrophiles.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, also known as the 7-deazapurine core, represents a privileged scaffold in modern medicinal chemistry. Its structure, which mimics the adenine ring of ATP, allows it to effectively bind to the hinge region of various kinase domains.[1] This has led to its central role in the development of targeted therapies, most notably Janus Kinase (JAK) inhibitors.[2][3][4] Dysregulation of the JAK-STAT signaling pathway is implicated in a host of autoimmune diseases, inflammatory conditions, and malignancies, making JAK inhibitors a critical class of therapeutics.[1][4]
The specific substrate, 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile , is a highly valuable and versatile intermediate in the synthesis of these inhibitors.[5][6][7] The bromine atom at the C6 position serves as a key functional handle, enabling the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of extensive chemical libraries to probe structure-activity relationships (SAR) and optimize drug candidates for potency, selectivity, and pharmacokinetic properties.
This document provides an in-depth guide to the principal palladium-catalyzed cross-coupling reactions involving this key intermediate, offering both mechanistic insights and detailed laboratory protocols for researchers in drug discovery and development.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps that facilitates the formation of new bonds under relatively mild conditions.[8][9] While specific pathways vary, the canonical mechanism for C-C and C-N bond formation involves the cycling of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrrolo[2,3-d]pyrimidine, forming a Pd(II) intermediate.
-
Transmetalation or Migratory Insertion: In reactions like Suzuki or Sonogashira, an organometallic reagent transfers its organic group to the palladium center (Transmetalation). In Heck-type reactions, an alkene or alkyne inserts into the Pd-C bond (Migratory Insertion).
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[10]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for introducing aryl and heteroaryl substituents. Its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and esters make it a cornerstone of library synthesis.[8][11]
Protocol: Synthesis of 4-Amino-6-(aryl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02–0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base (K₂CO₃).
-
Add the palladium catalyst, Pd(dppf)Cl₂.
-
Add the degassed solvent mixture (1,4-dioxane and water). The reaction mixture should be a suspension.
-
Seal the flask and heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4–16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired product.
Key Considerations & Causality:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of substrates. Other common choices include Pd(PPh₃)₄.[11]
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[12] Cs₂CO₃ is often more effective for challenging couplings but is more expensive.
-
Solvent: The aqueous co-solvent (water) aids in dissolving the base and promoting the formation of the active boronate. Degassing the solvents by sparging with an inert gas is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
| Parameter | Typical Conditions & Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ (2-5 mol%) |
| Ligand | dppf (part of precatalyst) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv) |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-110 °C |
Sonogashira Coupling: Introducing Alkyne Functionality
The Sonogashira reaction provides a powerful method for installing a carbon-carbon triple bond, creating an alkyne-substituted pyrrolo[2,3-d]pyrimidine.[13] This functionality is highly valuable as it can be further transformed, for example, through reduction to an alkene/alkane or used in click chemistry.[14] The reaction is uniquely co-catalyzed by palladium and copper.[15]
Protocol: Synthesis of 4-Amino-6-(alkynyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2–1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02–0.05 equiv)
-
Copper(I) Iodide (CuI) (0.04–0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (serves as base and co-solvent)
-
Anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40–60 °C) if necessary.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2–8 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate or dichloromethane and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Key Considerations & Causality:
-
Dual Catalysis: The palladium catalyst undergoes the standard oxidative addition. The copper(I) iodide reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.[9]
-
Base: The amine base (Et₃N, DIPEA) is essential for deprotonating the terminal alkyne and neutralizing the HBr generated during the reaction.
-
Side Reactions: The primary side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). This can be minimized by maintaining strict anaerobic conditions and using the minimum necessary amount of the copper catalyst.
| Parameter | Typical Conditions & Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Cu Co-catalyst | CuI (4-10 mol%) |
| Base | Et₃N, DIPEA (2-3 equiv or as solvent) |
| Solvent | THF, DMF |
| Temperature | 25-60 °C |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for forming C-N bonds.[10] For the target substrate, this reaction allows the direct coupling of a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles, at the C6 position.[16][17]
Protocol: Synthesis of 4-Amino-6-(amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1–1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01–0.04 equiv) or Pd(OAc)₂
-
Buchwald Ligand, e.g., XPhos or RuPhos (0.02–0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5–2.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
Glovebox Recommended: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) to a vial and pre-stir in a small amount of the reaction solvent for 10-15 minutes to form the active catalyst.
-
In a separate flame-dried Schlenk flask, add the this compound and the strong base (e.g., NaOtBu).
-
Add the reaction solvent (e.g., Toluene) to the flask.
-
Add the amine coupling partner.
-
Transfer the pre-formed catalyst solution to the reaction flask via syringe.
-
Seal the flask and heat to 80–110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. These reactions can be rapid (1-4 hours) or require longer times (12-24 hours) depending on the amine.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Key Considerations & Causality:
-
Ligand is Key: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical. These ligands accelerate the rate-limiting reductive elimination step and stabilize the monomeric Pd(0) species, preventing catalyst decomposition.[18]
-
Strong, Non-nucleophilic Base: A strong base like NaOtBu is required to deprotonate the amine, forming the amide which then coordinates to the palladium center. The base must be non-nucleophilic to avoid competing reactions.[17]
-
Anaerobic/Anhydrous Conditions: Both the Pd(0) catalyst and the phosphine ligands are highly sensitive to oxygen. The strong bases used are also highly sensitive to moisture. Therefore, strict inert atmosphere techniques are mandatory for success.
| Parameter | Typical Conditions & Rationale |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-4 mol% Pd) |
| Ligand | XPhos, RuPhos, SPhos (2-8 mol%) |
| Base | NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃ (1.5-2 equiv) |
| Solvent | Toluene, Dioxane (Anhydrous) |
| Temperature | 80-110 °C |
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and isolating the product from a palladium-catalyzed cross-coupling reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 3. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2014128591A1 - Pyrrolo [2, 3 -d]pyrimidine derivatives as inhibitors of janus- related kinases (jak) - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Page loading... [wap.guidechem.com]
- 8. nobelprize.org [nobelprize.org]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Welcome to the technical support center for the synthesis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Introduction
This compound is a key intermediate in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors. The unique arrangement of its functional groups—an amino group, a bromine atom, and a cyano group on the pyrrolo[2,3-d]pyrimidine core—makes it a versatile building block. However, this same complexity can present challenges during its synthesis. This guide will address common issues to improve your synthetic outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Bromination Step
Q: I am experiencing a low yield during the bromination of the 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile precursor. What are the likely causes and how can I improve the yield?
A: Low yields in the bromination of the pyrrolo[2,3-d]pyrimidine core are a common issue. The electron-rich nature of the heterocyclic system makes it highly reactive, but also susceptible to side reactions if conditions are not carefully controlled.
Probable Causes and Solutions:
-
Over-bromination: The pyrrole ring is highly activated by the amino group, making it prone to di- or even tri-bromination.
-
Solution: Carefully control the stoichiometry of the brominating agent, typically N-bromosuccinimide (NBS). Start with one equivalent of NBS and add it portion-wise to the reaction mixture at a low temperature (0 °C) to control the reaction rate.[1] Following the reaction progress by thin-layer chromatography (TLC) is crucial to avoid the formation of poly-brominated species.
-
-
Decomposition of Starting Material: The pyrrolo[2,3-d]pyrimidine core can be sensitive to strongly acidic or basic conditions.
-
Solution: Use a mild and buffered reaction medium. Acetonitrile or dichloromethane (DCM) are suitable solvents. If an acid scavenger is needed, a non-nucleophilic base like 2,6-lutidine can be employed.
-
-
Competing Side Reactions: The amino group can also react with the brominating agent.
-
Solution: While protection of the amino group is an option, it adds extra steps to the synthesis. A more direct approach is to optimize the reaction temperature and addition rate of the brominating agent to favor bromination on the pyrrole ring.
-
Experimental Protocol for Optimized Bromination:
-
Dissolve 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 2: Incomplete Cyanation or Formation of Impurities
Q: I am attempting a cyanation reaction on a 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine precursor, but the reaction is either incomplete or I observe significant impurity formation. What can I do?
A: The introduction of the cyano group onto the pyrrolo[2,3-d]pyrimidine ring can be challenging. The choice of cyanide source and catalyst is critical for a successful reaction.
Probable Causes and Solutions:
-
Poor Reactivity of the Bromide: The C-Br bond at the 6-position may not be sufficiently activated for nucleophilic substitution.
-
Solution: Employ a palladium- or copper-catalyzed cyanation reaction. Copper(I) cyanide is a common and effective reagent for this transformation. The use of a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can facilitate the reaction by allowing for higher reaction temperatures.[2]
-
-
Side Reactions with the Amino Group: The amino group can potentially coordinate with the metal catalyst, inhibiting its activity.
-
Solution: The use of a suitable ligand in palladium-catalyzed reactions can mitigate this issue. For copper-catalyzed reactions, ensuring anhydrous conditions is critical, as water can interfere with the catalyst.
-
-
Hydrolysis of the Cyano Group: If the reaction is worked up under acidic or basic conditions, the newly introduced cyano group can be hydrolyzed to an amide or carboxylic acid.
-
Solution: Use a neutral workup procedure. Quench the reaction with a buffered aqueous solution and extract the product with an organic solvent.
-
Issue 3: Difficulty in Product Purification
Q: The crude product of my synthesis is a complex mixture, and I am struggling to isolate the pure this compound. What are the best purification methods?
A: The polar nature of the target molecule, due to the presence of the amino and cyano groups, can make purification challenging.
Probable Causes and Solutions:
-
Co-elution of Impurities in Column Chromatography: Polar impurities can co-elute with the product on silica gel.
-
Solution: A gradient elution system for column chromatography is recommended. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the product on the silica gel.
-
-
Product Insolubility: The product may have limited solubility in common organic solvents, making recrystallization difficult.
-
Solution: A mixed solvent system can be effective for recrystallization. For example, dissolving the crude product in a hot polar solvent like ethanol or acetonitrile and then slowly adding a less polar solvent like water or hexane until turbidity is observed, followed by slow cooling, can yield pure crystals.
-
-
Presence of Inorganic Salts: Salts from the workup can contaminate the final product.
-
Solution: Ensure the organic layer is thoroughly washed with water and brine during the extraction process to remove any inorganic impurities.
-
Recommended Purification Protocol:
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of 0-10% methanol in dichloromethane.
-
-
Recrystallization:
-
Dissolve the product from column chromatography in a minimal amount of hot ethanol.
-
Slowly add deionized water until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator to maximize crystal formation.
-
Collect the crystals by filtration and wash with a cold ethanol/water mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This can be aminated to give 4-amino-7H-pyrrolo[2,3-d]pyrimidine, which is then brominated and cyanated. Patents have detailed the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from simpler precursors.[3]
Q2: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A2: Thin-layer chromatography (TLC) is essential for monitoring the reaction progress. For final product characterization, High-Performance Liquid Chromatography (HPLC) is recommended to assess purity.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for structural confirmation.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. N-bromosuccinimide is a corrosive and lachrymatory substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Cyanide reagents are highly toxic and should be handled with extreme caution, following all institutional safety protocols. All waste containing cyanide must be quenched and disposed of properly.
Visualizing the Workflow
To aid in your experimental planning, the following diagram outlines a general synthetic workflow.
Caption: General synthetic workflow for this compound.
Summary of Key Parameters for Yield Optimization
| Step | Key Parameters | Recommended Conditions |
| Bromination | Reagent Stoichiometry | 1.05 equivalents of NBS |
| Temperature | 0 °C to 5 °C | |
| Solvent | Anhydrous Acetonitrile or DCM | |
| Cyanation | Catalyst | Copper(I) Cyanide or Palladium catalyst |
| Solvent | DMF or DMSO | |
| Temperature | 100-150 °C (reaction dependent) | |
| Purification | Chromatography | Silica gel with a Methanol/DCM gradient |
| Recrystallization | Ethanol/Water or Acetonitrile/Water |
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical intermediate in their synthetic campaigns. As a key building block in the development of various therapeutic agents, including kinase inhibitors, ensuring its purity is paramount.[1][2][3]
This guide provides in-depth, experience-driven answers to common issues encountered during the synthesis, focusing on the identification and mitigation of side reactions. Our approach is to not only offer solutions but to explain the underlying chemical principles causing these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Core Synthesis & Purity Issues
Question 1: My final product analysis (HPLC, LC-MS) shows a significant peak corresponding to a debrominated species. What is the likely cause and how can I prevent this?
Answer: The presence of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a common and frustrating side product. The Carbon-Bromine (C-Br) bond on an electron-rich heterocyclic system like a pyrrolopyrimidine is susceptible to cleavage through several mechanisms.
Causality & Expert Insights: Reductive dehalogenation is the most probable cause.[4] This occurs when a reducing agent is present, or when reaction conditions inadvertently generate a reductive environment. The C-Br bond is weaker than C-Cl or C-F bonds, making it more prone to hydrogenolysis (replacement of 'Br' with 'H').[4]
Potential sources of reduction include:
-
Catalyst Choice: If your synthesis involves catalytic steps (e.g., using Palladium), residual catalyst in subsequent steps can promote dehalogenation, especially in the presence of a hydrogen source.
-
Reagent Quality: Certain reagents, particularly bases or solvents, may contain metallic impurities that can catalyze the reduction.
-
Hydrogen Source: The hydrogen atom can come from solvents (like alcohols), water, or even other reagents in the mixture.
-
Thermal Stress: Prolonged exposure to high temperatures can sometimes induce radical-mediated dehalogenation pathways.
Troubleshooting Protocol:
-
Reagent & Solvent Scrutiny:
-
Use high-purity, degassed solvents to minimize dissolved oxygen and potential radical initiators.
-
If using a base like sodium hydride (NaH), ensure it is fresh. Older NaH can have sodium metal impurities that are highly reductive.
-
Analyze starting materials for trace metal contamination.
-
-
Reaction Condition Optimization:
-
Lower the reaction temperature and shorten the reaction time as much as feasible. Monitor the reaction closely by TLC or HPLC to avoid prolonged heating after completion.
-
Ensure a completely inert atmosphere (Argon or Nitrogen) throughout the synthesis to prevent side reactions that could generate reductive species.
-
-
Post-Reaction Workup:
-
Perform a workup designed to remove residual catalysts or metals. An aqueous wash with a mild chelating agent like EDTA can sometimes be effective.
-
Data Summary: Conditions Influencing Debromination
| Parameter | Condition Favoring Debromination | Recommended Condition for Mitigation |
| Temperature | High (>100 °C), prolonged heating | Lowest effective temperature |
| Atmosphere | Air, poor inerting | High-purity Argon or Nitrogen |
| Catalysts | Residual Pd, Ni, or other transition metals | Thorough purification after catalytic steps |
| Solvents | Protic solvents (e.g., isopropanol) at high temp. | Aprotic solvents (e.g., DMF, DMSO, THF) |
Workflow: Minimizing Debromination
Caption: Workflow for mitigating debromination side reactions.
Category 2: Side Reactions of Substituents
Question 2: I am observing a byproduct with a mass increase of 18 amu (M+18), suggesting hydrolysis. Which group is hydrolyzing and why?
Answer: The most likely site of hydrolysis is the nitrile (-C≡N) group at the 5-position, converting it to a primary amide (-CONH₂) or, less commonly, a carboxylic acid (-COOH).
Causality & Expert Insights: Nitrile hydrolysis can be catalyzed by both acid and base and is highly dependent on the presence of water. Even in reactions run in anhydrous solvents, atmospheric moisture or water present as an impurity in reagents can be sufficient to cause this side reaction, especially if the reaction requires elevated temperatures or long durations.
-
Base-Catalyzed Hydrolysis: If your reaction uses a strong base, hydroxide ions can directly attack the electrophilic carbon of the nitrile.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon much more susceptible to nucleophilic attack by water.
The 4-amino group is generally stable, but under harsh acidic conditions, it could potentially be converted to a 4-hydroxy group, although this is less common than nitrile hydrolysis.
Troubleshooting Protocol:
-
Rigorous Anhydrous Technique:
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas.
-
Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are highly recommended.
-
Handle all reagents under a strictly inert atmosphere.
-
-
Control of pH:
-
If possible, run the reaction under neutral conditions.
-
If a base is required, consider using a non-nucleophilic, hindered base (e.g., DBU, DIPEA) instead of hydroxide sources.
-
During workup, neutralize the reaction mixture at low temperatures to prevent hydrolysis during quenching.
-
Reaction Pathway: Nitrile Hydrolysis
Caption: Formation of the amide byproduct via nitrile hydrolysis.
Question 3: My product seems to have reacted further, showing a mass corresponding to an N-alkylated or N-acylated derivative. Where is this happening?
Answer: The pyrrole nitrogen at the 7-position (N7) is a common site for undesired alkylation or acylation.[5] While the pyrimidine nitrogens are less nucleophilic due to the electron-withdrawing nature of the ring, the N7 nitrogen retains lone-pair availability characteristic of pyrroles.
Causality & Expert Insights: This side reaction occurs if electrophilic species are present in your reaction mixture.
-
Alkylating Agents: Solvents like Dimethylformamide (DMF) or Dimethylacetamide (DMA) can be problematic. At high temperatures, DMF can decompose to generate dimethylamine and carbon monoxide, or other reactive species that can methylate nucleophiles. If your synthesis involves alkyl halides, incomplete reaction or side reactions can leave these reagents available to alkylate the N7 position.
-
Acylating Agents: If using reagents like acetic anhydride or acyl chlorides in other steps, carryover can lead to N7-acylation.
Troubleshooting Protocol:
-
Solvent Selection: If N-methylation is observed when using DMF at high temperatures, consider alternative high-boiling aprotic solvents like DMSO or N-Methyl-2-pyrrolidone (NMP), or explore if the reaction can proceed at a lower temperature.
-
Protecting Group Strategy: For multi-step syntheses where the N7-H is problematic, consider protecting it. Common protecting groups for this position include SEM (2-(trimethylsilyl)ethoxymethyl), tosyl (Ts), or BOC groups. The protecting group can be removed in a final step.
-
Stoichiometric Control: Ensure precise stoichiometry of all reagents to avoid having excess electrophilic reagents in the reaction mixture.
References
- 1. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for Buchwald-Hartwig amination of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
As a Senior Application Scientist, I've designed this technical guide to provide you with in-depth, field-proven insights for optimizing the Buchwald-Hartwig amination of the specific and functionally complex substrate, 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This molecule, with its multiple nitrogen-containing heterocycles, presents unique challenges that require a rational approach to methods development. This guide moves beyond simple protocols to explain the causality behind each experimental choice, empowering you to troubleshoot effectively and achieve high-yield, reproducible results.
Troubleshooting Guide
This section addresses specific, common issues encountered during the C-N cross-coupling of this substrate. Each entry is formatted as a question-and-answer to directly resolve experimental challenges.
Question 1: I am seeing low to no conversion of my starting material. What are the most likely causes and how do I fix it?
Low or no conversion is the most common issue and typically points to a problem with the catalytic system's activity. The pyrrolo[2,3-d]pyrimidine core is electron-rich and contains multiple heteroatoms that can act as catalyst poisons if not properly managed.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Incomplete exclusion of air is a primary cause of failure.
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All reagents and solvents must be rigorously degassed. Use a robust method such as sparging with inert gas for 20-30 minutes or three cycles of freeze-pump-thaw. For maximum reliability, consider using a palladium pre-catalyst. Buchwald G3 or G4 pre-catalysts are designed for easy activation with weak bases and offer greater air stability and reproducibility compared to using separate Pd(OAc)₂/ligand sources.[1]
-
-
Suboptimal Ligand Choice: The structure of your substrate requires a ligand that is both bulky and electron-rich. This steric bulk favors the formation of the active monoligated palladium species and accelerates the rate-limiting oxidative addition and final reductive elimination steps.[2]
-
Solution: If you are using an older generation ligand (e.g., P(o-tolyl)₃ or BINAP), switch to a modern biaryl phosphine ligand. Start with XPhos or RuPhos . Their steric hindrance and electron-donating properties are well-suited for coupling with electron-rich heterocyclic halides.
-
-
Insufficient Temperature: While some modern catalysts operate at lower temperatures, this specific transformation may require thermal energy to overcome activation barriers.
-
Solution: If running at or below 80 °C, cautiously increase the reaction temperature in 10 °C increments. A typical starting point for aryl bromides is 100-110 °C, especially when using solvents like toluene or dioxane.[3]
-
Question 2: My main side product is the hydrodehalogenated starting material (4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile). How can I minimize this?
Hydrodehalogenation, where the bromine is replaced by a hydrogen, is a common competing pathway in Buchwald-Hartwig reactions.[4] It often arises from β-hydride elimination from the palladium-amido intermediate or from other decomposition pathways.
Potential Causes & Step-by-Step Solutions:
-
Base Choice and Strength: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while often fast, can sometimes promote side reactions.[4]
-
Solution: Switch to a weaker inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[5] They often provide a "slow and steady" reaction profile that favors the desired C-N coupling over hydrodehalogenation, albeit potentially requiring longer reaction times or slightly higher temperatures.
-
-
Ligand Structure: The ligand's structure directly influences the geometry and stability of the palladium intermediates.
-
Solution: Screen different ligands. While XPhos is a good starting point, a ligand like Xantphos may be beneficial. Its wide bite angle is known to disfavor pathways that can lead to hydrodehalogenation.
-
-
Reaction Temperature: Excessively high temperatures can accelerate the rate of side reactions more than the desired product formation.[4]
-
Solution: Once you achieve conversion, try to lower the temperature. If your reaction works well at 110 °C, test it at 100 °C or 90 °C to see if the ratio of product to side product improves.
-
Question 3: The reaction works, but the yield is not reproducible between runs. What factors should I investigate?
Poor reproducibility is often traced to subtle variations in reagent quality, water content, or atmospheric control.
Potential Causes & Step-by-Step Solutions:
-
Water Content: While trace amounts of water can sometimes be beneficial for Pd(II) reduction to Pd(0), significant or variable amounts of water will hydrolyze the base (especially alkoxides) and interfere with the catalytic cycle.
-
Solution: Always use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation or passing through an alumina column). Ensure your amine coupling partner is also dry.
-
-
Base Quality: Alkoxide bases are hygroscopic and can degrade upon storage.
-
Solution: Use a fresh bottle of sodium or potassium tert-butoxide, or purchase from a supplier that packages it under an inert atmosphere. Handle the base quickly in a glovebox or under a positive pressure of inert gas.
-
-
Precise Reagent Stoichiometry: Small errors in measuring the catalyst, ligand, or base can lead to large variations in outcome, especially during small-scale reactions.
-
Solution: Prepare a stock solution of the catalyst and ligand in degassed anhydrous solvent if running multiple reactions. This ensures consistent catalyst/ligand ratios and minimizes weighing errors.
-
Frequently Asked Questions (FAQs)
What is the rationale for choosing a specific ligand for this substrate?
The choice of ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination.[5] For the this compound substrate, you need to consider:
-
Steric Bulk: The pyrrolopyrimidine ring system is flat and can potentially coordinate to the palladium center, leading to inactive catalyst species. Bulky ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos), create a sterically crowded environment around the palladium.[2] This steric pressure promotes the desired three-coordinate intermediate, accelerating reductive elimination and preventing catalyst inhibition by the substrate or product.
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center. This facilitates the rate-limiting oxidative addition of the aryl bromide to the Pd(0) complex.
A good starting point is to screen a small set of modern, bulky ligands.
| Ligand Family | Example Ligands | Key Feature |
| Dialkylbiaryl Phosphines | XPhos, RuPhos | General-purpose, high activity for aryl bromides. |
| Josiphos-type | Josiphos Ligands | Ferrocene backbone, often effective for challenging substrates.[2] |
| Wide Bite-Angle | Xantphos | Can suppress reductive elimination and other side pathways. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors, very effective for activating less reactive halides.[6] |
How do I select the right base for my reaction?
The base plays a crucial role: it deprotonates the amine-palladium complex to form the key palladium-amido intermediate, which then undergoes reductive elimination.[7][8][9] The choice depends on a trade-off between reaction rate and functional group tolerance.[10]
| Base Type | Example | pKaH | Common Use & Rationale |
| Alkoxides | NaOtBu, KOtBu | ~19 | Workhorse bases. Very strong, leading to fast reaction rates. Ideal for initial screening unless your amine coupling partner is base-sensitive.[9] |
| Carbonates | Cs₂CO₃ | ~10 | Mild conditions. Good for substrates with base-sensitive groups (e.g., esters). Its solubility in organic solvents is a key advantage.[5] |
| Phosphates | K₃PO₄ | ~12 | Mild conditions. An excellent alternative to carbonates, often used when optimizing away from strong bases. |
| Amides | LHMDS | ~26 | Specialized cases. Used for coupling very weakly acidic amines or when other bases fail.[10] |
For your substrate, start with NaOtBu . If you observe side product formation or degradation, switch to Cs₂CO₃ .
Which solvent should I use?
The solvent must dissolve the reagents and not interfere with the catalyst. The choice of solvent can influence the efficacy of the base.[7][8]
-
Toluene: A common, non-polar choice. Excellent for many Buchwald-Hartwig reactions. The insolubility of some inorganic salts in toluene can sometimes be advantageous.[10]
-
1,4-Dioxane: A more polar aprotic solvent. Can be beneficial for solubility but should be used with caution as it can form peroxides.[4][11]
-
THF: Generally effective but its lower boiling point limits the accessible temperature range.[4]
-
tert-Butanol: Can be used, sometimes in combination with other solvents.
For initial screening, toluene or 1,4-dioxane are reliable choices.
Visualized Workflows and Mechanisms
Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction you are optimizing. Understanding this cycle is key to rational troubleshooting.
Caption: The catalytic cycle showing the key Pd(0)/Pd(II) intermediates.
Troubleshooting Workflow for Low Yield
Use this flowchart to systematically diagnose and solve issues with your reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocol: Initial Reaction Condition Screening
This protocol provides a robust starting point for your optimization experiments.
Reagents & Equipment:
-
This compound
-
Amine coupling partner (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol% if not using a pre-catalyst)
-
Base (e.g., NaOtBu, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.2 M)
-
Schlenk tube or reaction vial with a septum
-
Inert gas line (Argon or Nitrogen)
-
Stir plate and heating block
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the this compound, the palladium pre-catalyst, and the base to a dry reaction vial containing a magnetic stir bar.
-
Sealing: Seal the vial with a septum cap.
-
Reagent Addition: Remove the vial from the glovebox. Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Inert Atmosphere: Pierce the septum with an outlet needle and an inlet needle connected to the inert gas line. Evacuate and backfill the vial with inert gas three times.
-
Reaction: Place the vial in a pre-heated heating block set to 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2h, 6h, 24h) and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Poor Solubility of Pyrrolopyrimidine Intermediates
<_ _>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyrrolopyrimidine intermediates. Pyrrolopyrimidines are a critical scaffold in medicinal chemistry, but their often planar and hydrophobic nature can lead to significant solubility hurdles, complicating biological assays and formulation development. This document provides in-depth, experience-driven troubleshooting strategies and detailed protocols to systematically address and overcome these issues.
Part 1: Understanding the "Why": The Root Causes of Poor Solubility
Before diving into solutions, it's crucial to understand the physicochemical drivers behind the poor solubility of pyrrolopyrimidine intermediates. Their limited solubility typically stems from a combination of factors:
-
High Crystal Lattice Energy: The planar, aromatic structure of the pyrrolopyrimidine core facilitates strong π-π stacking in the solid state. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart during dissolution.
-
Low Polarity: While the nitrogen atoms in the pyrimidine ring introduce some polarity, the overall structure is often dominated by hydrophobic substituents, leading to poor interactions with aqueous media.[1]
-
Molecular Weight and Lipophilicity: As with many drug-like molecules, increasing molecular weight and lipophilicity (often measured as logP) during lead optimization can negatively impact aqueous solubility.[2]
Part 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and provides a logical workflow for preliminary troubleshooting.
Q1: My pyrrolopyrimidine intermediate is precipitating out of my aqueous assay buffer upon dilution from a DMSO stock. What's my first step?
A1: This is a classic case of a compound "crashing out" and is typically an issue of kinetic solubility . When you dilute your DMSO stock into an aqueous buffer, the solvent environment rapidly shifts from organic to aqueous.[3] If the compound's thermodynamic solubility in the final buffer is lower than the concentration you've prepared, it will precipitate.
Initial Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and almost always under 1%.[4] High DMSO concentrations can be toxic to cells and can artificially inflate solubility.[4]
-
Optimize Dilution Protocol: The method of dilution matters. Instead of adding a small volume of DMSO stock directly into the final buffer volume, try a serial dilution. Additionally, adding the stock solution to a vortexing buffer can promote rapid dispersion and prevent localized high concentrations that initiate precipitation.[3]
-
Visual Inspection: Always visually inspect your DMSO stock solution before dilution. If you see any solid particles, it indicates the compound may not be fully dissolved in the DMSO itself. Gentle warming (to 37°C) or sonication can help ensure complete dissolution in the stock solution.[3]
Q2: I've minimized my DMSO concentration, but the compound still precipitates. What's the next logical step?
A2: If basic troubleshooting fails, the next step is to modify the properties of your aqueous medium to better accommodate the compound. This involves exploring co-solvents and pH adjustments.
-
Co-solvents: These are water-miscible organic solvents that, when added to your buffer, reduce the overall polarity of the medium, making it more favorable for hydrophobic compounds.[5][6] Commonly used co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) like PEG 400.[3][7]
-
pH Modification: The pyrrolopyrimidine scaffold contains basic nitrogen atoms. Adjusting the pH of your buffer to be more acidic can protonate these nitrogens, forming a more soluble salt in situ.[8] However, you must ensure the new pH is compatible with your biological assay.[3]
dot graph TD { A[Start: Compound Precipitates] --> B{Is Final DMSO < 0.5%?}; B -- Yes --> C{Is Dilution Protocol Optimized?}; B -- No --> D[Action: Lower DMSO Concentration]; C -- Yes --> E{Consider Advanced Strategies}; C -- No --> F[Action: Use Serial Dilution / Vortexing]; E --> G[pH Adjustment]; E --> H[Co-solvent Screening]; E --> I[Salt Formation]; E --> J[Amorphous Solid Dispersion]; G --> K[Check Assay pH Compatibility]; H --> L[Test Ethanol, PG, PEG 400]; I --> M[Perform Salt Screen]; J --> N[Consult Formulation Specialist]; subgraph Initial Steps B; C; D; F; end subgraph Advanced Strategies E; G; H; I; J; K; L; M; N; end } Caption: Initial solubility troubleshooting workflow.
Part 3: Advanced Strategies & Experimental Protocols
When initial troubleshooting is insufficient, more advanced formulation strategies are required. These methods aim to fundamentally alter the physicochemical properties of the compound to enhance its solubility.
Strategy 1: Salt Formation
For pyrrolopyrimidine intermediates with ionizable basic centers, forming a salt is one of the most effective methods to dramatically increase aqueous solubility and dissolution rates.[9][10][11] The process involves reacting the free base with an acid to create an ionized salt form, which generally has much higher solubility.[12][13]
| Counter-ion | Acid Used | Key Characteristics |
| Hydrochloride | Hydrochloric Acid | Common, often forms crystalline salts, can be hygroscopic. |
| Mesylate | Methanesulfonic Acid | Good for forming crystalline, stable salts. |
| Sulfate | Sulfuric Acid | Can form stable salts, but may be less soluble than others. |
| Tosylate | p-Toluenesulfonic Acid | Often yields crystalline salts, good for handling. |
| Maleate | Maleic Acid | Dicarboxylic acid, can sometimes improve stability. |
This protocol allows for the rapid screening of various counter-ions to identify promising salt forms.
-
Preparation: Dissolve a known amount of your pyrrolopyrimidine free base (e.g., 10-20 mg) in a suitable organic solvent (e.g., methanol, ethanol, or acetone) to create a concentrated solution.
-
Acid Addition: In separate vials, add a stoichiometric equivalent (1:1 molar ratio) of each selected acid (from Table 1), also dissolved in a small amount of the same solvent.
-
Inducing Precipitation:
-
Allow the solutions to stir at room temperature. If a precipitate forms, this is a good indication of salt formation.
-
If no precipitate forms, you can attempt to induce crystallization by slow evaporation of the solvent or by adding an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or heptane).
-
-
Isolation & Analysis:
-
Isolate any solid that forms by filtration or centrifugation.
-
Wash the solid with a small amount of the anti-solvent and dry under vacuum.
-
Characterize the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point.
-
-
Solubility Assessment: Perform a thermodynamic solubility measurement (see protocol below) on the most promising salt forms to quantify the improvement.
Strategy 2: Co-Solvent Systems
Using a co-solvent system is a powerful technique to increase the solubility of nonpolar drugs by reducing the polarity of the aqueous medium.[14][15]
| Solvent System (Aqueous Buffer pH 7.4 with...) | Kinetic Solubility (µM) | Observations |
| 0.5% DMSO (Control) | 5 | Heavy precipitation observed. |
| 5% Ethanol | 25 | Slight haze, improved solubility. |
| 10% Ethanol | 60 | Clear solution. |
| 5% Propylene Glycol | 30 | Slight haze. |
| 10% Propylene Glycol | 75 | Clear solution. |
| 5% PEG 400 | 40 | Clear solution, slight viscosity increase. |
| 10% PEG 400 | >100 | Clear solution, stable. |
This high-throughput method is excellent for screening multiple co-solvent conditions.[16] Nephelometry measures the light scattered by suspended particles, providing a quantitative measure of precipitation.[17]
-
Prepare Co-solvent Buffers: Create a series of your primary assay buffer, each containing a different concentration of a co-solvent (e.g., 2%, 5%, 10%, 20% of Ethanol, PG, or PEG 400).
-
Prepare Compound Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of your DMSO stock into each of the co-solvent buffers.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow equilibrium to be approached.[18]
-
Measurement: Read the plate using a microplate nephelometer. The highest concentration that does not show a significant increase in scattered light compared to the buffer-only control is determined as the kinetic solubility.[16]
Strategy 3: Amorphous Solid Dispersions (ASDs)
For particularly challenging compounds, creating an amorphous solid dispersion (ASD) can be a highly effective, albeit more complex, strategy.[19][20] An ASD involves dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix.[21] Since the compound is not in a crystalline state, no crystal lattice energy needs to be overcome for dissolution, which can lead to a significant increase in apparent solubility and dissolution rate.[22][23]
Key Concepts:
-
Amorphous State: A high-energy, non-crystalline solid state.[23] Molecules in an amorphous state are arranged randomly, unlike the ordered structure of a crystal.
-
Polymer Carrier: A hydrophilic polymer (e.g., PVP, HPMC) that stabilizes the drug in its amorphous state and prevents recrystallization.[21]
Creating and evaluating ASDs typically requires specialized equipment (e.g., spray dryers, hot-melt extruders) and expertise in formulation science.[20] This is often a strategy employed in later-stage preclinical development.
dot graph TD { A[Start: Poor Solubility] --> B{Is Compound Ionizable?}; B -- Yes --> C[Strategy 1: Salt Formation]; B -- No --> D{Need for High-Throughput Screening?}; C --> E[Perform Salt Screen (HCl, Mesylate, etc.)]; E --> F[Characterize Salt (PXRD, DSC)]; F --> G[Measure Thermodynamic Solubility]; D -- Yes --> H[Strategy 2: Co-solvent Screening]; D -- No --> I[Consider Other Methods]; H --> J[Kinetic Solubility Assay via Nephelometry]; J --> K[Identify Optimal Co-solvent & Concentration]; I --> L{Is Compound a Late-Stage Candidate?}; L -- Yes --> M[Strategy 3: Amorphous Solid Dispersion]; L -- No --> N[Re-evaluate Compound Structure / Consult Medicinal Chemist]; M --> O[Consult Formulation Specialist]; subgraph Physicochemical Modification C; E; F; G; end subgraph Solvent System Modification H; J; K; end subgraph Advanced Formulation M; O; end } Caption: Decision workflow for advanced solubility enhancement.
Part 4: Differentiating and Measuring Solubility
It is critical to use the right terminology and assay for your stage of research. The two primary types of solubility measurements are kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution.[24] This method is fast, requires very little compound, and is ideal for high-throughput screening in early drug discovery.[18][25] However, it can often overestimate the true solubility due to the formation of supersaturated solutions.[24][26]
-
Thermodynamic Solubility: Measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24 hours or more) with an excess of solid material.[27] This "shake-flask" method is lower-throughput but provides the gold-standard measurement, which is crucial for lead optimization and formulation development.[18][27]
-
Preparation: Add an excess amount of the solid pyrrolopyrimidine intermediate (enough to ensure some solid remains undissolved) to a series of vials containing your desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24 hours to ensure a saturated solution is formed.[8]
-
Separation: After equilibration, carefully remove the vials and allow the excess solid to settle. Centrifuge the samples at high speed to pellet any remaining undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid pellet. For best results, filter the supernatant through a 0.22 µm syringe filter to remove any fine particles.
-
Quantification: Dilute the filtered supernatant in a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[28] The result is the thermodynamic solubility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ispe.gr.jp [ispe.gr.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Simultaneous Improvement in Dissolution Behavior and Oral Bioavailability of Naproxen via Salt Formation [mdpi.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmsdr.org [ijmsdr.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. rheolution.com [rheolution.com]
- 18. enamine.net [enamine.net]
- 19. pharmtech.com [pharmtech.com]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. crystallizationsystems.com [crystallizationsystems.com]
- 22. ijrpr.com [ijrpr.com]
- 23. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. inventivapharma.com [inventivapharma.com]
- 26. ovid.com [ovid.com]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
preventing decomposition of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile during reactions
Welcome to the technical support center for 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors. As a key building block in the synthesis of numerous compounds of pharmaceutical interest, including Janus kinase (JAK) inhibitors like Tofacitinib, ensuring its stability and reactivity during chemical transformations is paramount.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to mitigate the decomposition of this compound during common reactions. Our approach is grounded in the fundamental chemical principles governing the pyrrolo[2,3-d]pyrimidine scaffold and extensive experience in complex heterocyclic chemistry.
I. Understanding the Molecule: Key Stability Concerns
This compound possesses several reactive sites that can be susceptible to degradation under suboptimal reaction conditions. A foundational understanding of these functionalities is critical for troubleshooting.
-
The C6-Bromo Substituent: The carbon-bromine bond on the electron-rich pyrrole ring is a primary site for reactivity, intended for cross-coupling reactions. However, it is also susceptible to reductive dehalogenation (debromination), a common side reaction in palladium-catalyzed processes, particularly with extended reaction times, elevated temperatures, or certain catalyst/ligand combinations.
-
The Nitrile Group (C5-CN): The carbonitrile is generally stable, but can undergo hydrolysis to the corresponding amide or carboxylic acid under harsh acidic or basic conditions, especially when heated.
-
The Pyrrolo[2,3-d]pyrimidine Core: This heterocyclic system's stability is influenced by pH. A supplier of this compound explicitly notes its sensitivity to strong acids, bases, and oxidizing agents.[2] Exposure to these conditions can lead to complex degradation pathways.
-
Handling and Storage: Proper handling and storage are the first line of defense against decomposition. This compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation from air and moisture.[2][3] For long-term storage, refrigeration at -20°C is recommended.[3]
Below is a diagram illustrating the primary potential decomposition pathways for this molecule.
Caption: Potential decomposition pathways for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
FAQ 1: My Suzuki-Miyaura coupling reaction is resulting in significant amounts of the debrominated byproduct. How can I prevent this?
Answer: Debromination is a frequent challenge in palladium-catalyzed cross-coupling reactions. The mechanism often involves the formation of a palladium-hydride species which can then react with the starting material. Here’s a systematic approach to troubleshoot this issue:
Causality & Explanation:
The formation of the debrominated byproduct, 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, typically arises from a competitive reductive dehalogenation pathway. This can be exacerbated by:
-
High Temperatures & Long Reaction Times: Increases the likelihood of side reactions.
-
Inefficient Catalytic Turnover: A stalled or slow catalytic cycle can lead to the accumulation of reactive intermediates that promote dehalogenation.
-
Choice of Base and Solvent: Some bases and solvents can be sources of hydride ions, contributing to the side reaction. For instance, protic solvents or bases like hydroxides can sometimes facilitate this pathway.
Troubleshooting Protocol:
-
Catalyst and Ligand Selection:
-
Use a High-Activity Catalyst/Ligand System: Modern, electron-rich and sterically hindered phosphine ligands are designed to promote rapid oxidative addition and reductive elimination, minimizing the lifetime of intermediates that can lead to debromination. For Suzuki reactions, systems like Pd(PPh₃)₄ or PdCl₂(dppf) have been used successfully. In some cases, more advanced catalysts may be necessary to avoid side reactions.[4][5]
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase byproduct formation. Start with a moderate loading (e.g., 2-5 mol%) and adjust as needed.
-
-
Reaction Conditions Optimization:
-
Temperature Control: Lower the reaction temperature. Often, a balance can be struck between a reasonable reaction rate and minimizing debromination. Start at a lower temperature (e.g., 70-80 °C) and slowly increase if the reaction is too sluggish.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Choice of Base: Use a non-nucleophilic, anhydrous base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over hydroxides.[4]
-
-
Reagent Purity:
-
High-Purity Boronic Acid: Ensure your boronic acid is of high purity and, if possible, use a slight excess (1.1-1.2 equivalents). Impurities in the boronic acid can sometimes interfere with the catalytic cycle.
-
Anhydrous and Degassed Solvents: Use dry, degassed solvents (e.g., 1,4-dioxane, DMF, toluene) to prevent the formation of palladium-hydride species from water or oxygen.
-
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol %) | Commercially available and proven effective for similar systems.[4] |
| Ligand | (Included in catalyst) | - |
| Base | K₃PO₄ (2.0 equiv.) | Effective base, generally low incidence of promoting debromination.[4] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1) | A common and effective solvent system for Suzuki couplings. |
| Temperature | 70-80 °C | Lower temperature to minimize debromination. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation. |
FAQ 2: During a Buchwald-Hartwig amination, I am observing low yields and a complex mixture of products. What could be the cause?
Answer: The Buchwald-Hartwig amination, while powerful, is sensitive to several factors when using a substrate with multiple potential coordination sites like this compound.
Causality & Explanation:
Low yields and complex product mixtures in Buchwald-Hartwig reactions with this substrate can stem from:
-
Catalyst Inhibition: The amino group at the C4 position and the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Competing Reactions: As with Suzuki couplings, debromination can be a significant side reaction.[6][7]
-
Inappropriate Base/Ligand Combination: The choice of base is critical and must be matched with the chosen ligand and substrate to ensure efficient deprotonation of the amine without causing substrate degradation. Strong bases like sodium tert-butoxide are common but can promote side reactions if not used judiciously.[6]
Troubleshooting Protocol:
-
Ligand Selection is Key:
-
Use Sterically Hindered Ligands: Ligands such as XPhos, SPhos, or RuPhos are designed to create a bulky catalytic complex. This steric hindrance can disfavor the coordination of the substrate's own nitrogen atoms and promote the desired C-N bond formation.
-
Consider Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can lead to more reproducible results by ensuring the efficient formation of the active Pd(0) species.
-
-
Base Selection and Stoichiometry:
-
Match Base to Amine pKa: For less acidic amines, a strong base like LiHMDS or NaOtBu is often necessary. For more acidic amines, a weaker base like K₂CO₃ or Cs₂CO₃ might suffice and can be milder on the substrate.
-
Avoid Large Excess of Base: Using a large excess of a strong base can promote decomposition. Start with 1.5-2.0 equivalents and optimize from there.
-
-
Protecting Group Strategy (Advanced):
-
If catalyst inhibition is a persistent issue, consider temporarily protecting the N7-H of the pyrrole ring. A tosyl or BOC group can be used, though this adds steps to the synthesis. Protection can alter the electronic properties of the ring system and may influence the reactivity of the C-Br bond.
-
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common and effective palladium source. |
| Ligand | RuPhos (4 mol%) | A sterically hindered ligand known to be effective for challenging aminations. |
| Base | LiHMDS (2.0 equiv.) | A strong, non-nucleophilic base suitable for a range of amines. |
| Solvent | Anhydrous THF or Toluene | Common solvents for this reaction. |
| Temperature | 65-80 °C | Start with a moderate temperature to balance reactivity and stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability and activity. |
Below is a workflow diagram to guide your troubleshooting process for palladium-catalyzed reactions.
Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
FAQ 3: I am concerned about the stability of the nitrile group during my reaction. Under what conditions is it likely to hydrolyze?
Answer: The nitrile group on this molecule is relatively robust but can be susceptible to hydrolysis under certain conditions.
Causality & Explanation:
Nitrile hydrolysis typically requires a combination of water and either a strong acid or a strong base, often with heating.
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of hydroxide on the nitrile carbon initiates the hydrolysis.
Preventative Measures:
-
Maintain Anhydrous Conditions: For reactions that are not explicitly aqueous, using anhydrous solvents and reagents is the most effective way to prevent nitrile hydrolysis.
-
Avoid Strong Aqueous Acids/Bases with Heat: If your reaction requires acidic or basic conditions, try to use non-aqueous systems or run the reaction at the lowest possible temperature. Avoid prolonged heating in the presence of water and strong acids or bases.
-
Work-up Considerations: During the reaction work-up, minimize the exposure time to strong aqueous acids or bases, especially if heating is required for other reasons (e.g., dissolving solids). A rapid, cold aqueous quench is preferable.
If your synthetic route requires the hydrolysis of the nitrile, this can be achieved intentionally, but it will not occur under typical anhydrous cross-coupling conditions.
III. Summary of Best Practices
To maximize your success when working with this compound, adhere to the following principles:
-
Prioritize Purity and Inertness: Use high-purity reagents and thoroughly degassed, anhydrous solvents. Always run reactions under an inert atmosphere (Argon or Nitrogen).
-
Optimize Temperature and Time: Use the lowest temperature that allows for a reasonable reaction rate and monitor the reaction to avoid unnecessarily long reaction times.
-
Select Modern Catalysis Systems: Employ well-defined palladium pre-catalysts and sterically hindered, electron-rich phosphine ligands to promote efficient and clean reactions.
-
Judicious Choice of Base: Select a base that is appropriate for the specific reaction type and substrate, avoiding harsh conditions where possible.
-
Proper Storage: Store the compound in a tightly sealed container in a cool, dry, and dark environment to ensure its long-term stability.[2][3]
By following these guidelines and using the troubleshooting framework provided, researchers can effectively prevent the decomposition of this compound and achieve higher yields and purities in their synthetic objectives.
References
- 1. research.unl.pt [research.unl.pt]
- 2. This compound: Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. epublications.vu.lt [epublications.vu.lt]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
regioselectivity issues in reactions involving pyrrolo[2,3-d]pyrimidines
Technical Support Center: Pyrrolo[2,3-d]pyrimidines
A Guide to Navigating Regioselectivity in Synthesis
Welcome to the technical support center for researchers working with pyrrolo[2,3-d]pyrimidines. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complex issue of regioselectivity in reactions involving this important heterocyclic scaffold.
Part 1: Frequently Asked Questions (FAQs) on Core Reactivity
This section addresses fundamental questions about the inherent reactivity of the pyrrolo[2,3-d]pyrimidine core, which is essential for predicting and controlling reaction outcomes.
Question 1: What are the most reactive sites on an unsubstituted pyrrolo[2,3-d]pyrimidine for electrophilic attack?
Answer: The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, exhibits distinct regions of reactivity. The fused pyrrole ring is significantly more electron-rich than the pyrimidine ring, making it the primary site for electrophilic aromatic substitution. Within the pyrrole ring, the C5 position is generally the most nucleophilic and therefore the most susceptible to attack by electrophiles. This is followed by the C6 position. The pyrimidine ring is electron-deficient and typically requires activation to undergo electrophilic substitution.
Question 2: Why is N-alkylation often complicated, and which nitrogen is most reactive?
Answer: N-alkylation of pyrrolo[2,3-d]pyrimidines presents a significant regioselectivity challenge due to the presence of multiple reactive nitrogen atoms: N1 and N3 in the pyrimidine ring, and N7 in the pyrrole ring. The outcome of an N-alkylation reaction is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.
In many cases, the pyrrole nitrogen (N7) is the most nucleophilic and kinetically favored site for alkylation, especially when using bases that deprotonate the N-H of the pyrrole ring. However, mixtures of N7 and N3 alkylated products are common. Thermodynamic control can sometimes favor other isomers.
Part 2: Troubleshooting Guide for Electrophilic Substitution
Controlling the position of electrophilic attack on the pyrrole ring is a common challenge. This section provides troubleshooting for directing substitution to either the C5 or C6 position.
Issue: My electrophilic substitution (e.g., bromination, nitration) is yielding a mixture of C5 and C6 substituted products, with the C5 isomer predominating. How can I improve selectivity for the C6 position?
Underlying Principle: The inherent electronic properties of the pyrrolo[2,3-d]pyrimidine ring favor electrophilic attack at the C5 position. To achieve C6 selectivity, one must either sterically hinder the C5 position or electronically deactivate it relative to C6. A common strategy involves a blocking group at C5.
Troubleshooting Workflow:
Caption: Workflow for achieving C6-selective electrophilic substitution.
Detailed Protocol: C6-Bromination via a C5-Iodo Intermediate
-
Protection of C5:
-
Dissolve your starting pyrrolo[2,3-d]pyrimidine in a suitable solvent like DMF or THF.
-
Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction to isolate the 5-iodo-pyrrolo[2,3-d]pyrimidine. This intermediate is now primed for C6 substitution.
-
-
Bromination at C6:
-
Dissolve the 5-iodo intermediate in a solvent like DMF.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and stir at room temperature. The bulky iodine at C5 sterically and electronically directs the incoming electrophile (Br+) to the C6 position.
-
Monitor the reaction for the formation of the 5-iodo-6-bromo product.
-
-
Deiodination at C5:
-
Once the 5-iodo-6-bromo product is isolated, dissolve it in a solvent system like acetic acid.
-
Add zinc dust (excess) and stir at room temperature. The reduction will selectively remove the iodine atom.
-
Monitor the reaction until completion, then filter off the zinc and purify the desired 6-bromo-pyrrolo[2,3-d]pyrimidine.
-
Part 3: Troubleshooting Guide for N-Alkylation
Achieving selective N-alkylation is critical for many drug discovery programs. This section provides guidance on directing alkylation to the desired nitrogen atom.
Issue: My N-alkylation reaction is producing a difficult-to-separate mixture of N7 and N3 isomers. How can I selectively obtain the N7-alkylated product?
Underlying Principle: The regioselectivity of N-alkylation is a classic example of kinetic versus thermodynamic control. The N7 position is often the kinetically favored site, while the N3 position can sometimes be the thermodynamically more stable product. The choice of base is paramount in controlling the deprotonation event.
Comparative Table: Conditions for N-Alkylation
| Condition | Expected Outcome | Rationale |
| NaH in DMF/THF | Primarily N7-alkylation | A strong, non-nucleophilic base that irreversibly deprotonates the N7-H, leading to the kinetic product. |
| K₂CO₃ in DMF/Acetone | Often a mixture of N7 and N3 isomers | A weaker base that can lead to an equilibrium between the N7 and N3 anions, resulting in mixtures. |
| Cs₂CO₃ in DMF | Can favor N7-alkylation | The large cesium cation can coordinate with the pyrrolo[2,3-d]pyrimidine system, enhancing selectivity. |
| Mitsunobu Reaction | Can provide access to different isomers, often N7/N3 | The reaction proceeds through a different mechanism and can sometimes offer alternative selectivity. |
Recommended Protocol for Maximizing N7-Selectivity:
-
Setup: Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Deprotonation:
-
Dissolve the pyrrolo[2,3-d]pyrimidine substrate in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Be cautious with quenching.
-
Stir the mixture at 0 °C for 30-60 minutes. You should observe the evolution of hydrogen gas. This step selectively generates the N7-anion.
-
-
Alkylation:
-
Slowly add your alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 equivalents) to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N7-alkylated isomer.
-
Part 4: Advanced Strategies: Protecting Groups
For complex syntheses, protecting groups are an indispensable tool for ensuring regioselectivity.
Question: How can I use a protecting group to force a reaction at the pyrimidine ring (e.g., N1 or N3)?
Answer: To direct reactions away from the highly reactive pyrrole ring, you must first protect its N7 position. The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.
Workflow for N1/N3 Functionalization using a Protecting Group:
Caption: Using a protecting group at N7 to enable pyrimidine ring chemistry.
Commonly Used Protecting Groups for N7:
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |
| Boc | Boc | Boc₂O, DMAP, THF | Trifluoroacetic acid (TFA) or HCl in dioxane |
| SEM | SEM | SEM-Cl, NaH, DMF | Tetrabutylammonium fluoride (TBAF) or acid (HCl) |
By protecting the N7 position, the nucleophilicity of the pyrimidine nitrogens (N1, N3) is enhanced, allowing for selective functionalization at these sites.
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Introduction: 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a vital heterocyclic building block in medicinal chemistry and drug discovery. As a 7-deazapurine analog, its scaffold is present in numerous kinase inhibitors and other therapeutic agents. The successful functionalization of this core, primarily through palladium-catalyzed cross-coupling at the C6-bromo position, is a critical step in the synthesis of these complex molecules.
However, this substrate presents a unique set of challenges. The 7H-pyrrolo[2,3-d]pyrimidine core is an electron-rich heterocycle, which can influence the kinetics of the catalytic cycle. Furthermore, the presence of multiple nitrogen atoms (amino, pyrrole, pyrimidine) can lead to catalyst inhibition or undesired side reactions. This guide provides field-proven insights, troubleshooting protocols, and validated starting points to navigate the complexities of catalyst selection for this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions on this substrate?
The main challenges stem from the molecule's inherent structural features:
-
Catalyst Inhibition: The exocyclic amino group and the pyridine-like nitrogens of the pyrimidine ring can act as Lewis bases, coordinating to the palladium center and potentially inhibiting catalytic activity.
-
N-H Acidity: The pyrrole N-H is weakly acidic and can be deprotonated by strong bases. The resulting anion can interact with the catalyst or influence the reaction in other unintended ways.
-
Competing Reactivity: The electron-rich nature of the ring system can make oxidative addition challenging and may promote side reactions such as hydrodehalogenation (replacement of bromine with hydrogen).[1][2]
Q2: Is it necessary to protect the pyrrole N-H group before coupling?
Not always. Many modern catalyst systems exhibit high functional group tolerance, and successful couplings on unprotected N-H azaindoles have been reported.[3] Using moderately strong inorganic bases like K₃PO₄ or K₂CO₃ is often sufficient to promote the reaction without causing significant deprotonation of the pyrrole.
However, if you encounter issues with low yield, poor reproducibility, or intractable side reactions, N-protection should be considered. Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) can improve solubility and prevent complications arising from the N-H proton.
Q3: What is a reliable starting point for a Suzuki-Miyaura coupling?
For C(sp²)-C(sp²) bond formation, a robust starting point is crucial. The choice of ligand is paramount to success.[4][5]
-
Catalyst System: A combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is recommended. Alternatively, using an integrated precatalyst like Pd(dppf)Cl₂ simplifies setup.[6]
-
Recommended Ligands:
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A versatile and cost-effective choice for many heteroaryl couplings.
-
Buchwald Biaryl Phosphine Ligands (e.g., SPhos, XPhos): These often provide superior results for challenging substrates by promoting fast oxidative addition and reductive elimination.[7]
-
-
Base and Solvent: A combination of K₂CO₃ or K₃PO₄ as the base in a solvent mixture like 1,4-dioxane/water or DME/water at 80-100 °C is a standard and effective condition.[6][8]
Q4: Which catalyst system is recommended for Buchwald-Hartwig amination (C-N coupling)?
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[9] Success with the this compound substrate relies heavily on the correct ligand-base combination to outcompete catalyst inhibition.
-
Catalyst System: Use a palladium source like Pd₂(dba)₃ or [Pd(allyl)Cl]₂ in combination with a specialized ligand. Modern Buchwald precatalysts (e.g., RuPhos Pd G3) are highly effective and ensure a consistent palladium-to-ligand ratio.[3][10]
-
Recommended Ligands:
-
Xantphos: Its wide bite angle is often beneficial for preventing β-hydride elimination and promoting reductive elimination.[11]
-
RuPhos or XPhos: These sterically hindered biaryl phosphine ligands are excellent for coupling with both primary and secondary amines and are known to perform well with electron-rich heteroaryl halides.[3][11]
-
-
Base and Solvent: A strong, non-nucleophilic base is required. NaOt-Bu is a common choice, but Cs₂CO₃ or LHMDS can offer better functional group tolerance.[12] Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential.
Troubleshooting Guides
Even with optimized starting conditions, challenges can arise. This section addresses common problems in a systematic way.
Issue 1: Low or No Product Conversion
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Ineffective Catalyst System | The chosen ligand may not be electron-rich or sterically bulky enough to promote the oxidative addition step with the electron-rich pyrrolopyrimidine substrate. The active Pd(0) species may also be unstable under the reaction conditions. | Ligand Screening: Test a panel of ligands from different classes. Start with dppf, then move to more specialized biaryl phosphine ligands like SPhos, XPhos, or RuPhos.[2] Precatalyst: Switch to a well-defined, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure efficient generation of the active Pd(0) species.[10] |
| Poor Reagent Solubility | If the substrate, coupling partner, or base is not adequately dissolved, the reaction will be diffusion-limited and proceed slowly or not at all. | Solvent Optimization: If using dioxane/water, try increasing the proportion of the organic solvent. For anhydrous reactions, consider more polar aprotic solvents like DMF or NMP, but ensure they are rigorously dried. Gentle heating can also improve solubility.[2] |
| Inappropriate Base | The base may be too weak to facilitate the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step effectively. Conversely, a base that is too strong might cause substrate degradation or undesired side reactions. | Base Screening: For Suzuki reactions, screen K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig, if NaOt-Bu fails, try a stronger base like LHMDS or a milder one like Cs₂CO₃, which can sometimes give cleaner reactions.[12] |
| Reagent Purity | Impurities in starting materials, solvents (especially water or peroxides in ethers), or the base can deactivate the catalyst. Boronic acids, in particular, can degrade upon storage. | Verify Purity: Use freshly purchased or purified solvents and reagents. Ensure the base is finely ground and dry. Assess the purity of the boronic acid by NMR; if necessary, re-purify or purchase a new batch.[10] |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause & Explanation | Recommended Solution |
| Hydrodehalogenation (Product is debrominated) | This occurs when a hydride species intercepts the catalytic cycle, leading to the replacement of the bromine atom with hydrogen. This can be promoted by high temperatures or trace protic impurities.[1] | Lower Temperature: Run the reaction at the lowest effective temperature (e.g., start at 60-80 °C). Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Use anhydrous formulations of bases.[1] Base Choice: Switch to a different base. Sometimes phosphate bases are less prone to promoting this side reaction than carbonates. |
| Homocoupling of Boronic Acid (Suzuki Reaction) | This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle. It can also occur if transmetalation is slow compared to other pathways. | Rigorous Degassing: Degas the solvent and the reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[1] Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents). |
| Protodeboronation (Suzuki Reaction) | The C-B bond of the boronic acid is cleaved by a proton source, rendering it inactive for cross-coupling. This is particularly an issue with electron-rich or heteroaryl boronic acids in the presence of aqueous bases.[1] | Use Boronic Esters: Switch from the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester. Anhydrous Conditions: If possible, switch to a non-aqueous solvent system with a base like K₃PO₄.[1] |
Visualized Workflows and Mechanisms
General Palladium Cross-Coupling Cycle
The following diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions, providing a mechanistic basis for troubleshooting.
Caption: The Pd(0)/Pd(II) catalytic cycle.
Troubleshooting Decision Tree for Low Yield
This workflow guides the researcher through a logical sequence of steps when faced with a low-yielding reaction.
Caption: Decision tree for troubleshooting low-yield reactions.
Validated Starting Protocols
These protocols serve as robust starting points. Optimization of temperature, concentration, and reagent stoichiometry may be required for specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the ligand if separate (e.g., SPhos, 6-10 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 90 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried reaction vial, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Inert Atmosphere: Seal the vial, and evacuate and backfill with argon.
-
Reagent Addition: Add this compound (1.0 equiv.), followed by the amine coupling partner (1.2 equiv.), and finally the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M).
-
Reaction: Heat the sealed vial to 100 °C with vigorous stirring for 6-24 hours.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in navigating the complexities of this synthetic process. As Senior Application Scientists, we combine technical expertise with practical field insights to help you manage impurities and optimize your experimental outcomes.
Introduction
This compound is a crucial intermediate in the development of various therapeutic agents. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other targeted therapies. Achieving high purity of this intermediate is paramount for the successful synthesis of the final active pharmaceutical ingredients (APIs) and for ensuring reproducible biological data. This guide will address common challenges, provide detailed protocols, and explain the chemical principles behind the recommended solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My final product shows a low yield after the bromination step. What are the likely causes and how can I improve it?
A1: Low yields during the bromination of the 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile precursor are a frequent challenge. The primary causes often revolve around incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions.
-
Causality: The pyrrolo[2,3-d]pyrimidine ring system is electron-rich and susceptible to both electrophilic attack and oxidation. The brominating agent, typically N-bromosuccinimide (NBS), must be added judiciously to prevent side reactions. Over-bromination or reaction at other positions can lead to a complex mixture and reduce the yield of the desired product. Furthermore, the reaction is sensitive to temperature and light, which can promote radical side reactions and degradation.
-
Step-by-Step Troubleshooting:
-
Reagent Quality: Ensure the NBS is of high purity and has been stored properly. Decomposed NBS can lead to inconsistent results.
-
Solvent Choice: The choice of solvent is critical. Acetonitrile or DMF are commonly used. Ensure the solvent is anhydrous, as water can react with NBS and affect the reaction.
-
Temperature Control: Perform the reaction at a controlled low temperature (e.g., 0-5 °C) to minimize side reactions. Gradual warming to room temperature may be necessary to drive the reaction to completion.
-
Stoichiometry of NBS: Carefully control the stoichiometry of NBS. Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess can lead to di-brominated or other over-brominated impurities. Add the NBS portion-wise to maintain control over the reaction exotherm and local concentrations.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.
-
Q2: I am observing an impurity with a mass corresponding to the debrominated starting material in my final product. How can I prevent this?
A2: The presence of the debrominated starting material, 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, indicates either an incomplete reaction or a subsequent dehalogenation side reaction.
-
Causality: Incomplete bromination is a straightforward cause. However, dehalogenation can occur during the work-up or purification stages, especially if reductive conditions are inadvertently introduced. Certain bases or nucleophiles used in the work-up, or even prolonged heating during purification, can lead to the removal of the bromine atom.
-
Preventative Measures:
-
Ensure Complete Reaction: As mentioned previously, monitor the reaction to ensure full consumption of the starting material. A small additional charge of NBS may be necessary if the reaction stalls.
-
Careful Work-up: During the aqueous work-up, avoid using strong reducing agents. A gentle quench with a solution of sodium thiosulfate is standard to remove any excess bromine or NBS, but ensure the pH is controlled.
-
Purification Conditions: When performing column chromatography, use a neutral stationary phase like silica gel. Avoid highly basic or acidic mobile phases if possible. Minimize the time the product spends on the column and avoid excessive heat if recrystallizing.
-
Q3: My NMR spectrum shows complex aromatic signals that I cannot assign to the product. What could these impurities be?
A3: Unassignable aromatic signals often point to the formation of isomeric or over-brominated species.
-
Causality: The pyrrole ring has two potential sites for electrophilic substitution. While the C6 position is generally favored for bromination in this system, a small amount of substitution at other positions on the pyrrole or pyrimidine ring can occur, leading to isomeric impurities. As mentioned, over-bromination can lead to di-bromo or even tri-bromo species, each with a distinct NMR footprint.
-
Identification and Mitigation:
-
Advanced Analytical Techniques: Utilize LC-MS to identify the molecular weights of the impurities. This can quickly confirm the presence of mono-, di-, or poly-brominated species. High-resolution mass spectrometry (HRMS) can provide exact mass data to help confirm elemental compositions. 2D NMR techniques (like COSY and HMBC) can aid in elucidating the exact structure of these impurities if they are present in sufficient quantities.
-
Reaction Condition Optimization: To minimize the formation of these impurities, revisit the reaction conditions as outlined in A1. Slower addition of the brominating agent at a lower temperature is key to improving selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent synthetic approach involves a multi-step process that often starts from simpler pyrimidine precursors. A common final step is the direct bromination of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. The synthesis of this precursor can be achieved through various methods, including the reaction of 4,6-diaminopyrimidine-5-carbonitrile with a suitable three-carbon synthon. Another route involves the condensation of a substituted pyrimidine with malononitrile followed by cyclization.
Q2: What are the expected spectral characteristics of the pure product?
A2: For pure this compound, you should expect the following:
-
¹H NMR (in DMSO-d₆): A singlet for the C2-H of the pyrimidine ring (typically δ > 8.0 ppm), a broad singlet for the pyrrole N-H, and broad signals for the amino group protons.
-
¹³C NMR (in DMSO-d₆): Signals corresponding to the carbon atoms of the fused ring system, the nitrile carbon, and the carbon bearing the bromine.
-
Mass Spectrometry (ESI+): A characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at [M+H]⁺ and [M+H+2]⁺ of nearly equal intensity.
Q3: What purification methods are most effective for this compound?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be a highly effective method for obtaining crystalline, high-purity material.
-
Silica Gel Chromatography: For removing closely related impurities, such as isomers or over-brominated byproducts, column chromatography on silica gel is often necessary. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically employed.
Experimental Protocol: Bromination of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This protocol provides a representative method for the synthesis of the title compound.
Materials:
-
4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq) in anhydrous acetonitrile, cool the mixture to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
| Parameter | Recommended Value | Common Observation |
| Reaction Temperature | 0-5 °C | Higher temperatures may lead to increased impurity formation. |
| NBS Equivalents | 1.05 - 1.1 | Excess NBS can cause over-bromination. |
| Typical Yield | 70-85% | Lower yields may indicate side reactions or product loss during workup. |
| Purity (crude) | >85% | Lower purity necessitates more rigorous purification. |
Visualizing the Synthetic Pathway and Troubleshooting Logic
To better understand the process, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.
Caption: A simplified workflow for the synthesis of the target compound.
Technical Support Center: Optimizing Protecting Group Strategies for 7H-pyrrolo[2,3-d]pyrimidines
Welcome to the technical support center for the synthesis and modification of 7H-pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of protecting group strategies for this important heterocyclic scaffold. The 7H-pyrrolo[2,3-d]pyrimidine core is a key component in numerous bioactive compounds, including kinase inhibitors and nucleoside analogues.[1][2][3][4]
The acidic N-H proton of the pyrrole ring often requires protection to ensure regioselectivity and compatibility with a wide range of synthetic transformations. However, the selection, application, and removal of these protecting groups can be challenging. This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the N7-position of 7H-pyrrolo[2,3-d]pyrimidines, and what are the key factors for selection?
The choice of a protecting group for the N7-position is critical and depends on the planned synthetic route, including subsequent reaction conditions and the desired final deprotection strategy. The most commonly employed protecting groups are sulfonyl derivatives (e.g., tosyl) and silyl ethers (e.g., SEM).
-
Tosyl (Ts): This is a robust protecting group, stable to a wide range of reaction conditions, including many cross-coupling reactions.[5] However, its removal often requires harsh basic conditions, which may not be suitable for sensitive substrates.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is favored for its milder deprotection conditions. It is generally stable to a variety of non-acidic reagents. Deprotection can be achieved under acidic conditions or with fluoride reagents, offering greater flexibility.[6][7]
Decision-Making Workflow for Protecting Group Selection:
Caption: Decision workflow for N7-protecting group selection.
Q2: I am having trouble with the regioselectivity of my N7-protection. What could be the issue?
Poor regioselectivity, with protection occurring at other nitrogen atoms in the pyrimidine ring, can be a significant hurdle. This is often influenced by the reaction conditions and the substitution pattern of the pyrrolo[2,3-d]pyrimidine core.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. For less hindered substrates, a milder base like potassium carbonate or cesium carbonate is often sufficient. For more sterically demanding substrates or less reactive electrophiles, a stronger base like sodium hydride (NaH) may be necessary. However, stronger bases can sometimes lead to decreased regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the site of alkylation. Aprotic polar solvents like DMF or THF are commonly used. Experimenting with different solvents may alter the regiochemical outcome.
-
Temperature Control: Running the reaction at lower temperatures can often improve regioselectivity by favoring the thermodynamically more stable product.
Q3: My SEM-deprotection is giving low yields and multiple side products. How can I optimize this step?
SEM-deprotection can be challenging, and the formation of side products is a known issue, often due to the release of formaldehyde during the reaction.[6][7]
Common Deprotection Conditions and Troubleshooting:
| Reagent/Condition | Common Issues | Troubleshooting Suggestions |
| TFA in DCM | Incomplete reaction; formation of complex mixtures.[6] | Increase reaction time or temperature. Consider adding a scavenger like triethylsilane. |
| TBAF in THF | Slow reaction; may not be effective for all substrates. | Ensure the TBAF is anhydrous. The reaction may require elevated temperatures. |
| MgBr₂ in Et₂O | Can be effective but may chelate to other functional groups. | Optimize stoichiometry of MgBr₂. |
| SnCl₄ in CH₂Cl₂ | Can be very effective but is a strong Lewis acid that may not be compatible with other functional groups.[8] | Perform the reaction at low temperatures (e.g., 0 °C to -78 °C).[8] |
Troubleshooting Flowchart for SEM Deprotection:
Caption: Troubleshooting flowchart for SEM deprotection.
Q4: I need to perform a reaction that is sensitive to basic conditions, but my pyrrolopyrimidine is N7-tosylated. What are my options?
This is a classic protecting group dilemma. If your subsequent steps are incompatible with the harsh basic conditions typically required for tosyl group removal (e.g., strong base at high temperatures), you have a few options:
-
Alternative Deprotection Methods for Tosyl Group: While less common, reductive deprotection methods using reagents like sodium amalgam or magnesium in methanol can sometimes be effective and avoid strongly basic conditions.
-
Re-evaluate the Protecting Group Strategy: If you are early in your synthetic sequence, it may be more efficient to restart with a protecting group that is compatible with your planned transformations, such as the SEM group. This highlights the importance of forward-thinking in synthetic planning.
Experimental Protocols
Protocol 1: General Procedure for N7-SEM Protection
-
To a solution of the 7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N7-Tosyl Protection
-
To a solution of the 7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and p-toluenesulfonyl chloride (Ts-Cl, 1.1 equiv) in anhydrous DCM, add triethylamine (1.5 equiv) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of N7-SEM Group with TFA
-
Dissolve the N7-SEM protected pyrrolo[2,3-d]pyrimidine (1.0 equiv) in a mixture of TFA and DCM (e.g., 1:1 v/v).[6]
-
Stir the reaction at room temperature and monitor by TLC. Reaction times can vary from a few hours to overnight.[6]
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Neutralize the residue with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for Reaction Monitoring of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Welcome to the technical support center for the analytical method development of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for monitoring the synthesis of this crucial drug intermediate.[1][2][3]
Introduction to the Analyte and Reaction Monitoring
This compound is a key heterocyclic compound, often serving as a building block in the synthesis of various active pharmaceutical ingredients.[1][2][3] Its pyrrolo[2,3-d]pyrimidine core is a purine isostere, which allows it to interact with biological targets that recognize purines, leading to a wide range of pharmacological activities.[4] Accurate and reliable in-process monitoring of its synthesis is critical to ensure optimal reaction yield, minimize impurity formation, and guarantee the quality of the final product.
This guide will focus on the most common and effective analytical techniques for this purpose, primarily High-Performance Liquid Chromatography (HPLC) and ancillary methods like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Formula | C7H4BrN5 | [5] |
| Molecular Weight | 238.05 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Solubility | Low in water, soluble in polar organic solvents like DMSO. | [6] |
| Stability | Stable under normal conditions, but sensitive to strong acids, bases, and oxidizing agents. | [6] |
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the cornerstone for quantitative reaction monitoring, offering high resolution, sensitivity, and reproducibility.[7] A well-developed HPLC method can effectively separate the starting materials, intermediates, the final product, and any potential byproducts.
Frequently Asked Questions (FAQs) - HPLC Method Development
Q1: What is a good starting point for an HPLC method for this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is a logical starting point due to the polar nature of the pyrrolo[2,3-d]pyrimidine core.
Initial Recommended Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape of acidic and basic compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 minutes) | To elute a wide range of potential components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic nature of the pyrrolo[2,3-d]pyrimidine ring system suggests strong UV absorbance.[7] |
| Injection Volume | 10 µL | A standard injection volume. |
Q2: How do I prepare my reaction sample for HPLC analysis?
A2: Proper sample preparation is crucial to protect the HPLC column and ensure accurate results.
Step-by-Step Sample Preparation Protocol:
-
Quench the Reaction: If necessary, quench a small aliquot of the reaction mixture by adding it to a suitable solvent to stop the reaction.
-
Dilution: Dilute the quenched sample with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration within the linear range of the detector. This also ensures solvent compatibility with the mobile phase.[8]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the column or system.[7][9]
Troubleshooting Common HPLC Issues
This section addresses specific problems you might encounter during your HPLC analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or an inappropriate mobile phase pH.
-
Solution:
-
Adjust Mobile Phase pH: The amino group on the pyrimidine ring can interact with residual silanols on the silica-based stationary phase. Ensure the mobile phase is buffered at a pH that keeps the analyte in a single ionic form. Using 0.1% formic acid or trifluoroacetic acid can help protonate silanols and improve peak shape.
-
Use a Different Column: Consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) or a base-deactivated column.
-
Issue 2: Drifting Retention Times
-
Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues.[10]
-
Solution:
-
Premix Mobile Phase: If using an isocratic method, premix the mobile phase to ensure a consistent composition.[9]
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A slow equilibration can be seen with mobile phases containing a low percentage of organic solvent.[10]
-
Use a Column Oven: Maintain a constant column temperature to minimize retention time shifts.[10]
-
Issue 3: Unexplained Peaks in the Chromatogram
-
Possible Cause: Formation of byproducts, presence of impurities in starting materials, or system contamination.[7]
-
Solution:
-
Run a Blank: Inject the solvent used for sample dilution to check for contamination from the solvent or the HPLC system.[7]
-
Analyze Starting Materials: Inject solutions of your starting materials to confirm their retention times and purity.
-
LC-MS Analysis: If available, use LC-MS to obtain molecular weight information for the unknown peaks to help identify potential byproducts or impurities.[7]
-
Visualizing the HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
Thin-Layer Chromatography (TLC) for Rapid Screening
TLC is an invaluable, cost-effective tool for rapid, qualitative monitoring of reaction progress.[7] It is particularly useful for quickly determining the presence or absence of starting materials and the formation of the product.
FAQs - TLC Analysis
Q1: What is a suitable TLC mobile phase for this compound?
A1: A good starting point is a mixture of a non-polar solvent and a polar solvent. Common choices include:
-
Ethyl Acetate/Hexane
-
Dichloromethane/Methanol
You will need to experiment with the ratio to achieve good separation (Rf values between 0.2 and 0.8).
Q2: My TLC spots are streaking. What's the cause?
A2: Streaking on a TLC plate can be due to several factors:[7]
-
Sample Overloading: Applying too much sample to the plate. Try spotting a more dilute solution.[7]
-
Inappropriate Solvent System: The mobile phase may not be optimal for your compound. Try adding a small amount of a more polar solvent or a few drops of acetic acid or triethylamine to the mobile phase to improve spot shape.
-
Compound Insolubility: The compound may be precipitating on the plate. Ensure your spotting solvent fully dissolves the sample.
Visualizing the TLC Workflow
Caption: A general workflow for performing TLC analysis.
Advanced Analytical Techniques: LC-MS and NMR
For more detailed analysis, especially for identifying unknown impurities or confirming the structure of intermediates, LC-MS and NMR spectroscopy are powerful tools.
FAQs - Advanced Techniques
Q1: When should I use LC-MS for reaction monitoring?
A1: LC-MS is particularly useful when:
-
You observe unexpected peaks in your HPLC chromatogram and need to identify them.[7]
-
You are trying to identify reaction intermediates that may be present in low concentrations.
-
You need to confirm the molecular weight of your final product.
Q2: Can NMR be used for real-time reaction monitoring?
A2: Yes, in-situ NMR spectroscopy can provide detailed structural information and allow for the real-time observation of the formation of intermediates and products without the need for sample workup.[11][12] This can be a powerful tool for mechanistic studies.[11][12]
References
- 1. 4-Amino-6-bromo-7H-pyrrolopyrimidine-5-carbonitrile | OMICS [omicsbean.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Amino-6-bromo-7H-pyrrolopyrimidine-5-carbonitrile | Genome Context [genomecontext.com]
- 4. nbinno.com [nbinno.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound: Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The Structural Significance of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
The 7H-pyrrolo[2,3-d]pyrimidine core is a prominent scaffold in numerous clinically relevant molecules, including kinase inhibitors used in oncology. The specific substitution pattern of 4-amino, 6-bromo, and 5-carbonitrile groups provides multiple points for further chemical modification, allowing for the exploration of diverse chemical space in drug development programs. Accurate interpretation of NMR data is paramount for confirming the successful synthesis of this key building block and its subsequent derivatives.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound in a common NMR solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic proton of the pyrimidine ring, the protons of the amino group, and the N-H proton of the pyrrole ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale for Prediction |
| ~12.0 | Broad Singlet | 1H | H-7 (Pyrrole N-H) | The N-H proton of the pyrrole ring in related 7H-pyrrolo[2,3-d]pyrimidines typically appears as a broad singlet in the downfield region of the spectrum. |
| ~8.3 | Singlet | 1H | H-2 | The proton at the 2-position of the pyrimidine ring is expected to be a singlet and is influenced by the electron-withdrawing nature of the fused ring system. |
| ~7.5 | Broad Singlet | 2H | -NH₂ | The protons of the amino group at the 4-position generally appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration. |
The absence of a signal for a proton at position 6 is a key indicator of successful bromination at this site.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom, influenced by the attached functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Prediction |
| ~158 | C-4 | The carbon bearing the amino group is expected to be significantly downfield due to the resonance effect of the nitrogen atom. |
| ~153 | C-7a | This quaternary carbon at the fusion of the two rings will have a chemical shift typical for such positions in this heterocyclic system. |
| ~151 | C-2 | The chemical shift of this carbon is influenced by the adjacent nitrogen atoms in the pyrimidine ring. |
| ~120 | C-5 | The presence of the electron-withdrawing cyano group will deshield this carbon. |
| ~117 | -C≡N | The carbon of the nitrile group has a characteristic chemical shift in this region. |
| ~104 | C-4a | This quaternary carbon is part of the pyrimidine ring and its chemical shift is influenced by the fused pyrrole ring. |
| ~98 | C-6 | The carbon atom directly attached to the bromine is expected to be shifted upfield compared to an unsubstituted carbon, a typical heavy atom effect. |
Comparative NMR Data of Structural Analogs
To substantiate the predicted NMR data, it is instructive to compare it with the experimentally determined NMR data of structurally related 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Table 3: Experimental ¹H NMR Data for Selected Analogs
| Compound | H-2 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) | Reference |
| 4-Amino-7H-pyrrolo[2,3-d]pyrimidine | 8.27 (s) | 6.79 (d) | 7.23 (dd) | 11.74 (br s, N-H), 9.29 (s, NH) | [1] |
| 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | ~8.3 (s) | - | ~7.8 (s) | - | Predicted |
| 4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | - | - | - | - | [2] |
The data from these analogs supports the predicted chemical shifts for the target molecule. For instance, the chemical shift of H-2 remains relatively consistent across the different substitution patterns. The introduction of the electron-withdrawing cyano group at C-5 and the bromine at C-6 in the target molecule is expected to influence the electronic environment and thus the chemical shifts of the neighboring protons and carbons in a predictable manner.
Experimental Protocol for NMR Sample Preparation and Analysis
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following protocol is recommended:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's likely polarity and the ability of DMSO-d₆ to solubilize a wide range of organic molecules. It also shifts the residual water peak away from regions of interest.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Visualizing the Structure and Experimental Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound with standard atom numbering.
Caption: A streamlined workflow for the NMR analysis of the target compound.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging comparative data from structurally similar compounds, we have established a reliable framework for the interpretation of its NMR data. The detailed experimental protocol and visual aids are intended to empower researchers to confidently characterize this important synthetic intermediate and its derivatives, thereby facilitating the advancement of drug discovery and development projects.
References
A Senior Application Scientist's Comparative Guide to the HPLC Purity Analysis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Introduction: The Critical Role of Purity in Drug Intermediates
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a key heterocyclic building block in medicinal chemistry.[1][2] Its rigid, nitrogen-rich scaffold is a common feature in a variety of targeted therapeutics, particularly kinase inhibitors.[3][4] As a pivotal drug intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can carry their own pharmacological or toxicological profiles, potentially leading to unforeseen side effects or diminished therapeutic efficacy in the final drug product.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will explore two distinct reversed-phase HPLC (RP-HPLC) methods, delve into the rationale behind their design, and compare their performance. Furthermore, we will contextualize HPLC's role by contrasting it with other complementary analytical techniques, providing researchers and drug development professionals with a comprehensive framework for ensuring the integrity of this vital synthetic intermediate.
Potential Impurities: A Synthesis-Driven Perspective
The synthesis of complex heterocyclic molecules like this compound can introduce a spectrum of impurities.[5][6][7][8] A robust analytical method must be capable of resolving the main compound from:
-
Unreacted Starting Materials: Precursors that did not fully react.
-
Isomeric Byproducts: Positional isomers formed during the cyclization or substitution reactions.
-
Related Substances: Compounds with minor structural modifications, such as de-brominated or hydrolyzed species.
-
Degradation Products: Impurities formed under harsh reaction conditions or during storage.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
For non-volatile and thermally labile compounds like our target molecule, HPLC is the undisputed gold standard for purity analysis.[9][10][11] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main component from a multitude of potential impurities.[11] Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is particularly well-suited for this class of compounds.[12][13]
Workflow for HPLC Purity Analysis
The general workflow for performing an HPLC purity analysis is a systematic process designed to ensure accurate and reproducible results.
Caption: General workflow for HPLC purity determination.
Comparative Analysis of Two Distinct HPLC Methodologies
We present two RP-HPLC methods for consideration: a rapid screening method and a high-resolution method optimized for comprehensive impurity profiling. The choice between them depends on the specific analytical objective, whether it's high-throughput screening or in-depth quality control of a final batch.
Method A: Rapid Gradient Screening
This method is designed for speed, making it suitable for in-process control or rapid screening of multiple samples. It uses a fast gradient to quickly elute the main compound and any significant impurities.
Experimental Protocol: Method A
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size. Rationale: A shorter column with smaller particles allows for faster separations without a significant loss in efficiency.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape.
-
Detection: UV at 254 nm. Rationale: The pyrrolopyrimidine core exhibits strong absorbance at this wavelength.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |
-
Method B: High-Resolution Impurity Profiling
This method employs a longer, shallower gradient to achieve superior separation of closely eluting impurities. It is the preferred choice for final batch release testing and stability studies where comprehensive impurity characterization is essential.
Experimental Protocol: Method B
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid. Rationale: The buffered mobile phase can improve peak shape and reproducibility for ionizable compounds.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: A longer column provides more theoretical plates, leading to higher resolution and better separation of complex mixtures.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 70 25.0 90 30.0 90 30.1 20 | 35.0 | 20 |
-
Performance Comparison and Data Interpretation
To illustrate the differences between the two methods, we present hypothetical data from the analysis of a single batch of this compound containing three known impurities.
| Parameter | Method A (Rapid Gradient) | Method B (High-Resolution) | Rationale for Difference |
| Run Time | 8 minutes | 35 minutes | Method B's longer gradient is designed for better separation. |
| Main Peak RT | 3.52 min | 15.81 min | Longer column and shallower gradient in Method B lead to longer retention. |
| Resolution (Main Peak vs. Impurity 2) | 1.4 | 2.5 | Method B provides baseline separation (Resolution ≥ 2.0), while Method A shows co-elution. |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | The buffered mobile phase in Method B often improves peak symmetry. |
| Calculated Purity (%) | 99.71% | 99.52% | Method B resolves a co-eluting impurity from the main peak, providing a more accurate purity value.[14][15] |
| Best Use Case | High-throughput screening, in-process control | Final QC release, stability testing, reference standard characterization | Each method is tailored for a different stage of the development pipeline. |
Method Validation: Ensuring Trustworthy Results
A developed HPLC method is only reliable if it is properly validated. Validation is a formal process that demonstrates the suitability of the analytical method for its intended purpose.[16] The International Conference on Harmonization (ICH) guidelines (specifically Q2(R1)) provide a framework for this process.[9][17][18][19]
Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.
Alternative and Complementary Analytical Techniques
While HPLC is the primary workhorse, a multi-faceted approach to purity analysis provides the most comprehensive characterization. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are orthogonal, meaning they measure purity based on different chemical principles.[10][]
| Technique | Principle | Advantages | Limitations | Best Use Case |
| HPLC-UV | Differential partitioning between mobile and stationary phases, detected by UV absorbance.[10] | High resolution, robust, excellent for quantitation, widely available.[11] | Requires a chromophore; peak identity is not confirmed without standards. | Primary method for routine purity testing and QC. |
| LC-MS | Separates like HPLC, but uses a mass spectrometer for detection. | Provides mass-to-charge ratio, confirming identity of known impurities and enabling identification of unknowns.[21] | Response can be non-linear and vary between compounds, making it less ideal for direct quantitation without specific standards. | Impurity identification and characterization; confirming peak identity in an HPLC chromatogram. |
| qNMR | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Provides an absolute purity value without needing a reference standard of the analyte; gives structural information.[10] | Lower sensitivity than HPLC; requires a highly pure internal standard; complex mixtures can be difficult to interpret. | Absolute purity determination of reference standards; structural confirmation. |
Conclusion and Recommendation
The purity analysis of this compound requires a robust, high-resolution analytical method to ensure the quality and safety of subsequent APIs.
-
Recommendation: For definitive purity assessment intended for regulatory filings and quality control, a fully validated, high-resolution RP-HPLC method (similar to Method B) is essential. Its ability to provide baseline separation of all potential process impurities ensures the most accurate and reliable results.
-
Complementary Analysis: The identity of any significant impurities observed in the HPLC analysis should be confirmed using LC-MS . For the characterization of the primary reference standard, qNMR should be employed to determine an absolute purity value.
By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the integrity of their synthetic intermediates and the ultimate success of their drug development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Amino-6-bromo-7H-pyrrolopyrimidine-5-carbonitrile | Genome Context [genomecontext.com]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 21. jfda-online.com [jfda-online.com]
A Comparative Guide to the Synthetic Routes of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Medicinal Chemistry Keystone
The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant molecules, including kinase inhibitors used in oncology. A particularly valuable intermediate in the synthesis of these complex drugs is 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. Its strategic functionalization allows for diverse chemical transformations, making the efficiency and scalability of its synthesis a critical consideration in drug development pipelines. This guide provides an in-depth comparison of two prominent synthetic routes to this key intermediate, offering experimental insights and data to inform route selection for research and process chemistry applications.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the regioselective construction and functionalization of a fused bicyclic system. The two primary strategies diverge in their approach to assembling the pyrrolo[2,3-d]pyrimidine core: one begins with a pre-formed pyrimidine ring and constructs the pyrrole fused to it (Route A), while the other starts with a pyrrole and subsequently builds the pyrimidine ring (Route B). Each approach carries its own set of advantages and disadvantages in terms of starting material availability, reaction robustness, and overall efficiency.
Route A: The Pyrimidine-First Approach
This strategy leverages readily available pyrimidine derivatives and builds the pyrrole ring in a subsequent cyclization step. A well-documented example of this approach starts from 2,4-dichloro-5-cyanopyrimidine. The general sequence involves the introduction of an amino group, followed by a Thorpe-Ziegler type cyclization to form the pyrrolo[2,3-d]pyrimidine core, and finally, a regiosective bromination.
Experimental Protocol: Route A
Step 1: Synthesis of 2,4-diamino-5-cyanopyrimidine
-
To a solution of 2,4-dichloro-5-cyanopyrimidine in a suitable solvent such as ethanol, an excess of ammonia is bubbled at room temperature.
-
The reaction mixture is then heated in a sealed vessel to promote the nucleophilic aromatic substitution of both chlorine atoms.
-
Upon completion, the reaction is cooled, and the product is isolated by filtration.
Step 2: Synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
-
The 2,4-diamino-5-cyanopyrimidine is treated with a formylating agent, such as formic acid or a Vilsmeier-Haack reagent (e.g., POCl₃/DMF), to introduce a formyl group onto one of the amino groups.
-
The resulting intermediate is then subjected to base-catalyzed intramolecular cyclization. A common base for this transformation is sodium ethoxide in ethanol.
-
The cyclization proceeds via a Thorpe-Ziegler reaction, where the formylated amino group attacks the nitrile, leading to the formation of the pyrrole ring.
-
Acidic workup provides the desired 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.
Step 3: Bromination to this compound
-
The 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is dissolved in a suitable solvent, often a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise at a controlled temperature, typically ranging from 0 °C to room temperature.
-
The reaction is monitored for completion, and the product is isolated by precipitation upon the addition of water, followed by filtration and drying.
Route A: Pyrimidine-First Synthesis
Route B: The Pyrrole-First Approach
This alternative strategy begins with a pre-functionalized pyrrole and subsequently constructs the pyrimidine ring. This approach often relies on the condensation of a 2-aminopyrrole-3-carbonitrile derivative with a one-carbon synthon.
Experimental Protocol: Route B
Step 1: Synthesis of a Substituted 2-Amino-3-cyanopyrrole
-
A common method for the synthesis of the pyrrole starting material is the Gewald reaction. This involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base.
-
For the synthesis of a suitable precursor, one could envision a multi-step synthesis to arrive at a 2-amino-4-functionalized-pyrrole-3-carbonitrile that would ultimately become the C5 and C6 positions of the final product.
Step 2: Synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
-
The 2-amino-3-cyanopyrrole derivative is condensed with a one-carbon synthon to form the pyrimidine ring. Common reagents for this transformation include formamide or a mixture of formic acid and formamide.[1]
-
The reaction is typically carried out at elevated temperatures, often under reflux conditions.
-
The cyclization proceeds through the formation of an amidine intermediate, which then undergoes intramolecular cyclization onto the pyrrole nitrogen.
Step 3: Bromination to this compound
-
This final step is analogous to the bromination in Route A. The 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is dissolved in a suitable solvent and treated with a brominating agent like N-bromosuccinimide (NBS) to afford the desired product.
Route B: Pyrrole-First Synthesis
Comparative Analysis
| Feature | Route A (Pyrimidine-First) | Route B (Pyrrole-First) |
| Starting Materials | Readily available and often commercially accessible pyrimidine derivatives. | May require multi-step synthesis of the substituted pyrrole precursor. |
| Number of Steps | Typically 3-4 steps from a common starting material. | Can be longer if the pyrrole precursor is not readily available. |
| Overall Yield | Generally moderate to good, with well-optimized steps. | Highly dependent on the efficiency of the pyrrole synthesis. |
| Scalability | The use of common reagents and well-understood reactions lends itself to scalability. | The synthesis of the pyrrole precursor might present scalability challenges. |
| Regioselectivity | The regiochemistry of the pyrrole ring formation is well-controlled by the pyrimidine substitution pattern. | Regiocontrol during pyrrole synthesis can be a challenge. |
| Safety Considerations | Use of potentially hazardous reagents like POCl₃. | The Gewald reaction may involve the use of elemental sulfur and generate H₂S. |
| Versatility | Allows for the synthesis of a wide range of substituted pyrrolo[2,3-d]pyrimidines by varying the pyrimidine starting material. | Offers flexibility in the substitution pattern of the pyrrole ring. |
Discussion and Recommendations
Route A: The Workhorse for Process Chemistry
The pyrimidine-first approach, as exemplified by the synthesis starting from 2,4-dichloro-5-cyanopyrimidine, is often favored in a process chemistry setting. The primary advantage lies in the accessibility of the starting materials and the generally robust and well-characterized nature of the subsequent transformations. The key Thorpe-Ziegler cyclization is a powerful tool for the construction of the pyrrole ring, and the final bromination is typically a high-yielding and clean reaction. While the use of reagents like phosphorus oxychloride requires careful handling, these are standard in industrial settings. The overall convergence and predictability of this route make it a strong candidate for large-scale synthesis.
Route B: A Flexible Approach for Analogue Synthesis
The pyrrole-first strategy offers significant flexibility for the synthesis of diverse analogues, particularly those with complex substitution patterns on the pyrrole ring. The Gewald reaction and other methods for pyrrole synthesis allow for the introduction of a wide array of substituents at the positions that will become C5 and C6 of the final product. However, the synthesis of the requisite 2-aminopyrrole-3-carbonitrile can be a multi-step process in itself, potentially lowering the overall efficiency of the route. This approach is often well-suited for medicinal chemistry campaigns where the exploration of structure-activity relationships (SAR) around the pyrrole moiety is a primary objective.
Conclusion
Both the pyrimidine-first and the pyrrole-first approaches represent viable and valuable strategies for the synthesis of this compound. The choice between the two will largely depend on the specific goals of the synthesis. For large-scale production where efficiency and cost are paramount, the pyrimidine-first approach is likely the more pragmatic choice. Conversely, for medicinal chemistry programs focused on the rapid generation of a diverse library of analogues, the flexibility of the pyrrole-first approach may be more advantageous. A thorough evaluation of the available starting materials, in-house expertise, and the ultimate application of the target molecule will be crucial in making an informed decision.
References
A Comparative Guide to the Definitive Confirmation of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of programmatic success. The 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, frequently serving as a key intermediate in the synthesis of potent kinase inhibitors and other targeted therapeutics.[1][2] Ensuring the identity and purity of its derivatives is not merely a procedural step but a critical determinant of data integrity and the ultimate viability of a drug candidate.
This guide provides an in-depth comparison of the primary analytical techniques for the structural confirmation of these vital intermediates, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, compare LC-MS with powerful alternatives like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide field-proven insights to guide your analytical strategy.
The Central Role of LC-MS in Synthetic Chemistry Workflows
In the fast-paced environment of drug discovery, LC-MS is the workhorse for routine analysis. Its combination of chromatographic separation and mass detection provides rapid and sensitive feedback on reaction progress, purity, and nominal mass of synthesized compounds.[3][4] This allows chemists to make informed decisions quickly. However, relying solely on nominal mass from a standard LC-MS for the definitive confirmation of a novel this compound derivative is a scientifically tenuous practice. Isomers, for instance, will have identical masses but potentially different structures and biological activities.
The primary strength of LC-MS lies in its ability to separate complex mixtures and provide molecular weight information for each component.[4] For a compound like our target, which contains a bromine atom, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a crucial diagnostic clue in the mass spectrum, offering a higher degree of confidence than for compounds without such a distinctive isotopic signature.[5][6]
An Optimized LC-MS Protocol for Pyrrolopyrimidine Derivatives
The following protocol is a robust starting point for the analysis of this compound derivatives. The choices within this protocol are grounded in the physicochemical properties of the pyrrolopyrimidine scaffold—a planar, aromatic, and moderately polar heterocyclic system.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute to a working concentration of 10-100 µg/mL with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Rationale: Proper dissolution and dilution are critical to prevent column overloading and ensure good peak shape. The use of the initial mobile phase composition as the diluent minimizes peak distortion.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended.[7]
-
Rationale: The C18 stationary phase provides excellent retention for moderately polar compounds like pyrrolopyrimidines through hydrophobic interactions. The smaller particle size (1.7 µm) of UPLC columns offers higher resolution and faster analysis times.
-
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI, enhancing sensitivity.[8] It also improves peak shape by minimizing tailing.
-
-
Gradient Elution:
-
Start at 5% B for 0.5 min.
-
Ramp to 95% B over 7.5 min.
-
Hold at 95% B for 1.5 min.
-
Return to 5% B over 0.1 min.
-
Equilibrate at 5% B for 0.4 min.
-
Rationale: A gradient elution is necessary to effectively separate the target compound from potential impurities which may have a wide range of polarities. This gradient provides a good balance between resolution and analysis time.[7]
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Rationale: Elevated column temperature reduces mobile phase viscosity, allowing for higher flow rates and improved peak efficiency. It can also influence selectivity.[8]
-
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Rationale: The multiple nitrogen atoms in the pyrrolopyrimidine ring are readily protonated, making ESI in positive mode the ideal ionization technique.[9]
-
-
Capillary Voltage: 3.2 kV.
-
Drying Gas (Nitrogen) Flow: 11.0 L/min.
-
Drying Gas Temperature: 250 °C.
-
Nebulizer Pressure: 35 psi.
-
Rationale: These are typical starting parameters for ESI-MS. Optimization may be required depending on the specific instrument and compound to achieve maximal signal intensity.[10]
-
-
Scan Range: m/z 100-500.
-
Rationale: This range comfortably covers the expected molecular weight of the parent compound and its likely derivatives and fragments.
-
-
Below is a visual representation of the LC-MS workflow.
Caption: A typical workflow for LC-MS analysis.
Beyond Nominal Mass: The Need for Higher Resolution and Definitive Structure
While LC-MS is an invaluable tool for rapid screening, it falls short in providing the level of certainty required for definitive structural confirmation. For this, we must turn to more powerful techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS): Unveiling the Elemental Composition
HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm).[11] This level of precision allows for the determination of the elemental formula of a compound, a significant step up from the nominal mass provided by standard LC-MS.[11] For our brominated pyrrolopyrimidine, HRMS would not only confirm the presence of bromine through its isotopic pattern but also provide a molecular formula consistent with C7H4BrN5 (calculated mass: 237.9708 for 79Br). This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in MS/MS experiments on an HRMS instrument can provide further structural information.[9][12] By analyzing the exact masses of the fragment ions, it is often possible to deduce the structure of different parts of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure.[3][13] It provides detailed information about the chemical environment of each atom (specifically 1H and 13C) and how they are connected. For a novel this compound derivative, a suite of NMR experiments would be required for full characterization:
-
1H NMR: Provides information on the number and type of protons in the molecule.
-
13C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure.
A certificate of analysis for the parent compound, this compound, confirms that its 1H NMR and LCMS data are consistent with its structure.[14] This provides a baseline for comparison when analyzing novel derivatives.
A Comparative Analysis: LC-MS vs. HRMS vs. NMR
The choice of analytical technique depends on the specific question being asked. The following table provides a comparative overview of these three techniques for the confirmation of this compound derivatives.
| Feature | LC-MS | High-Resolution MS (HRMS) | NMR Spectroscopy |
| Primary Information | Nominal Mass, Purity, Retention Time | Exact Mass, Elemental Formula, Fragmentation | Atomic Connectivity, 3D Structure |
| Sensitivity | High (ng to pg) | High (ng to pg) | Low (µg to mg) |
| Specificity | Moderate (Isomers not resolved) | High (Distinguishes elemental formulas) | Very High (Definitive structure) |
| Throughput | High (minutes per sample) | High (minutes per sample) | Low (hours per sample) |
| Cost | Low | Moderate | High |
| Key Advantage | Fast, robust, good for reaction monitoring | Provides elemental composition | Unambiguous structure determination |
| Key Limitation | Does not provide definitive structure | Cannot distinguish between isomers | Low sensitivity, longer analysis time |
This decision-making process can be visualized as follows:
Caption: Decision tree for structural confirmation.
Ensuring Trustworthiness: The Role of Method Validation
To ensure the reliability and consistency of analytical data, particularly in a regulatory environment, method validation is essential.[15] The International Council for Harmonisation (ICH) provides guidelines for this process, with the recently updated Q2(R2) guideline encompassing modern analytical techniques.[16][17][18][19] For an LC-MS method intended for the quantitative analysis of impurities in a drug intermediate, the following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By rigorously validating the analytical method, a self-validating system is created, ensuring the trustworthiness of the data generated.[15]
Conclusion: An Integrated Approach for Definitive Confirmation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. soeagra.com [soeagra.com]
- 5. researchgate.net [researchgate.net]
- 6. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Proton-Enhanced ESI UPLC-MS/MS Method for the Determination of Tetrodotoxin | MDPI [mdpi.com]
- 9. article.sapub.org [article.sapub.org]
- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fda.gov [fda.gov]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. casss.org [casss.org]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. qbdgroup.com [qbdgroup.com]
biological activity of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile analogs
An In-Depth Comparative Guide to the Biological Activity of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Analogs
Introduction: The Versatility of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purine. This similarity allows its derivatives to function as effective mimics of endogenous ligands, interacting with a wide array of biological targets.[1][2] The inherent versatility of this scaffold has led to the development of compounds with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and enzyme-inhibiting properties.[2][3]
Within this esteemed class of compounds, this compound serves as a critical synthetic intermediate.[4][5][6] Its strategic placement of amino, bromo, and carbonitrile functional groups provides multiple reaction sites for structural elaboration, enabling chemists to systematically modify the core and explore the structure-activity relationships (SAR) that govern biological efficacy. This guide provides a comparative analysis of various analogs derived from this scaffold, focusing on their performance as kinase inhibitors and anticancer agents, supported by experimental data and methodologies.
Kinase Inhibition: A Primary Mechanism of Action
A predominant therapeutic application for 7H-pyrrolo[2,3-d]pyrimidine analogs is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrrolo[2,3-d]pyrimidine core effectively functions as an ATP-competitive inhibitor, occupying the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[2]
The strategic functionalization of the 4-amino and 6-bromo positions, along with modifications at the N7 position of the pyrrole ring, allows for the fine-tuning of potency and selectivity against specific kinases.
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 values) of various 7H-pyrrolo[2,3-d]pyrimidine analogs against a panel of cancer-relevant kinases. This comparative data highlights how subtle structural modifications can dramatically influence target specificity and potency.
| Compound ID/Class | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| Compound 5k | EGFR | 79 | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | [7][8] |
| Her2 | 40 | [7][8] | ||
| VEGFR2 | 136 | [7][8] | ||
| CDK2 | 204 | [7][8] | ||
| MPS1 Inhibitor (cpd 9) | MPS1 | Potent | 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold | [9] |
| STAT6 Inhibitor (AS1810722) | STAT6 | Potent | 7-(3,5-difluorobenzyl) substitution | [10] |
| PKB/Akt Inhibitors | PKBβ | Nanomolar | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | [11] |
| PfCDPK Inhibitors | PfCDPK4 | 210 - 530 | 7H-pyrrolo[2,3-d]pyrimidine-4-amine scaffold | [12] |
| PfCDPK1 | 589 | [12] |
Note: "Potent" indicates significant activity as reported in the source, without a specific IC50 value provided in the abstract.
From this data, it is evident that the 7H-pyrrolo[2,3-d]pyrimidine scaffold can be adapted to target a diverse range of kinases. For instance, the halogenated benzylidenebenzohydrazide analog 5k demonstrates multi-targeted inhibition, with particularly strong activity against Her2.[7][8] This multi-targeting capability can be advantageous in cancer therapy by simultaneously blocking multiple signaling pathways that drive tumor growth and survival. In contrast, other analogs have been optimized for high selectivity, such as the inhibitors developed for Monopolar Spindle 1 (MPS1) kinase, a key regulator of the cell cycle overexpressed in triple-negative breast cancer.[9]
Anticancer Activity: From Bench to Preclinical Models
The kinase inhibitory properties of these analogs translate directly into potent anticancer effects. By blocking key signaling nodes, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Comparative Cytotoxicity Against Cancer Cell Lines
The in vitro cytotoxic activity of these analogs has been evaluated against a variety of human cancer cell lines. The table below presents a comparison of their IC50 values, demonstrating their potential as anticancer agents.
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Cancer Type | Reference |
| Compounds 5e, 5h, 5k, 5l | Various | 29 - 59 | General | [7][8] |
| Compound 8b | HCT116, MCF-7, Hep3B | < 0.05 | Colon, Breast, Liver | [13] |
| Compound 9a | HCT-116 | 0.011 | Colon | [13] |
| Compound 9c | HCT-116 | 0.009 | Colon | [13] |
| Compound 10a | HeLa | Moderate | Cervical | [14] |
| Compound 10b | MCF-7 | Moderate | Breast | [14] |
| Compound 7f | K562 | Potent | Leukemia | [15] |
| Compounds 7a, 7d, 9a, 9d | NCI-H460, HepG2, HCT-116 | Higher than Doxorubicin | Lung, Liver, Colon | [16] |
Note: "Moderate" and "Potent" indicate significant activity as reported in the source, without a specific IC50 value provided in the abstract.
The data reveals that specific substitutions significantly enhance cytotoxicity. For example, compounds 9a and 9c exhibit exceptionally potent activity against the HCT-116 colon cancer cell line, with IC50 values in the nanomolar range, comparable to the standard chemotherapeutic agent doxorubicin.[13] Mechanistic studies on promising candidates like compound 7f have shown that its cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis by inhibiting the PI3K/AKT signaling pathway.[15]
Visualizing the Mechanism: Kinase Signaling and Drug Discovery
To better understand the context in which these compounds operate, the following diagrams illustrate a key signaling pathway and a typical workflow for inhibitor development.
Caption: The PI3K/Akt signaling pathway, a frequent target for 7H-pyrrolo[2,3-d]pyrimidine analogs.
Caption: A typical workflow for the development of 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors.
Experimental Methodologies: Ensuring Scientific Rigor
The comparative data presented in this guide is underpinned by robust experimental protocols. Below are step-by-step methodologies for key assays used to evaluate the biological activity of these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radioactive phosphate group onto a substrate.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
Test compounds (analogs) dissolved in DMSO
-
[γ-33P]ATP
-
Kinase reaction buffer
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compounds to the reaction wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation: Start the kinase reaction by adding [γ-33P]ATP. Incubate at the optimal temperature (typically 30°C) for a specified time.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-33P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times to remove non-specific radioactive signals.
-
Detection: Dry the plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the inhibition curve and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect (IC50) of a test compound on a cancer cell line.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include vehicle-only controls (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that reduces cell viability by 50%).
Conclusion and Future Directions
The this compound scaffold is a remarkably fruitful starting point for the development of potent and selective modulators of critical biological pathways. Analogs derived from this core have demonstrated significant promise as multi-targeted and selective kinase inhibitors, leading to potent anticancer activity in a range of cancer cell lines.
The structure-activity relationship studies, guided by X-ray crystallography and molecular docking, have been instrumental in optimizing these compounds.[9] Future research will likely focus on enhancing the pharmacokinetic properties of these analogs to improve their oral bioavailability and in vivo efficacy, as demonstrated by the successful optimization of PKB/Akt inhibitors.[11] The continued exploration of novel substitutions on this versatile scaffold holds great potential for the discovery of next-generation targeted therapies for cancer and other debilitating diseases.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Amino-6-bromo-7H-pyrrolopyrimidine-5-carbonitrile | Genome Context [genomecontext.com]
- 6. Page loading... [guidechem.com]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Framework for Kinase Inhibitors - A Comparative Guide
In the landscape of targeted cancer therapy and immunology, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds explored, the pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged" structure. Its intrinsic resemblance to adenine, the core component of adenosine triphosphate (ATP), provides a unique advantage in the design of ATP-competitive kinase inhibitors.[1] This guide offers a comparative analysis of kinase inhibitors derived from this versatile scaffold, presenting supporting experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Strategic Advantage of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This subtle modification maintains the key hydrogen bonding features necessary for interaction with the hinge region of the kinase ATP-binding pocket, while offering vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[1] This structural mimicry of ATP has been successfully exploited to develop inhibitors for a range of kinase families, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.
Janus Kinase (JAK) Inhibitors: A Paradigm of Success
The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune responses. Dysregulation of this pathway is implicated in a host of autoimmune diseases and myeloproliferative neoplasms. The pyrrolo[2,3-d]pyrimidine scaffold forms the backbone of several FDA-approved JAK inhibitors.
The JAK-STAT signaling pathway is a crucial cascade in cellular communication, transmitting information from extracellular cytokine signals to the nucleus, culminating in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated Janus kinases (JAKs) into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate gene expression.
Caption: The JAK-STAT Signaling Pathway.
Comparative Performance of Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of notable pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. This data provides a snapshot of their potency and selectivity across the JAK family.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 1 | 20 | 50 | - | [2] |
| Ruxolitinib | 2.7 - 3.3 | 2.8 - 4.5 | 332 | ~19.8 | [3][4][5] |
| PF-04965842 | - | - | - | - | [6] |
| Compound 8m | 0.16 | 6.5 | - | - | [7] |
| Compound 8o | 0.3 | 3.0 | - | - | [7] |
| Compound 16c | >582 | 6 | >582 | - | [8] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a key driver of cell proliferation, survival, and migration. Mutations and overexpression of EGFR are hallmarks of various cancers, particularly non-small cell lung cancer (NSCLC). The pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in the development of next-generation EGFR inhibitors, especially those targeting resistance mutations.[9]
Comparative Performance of Pyrrolo[2,3-d]pyrimidine-Based EGFR Inhibitors
This table highlights the inhibitory potency of experimental pyrrolo[2,3-d]pyrimidine derivatives against wild-type and mutant forms of EGFR.
| Compound | EGFR (wild-type) IC50 (nM) | EGFR (T790M mutant) IC50 (nM) | EGFR (triple mutant) IC50 (nM) | Reference |
| Osimertinib (analog) | - | - | - | [10] |
| Compound 31r | >1000 | 0.1 (19del/T790M) | 0.1 (19del/T790M/C797S) | [11] |
| Compound 12i | 22 | 0.21 | - | [12] |
| PKI166 | - | - | - | [13] |
| Compound 5k | 79 | - | - | [14] |
Multi-Kinase and Src Family Kinase Inhibitors
Given the complexity of signaling networks in cancer, inhibitors that target multiple kinases can offer a broader therapeutic window. The pyrrolo[2,3-d]pyrimidine scaffold has also been employed to create multi-targeted inhibitors, including those with activity against Src family kinases, which are involved in cell adhesion, growth, and motility.
Comparative Performance of Pyrrolo[2,3-d]pyrimidine-Based Multi-Kinase/Src Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Dasatinib (analog) | Src, Abl, c-Kit | <1 (Src), <1 (Abl), 79 (c-Kit) | [15][16][17][18] |
| Compound 8h | Src | - | |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 79, 40, 136, 204 | [14] |
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of kinase inhibitors relies on standardized and well-controlled experimental procedures. Below are detailed protocols for key assays used to characterize the pyrrolo[2,3-d]pyrimidine-based inhibitors discussed in this guide.
The following diagram illustrates a typical workflow for the initial in vitro characterization of a novel kinase inhibitor. This process begins with a primary biochemical assay to determine the compound's potency against the target kinase. Active compounds are then assessed for their effect on cell viability and proliferation in relevant cancer cell lines. Finally, Western blotting is used to confirm target engagement and modulation of the downstream signaling pathway within the cellular context.
Caption: In Vitro Kinase Inhibitor Workflow.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (pyrrolo[2,3-d]pyrimidine derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction Setup:
-
In a well of the microplate, add the test compound dilution or DMSO (vehicle control).
-
Add the kinase enzyme and incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19][20]
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[21][22][23]
Western Blot Analysis for Target Engagement
This technique allows for the detection of specific proteins in a cell lysate and can be used to assess the phosphorylation status of a target kinase and its downstream substrates.
The following diagram illustrates the logical relationship between the components of a Western Blot experiment designed to assess the efficacy of a kinase inhibitor. The process starts with treating cells with the inhibitor. Cell lysates are then prepared and the proteins are separated by size via SDS-PAGE. The separated proteins are transferred to a membrane, which is then blocked to prevent non-specific antibody binding. The membrane is subsequently incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme that generates a detectable signal. A parallel blot is often probed with an antibody against the total protein to serve as a loading control.
Caption: Western Blot Logical Flow.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Sample Preparation: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, providing a measure of kinase inhibition.[24][25][26][27][28]
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The successful development of drugs like tofacitinib and ruxolitinib validates the therapeutic potential of this chemical class. As our understanding of kinase biology deepens, the versatility of the pyrrolo[2,3-d]pyrimidine core will undoubtedly be further exploited to generate next-generation inhibitors with improved efficacy and safety profiles. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Ruxolitinib [bio-gems.com]
- 5. Ruxolitinib | INCB018424 | JAK1/2 inhibitor | TargetMol [targetmol.com]
- 6. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 9. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
- 23. atcc.org [atcc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. youtube.com [youtube.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Kinase activity-tagged western blotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Authored by a Senior Application Scientist
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a valuable framework for the development of a wide array of therapeutic agents, including potent inhibitors of protein kinases, antivirals, and anticancer drugs.[1][2] The synthesis of novel derivatives from versatile starting materials like 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a critical step in the quest for new and more effective pharmaceuticals.[3] However, the synthesis of a novel compound is only the beginning; rigorous structural validation is paramount to ensure the identity and purity of the molecule, forming the bedrock of all subsequent biological and pharmacological evaluations.
This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of a hypothetical novel compound, "NC-1," synthesized from this compound. We will delve into the causality behind experimental choices and present supporting data to illustrate the self-validating nature of a comprehensive analytical workflow.
Synthesis of a Hypothetical Novel Compound (NC-1)
For the purpose of this guide, we will consider the synthesis of a hypothetical novel compound, NC-1 (4-amino-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile) , via a Suzuki coupling reaction. This common cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.
Experimental Protocol: Synthesis of NC-1
-
Reaction Setup: In a clean, dry flask, combine this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a suitable solvent system, for example, a mixture of dioxane and water, and a base like sodium carbonate (2.0 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture, and perform an aqueous workup to remove inorganic salts. The crude product is then purified using column chromatography on silica gel to yield the pure novel compound NC-1.
Rationale for Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly efficient in mediating the cross-coupling of aryl halides with boronic acids.
-
Base: The base is crucial for the activation of the boronic acid and to facilitate the catalytic cycle.
-
Inert Atmosphere: Prevents the oxidation and degradation of the catalyst and other reaction components.
Structural Validation Workflow: A Multi-Faceted Approach
Caption: Workflow for the synthesis and structural validation of NC-1.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an indispensable tool in drug discovery, providing a rapid and precise measurement of the molecular weight of a compound.[4][5][6] This initial analysis confirms the successful incorporation of the new substituent and the loss of the bromine atom.
Experimental Protocol: MS Analysis
-
Sample Preparation: Dissolve a small amount of the purified NC-1 in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, analyze the sample on a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Comparative Data: Starting Material vs. NC-1
| Compound | Expected Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Starting Material | 251.9653 | 252.9731 |
| NC-1 | 279.1120 | 280.1198 |
Interpretation of Results:
The ESI-MS data for NC-1 shows a protonated molecular ion at m/z 280.1198, which is consistent with the expected molecular weight of the synthesized compound. The absence of the characteristic isotopic pattern for bromine and the significant mass shift from the starting material provide strong evidence for the successful Suzuki coupling. HRMS data would further confirm the elemental formula of C₁₄H₁₁N₅O.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule.[7][8][9][10] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of NC-1 in a deuterated solvent (e.g., DMSO-d₆).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.
Comparative Spectral Data Analysis
| Feature | Starting Material (Expected) | Novel Compound (NC-1) (Expected) | Rationale for Change |
| ¹H NMR | Aromatic protons of the pyrrolopyrimidine core. | Appearance of new aromatic signals corresponding to the 4-methoxyphenyl group. A characteristic singlet for the methoxy (-OCH₃) protons around 3.8 ppm. | Successful incorporation of the new aryl substituent. |
| ¹³C NMR | Carbon signal at the C6 position bonded to bromine (around 95-100 ppm). | Disappearance of the C-Br signal and appearance of new aromatic carbon signals, including the carbon of the methoxy group (around 55 ppm). | Replacement of the bromine atom with the 4-methoxyphenyl group. |
| 2D NMR (HMBC) | N/A | Correlations between the protons of the 4-methoxyphenyl ring and the C6 carbon of the pyrrolopyrimidine core. | Unambiguously confirms the point of attachment of the new substituent. |
Expert Insight: The choice of a suite of NMR experiments is crucial. While ¹H and ¹³C NMR provide the basic framework, 2D NMR experiments are essential for piecing together the complete connectivity of complex molecules, leaving no room for ambiguity.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and absolute stereochemistry (if applicable).[11][12][13][14]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of NC-1 by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Data Presentation: The output of an X-ray crystallographic analysis is a 3D model of the molecule, often presented with thermal ellipsoids for non-hydrogen atoms, and a table of crystallographic data.
Trustworthiness of the Data: An X-ray crystal structure is considered the "gold standard" for structural proof, as it provides a direct visualization of the molecule's three-dimensional arrangement in the solid state.
Caption: The logical flow from synthesis to multi-technique structural validation.
Conclusion: A Self-Validating System for Scientific Integrity
References
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 11. researchgate.net [researchgate.net]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its structural resemblance to the ATP purine ring allows it to effectively compete for the kinase hinge region, a critical interaction for inhibitory activity. The specific derivative, 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, serves as a highly versatile intermediate, offering multiple points for chemical modification to fine-tune biological activity and selectivity.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives originating from this scaffold, offering a comparative look at how modifications at key positions influence their performance as potential therapeutics, primarily as kinase inhibitors.
The Privileged Scaffold: A Foundation for Inhibition
The core 7H-pyrrolo[2,3-d]pyrimidine structure is a "privileged" scaffold, meaning it can bind to a variety of biological targets with high affinity. The 4-amino group typically acts as a crucial hydrogen bond donor, interacting with the backbone of the kinase hinge region. The pyrrole nitrogen (N7) provides a convenient handle for introducing substituents that can modulate solubility, cell permeability, and target selectivity. The C5 and C6 positions offer further opportunities for chemical exploration to enhance potency and exploit specific features of the ATP-binding pocket.
Caption: Core structure of this compound.
General Synthetic Approach
The synthesis of derivatives from the parent scaffold typically involves a series of well-established organic reactions. A generalized synthetic pathway is outlined below.
Experimental Protocol: General Synthesis of N7-Substituted Derivatives
-
N7-Alkylation/Arylation: To a solution of this compound in a suitable solvent (e.g., DMF, acetonitrile), a base (e.g., K₂CO₃, NaH) is added, followed by the desired alkyl or aryl halide. The reaction is typically stirred at room temperature or heated to achieve completion.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the N7-substituted derivative.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C6-Substitution
-
Reaction Setup: The N7-protected this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are combined in a suitable solvent mixture (e.g., dioxane/water).
-
Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the impact of chemical modifications at each key position of the scaffold.
The N7 Position: Modulating Specificity and Physicochemical Properties
The N7 position of the pyrrole ring is a common site for modification to influence the compound's pharmacokinetic properties and to probe for interactions with the solvent-exposed region of the kinase active site.
Substituents at N7 can significantly impact the selectivity of the inhibitor. For instance, in the development of Janus kinase (JAK) inhibitors, modifications at this position have been shown to be critical for achieving selectivity for JAK1 over other family members.
Comparative Data: N7-Substituted Derivatives as Kinase Inhibitors
| Compound ID | N7-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| 1a | H | - | - | - |
| 1b | Methyl | JAK1 | 15 | [3] |
| 1c | Ethyl | JAK1 | 25 | [3] |
| 1d | Cyclopropylmethyl | PfCDPK4 | 210 | [4] |
| 1e | (N-acetylpiperidin-4-yl)methyl | PfCDPK4 | 530 | [4] |
This table is a representative example based on data from related pyrrolo[2,3-d]pyrimidine scaffolds.
The data suggests that small alkyl groups at the N7 position are well-tolerated and can lead to potent inhibition. More complex substituents, such as the piperidinyl moiety in compound 1e , can be introduced to modulate properties like solubility and cell permeability, although this may sometimes come at the cost of reduced potency.[4]
The C4-Amino Group: The Anchor to the Hinge
The 4-amino group is a critical pharmacophore, typically forming one or two hydrogen bonds with the kinase hinge region. Modifications to this group are generally detrimental to activity unless they maintain the hydrogen bonding capability.
In a study on Protein Kinase B (PKB/Akt) inhibitors, replacement of the 4-amino group with a piperidine linker which in turn was substituted, led to potent and orally bioavailable compounds.[5][6][7] This highlights that while direct substitution on the amino group is often unfavorable, using it as an attachment point for larger moieties can lead to productive interactions in other regions of the active site.
The C6 Position: Exploiting the Ribose Pocket
The C6 position, initially occupied by a bromine atom, is a key site for diversification. The bromine atom can be readily displaced via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups. These groups can occupy the ribose-binding pocket of the kinase, leading to significant gains in potency and selectivity.
In the development of antifolates targeting folate receptors, various substituents at the C6 position of a 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine scaffold were explored, demonstrating the importance of this position for receptor binding.[8] Similarly, for colony-stimulating factor 1 receptor (CSF1R) inhibitors, the introduction of pyridine-based moieties at C6 led to potent compounds.
Caption: A workflow illustrating the SAR-driven optimization of the lead scaffold.
The C5-Carbonitrile Group: More Than Just a Synthetic Handle
The C5-carbonitrile group is often introduced for synthetic purposes, facilitating the construction of the pyrrole ring. However, it also plays a role in the biological activity of the final compounds. The nitrile group is a weak hydrogen bond acceptor and can participate in interactions with the protein.
Interestingly, hydrolysis of the C5-carbonitrile to a carboxamide has been shown to be a beneficial modification in some cases. For example, in the development of pyrrolopyrimidine nucleoside analogues, the C5-carboxamide was found to be important for antitumor activity. The carboxamide can act as both a hydrogen bond donor and acceptor, potentially forming more extensive interactions with the target protein and improving aqueous solubility.
Comparative Data: C5-Substituted Derivatives
| Compound ID | C5-Substituent | Target/Activity | Observations | Reference |
| 2a | -CN | Antitumor | Active intermediate | [2] |
| 2b | -CONH₂ | Antitumor | Enhanced activity in some nucleoside analogues | |
| 2c | -CONH₂ | PKB/Akt inhibitor | Potent and orally bioavailable | [5][6][7] |
This comparison suggests that the C5-carboxamide can be a favorable replacement for the carbonitrile, potentially improving both potency and pharmacokinetic properties.
Conclusion: A Roadmap for Rational Drug Design
The this compound scaffold is a remarkably versatile starting point for the development of potent and selective kinase inhibitors. A systematic exploration of the structure-activity relationships at the N7, C4, C6, and C5 positions provides a clear roadmap for rational drug design.
-
N7-substitution is a powerful tool for fine-tuning selectivity and improving physicochemical properties.
-
The C4-amino group is a critical anchor to the kinase hinge, and while direct modification is often detrimental, it can serve as a point of attachment for larger fragments.
-
The C6-position offers a prime opportunity to enhance potency by introducing substituents that can interact with the ribose-binding pocket.
-
Modification of the C5-carbonitrile to a carboxamide can lead to improved hydrogen bonding and better pharmacokinetic profiles.
By understanding the nuanced interplay between these structural modifications and their biological consequences, researchers can more effectively design the next generation of targeted therapeutics based on this privileged scaffold.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolopyrimidine nucleosides. 18. Synthesis and chemotherapeutic activity of 4-amino-7-(3-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d] pyrimidine-5-carboxamide (3'-deoxysangivamycin) and 4-amino-7-(2-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d] pyrimidine-5-carboxamide (2'-deoxysangivamycin) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic C-6 Functionalization of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to the native purine core allows for its interaction with a multitude of biological targets, leading to the development of potent therapeutics, particularly in the realm of kinase inhibitors. The specific derivative, 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, is a highly valuable and versatile intermediate. The bromine atom at the C-6 position serves as a synthetic handle for introducing a wide array of molecular complexity through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the efficacy of various catalytic systems for the functionalization of this key intermediate, offering researchers, scientists, and drug development professionals a data-driven resource for optimizing their synthetic strategies.
Comparative Efficacy of Catalytic Systems for C-6 Functionalization
The C-6 position of the 7-deazapurine core is a prime site for modification to modulate pharmacological activity. The electron-rich nature of the pyrrolo[2,3-d]pyrimidine ring system can influence the reactivity of the C-Br bond. Therefore, the judicious selection of the catalyst, ligand, base, and solvent is paramount for achieving high yields and clean conversions. This section will compare the performance of palladium and copper-based catalytic systems in key C-C and C-N bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the workhorse for forging new carbon-carbon and carbon-nitrogen bonds in pharmaceutical synthesis. The versatility of palladium complexes, tunable through the choice of ligands, allows for a broad substrate scope and functional group tolerance.
The Suzuki-Miyaura reaction is a powerful method for introducing aryl and heteroaryl moieties. The choice of the palladium precursor and ligand is critical for an efficient catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[1]
Experimental Data Summary: Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 0.33-6 | Good | General conditions for coupling with various amines on a related scaffold.[2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | EtOH/H₂O (4:1) | 90 | 0.17 | 64 | For coupling with (6-chloropyridin-3-yl)boronic acid on a similar pyrrolo[2,3-d]pyrimidine.[2][3] |
| Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 5 | 80-85 | Site-selective coupling on a tetrachloropyrimidine, highlighting reactivity at the 4- and 6-positions.[4] |
| XPhosPdG2 / XPhos | XPhos | K₃PO₄ | THF | 80 | 16 | Low to 41 | Used for a challenging coupling on a pyrazolo[1,5-a]pyrimidin-5-one, indicating the need for specialized catalysts for some heteroaromatic systems.[5] |
Causality Behind Experimental Choices:
The use of electron-rich and bulky phosphine ligands like BINAP and dppf is crucial for facilitating the oxidative addition of the aryl bromide to the Pd(0) center and promoting the subsequent reductive elimination. The choice of base is also critical; weaker bases like K₂CO₃ are often sufficient for boronic acids, while stronger bases may be required for less reactive partners. The use of aqueous solvent mixtures can enhance the rate of transmetalation. For challenging substrates, more specialized and electron-rich ligands like XPhos are often employed to overcome catalyst deactivation and promote efficient turnover.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. For an electron-rich and potentially coordinating substrate like our 7-deazapurine, the selection of a suitable palladium catalyst and ligand system is critical to avoid catalyst inhibition and achieve high yields.
Experimental Data Summary: Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 0.33-6 | Good | General conditions for amination on a related pyrrolo[2,3-d]pyrimidine scaffold.[2] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | MW | - | Good to Excellent | Microwave-assisted amination on bromo-estrone derivatives, demonstrating the utility of X-Phos for C(sp²)-N coupling.[6] |
| Pd₂(dba)₃ / BINAP | BINAP | Cs₂CO₃ | THF | - | - | 80 | Kilogram-scale synthesis, highlighting a robust and scalable protocol.[7] |
Causality Behind Experimental Choices:
The use of bulky, electron-rich phosphine ligands such as BINAP and X-Phos is essential for promoting both the oxidative addition of the aryl bromide and the reductive elimination of the desired arylamine. These ligands stabilize the monomeric Pd(0) species, which is the active catalyst. Strong bases like Cs₂CO₃ and KOt-Bu are required to deprotonate the amine and form the key palladium-amido intermediate. The choice of solvent can also influence the reaction rate and yield, with ethereal solvents like 1,4-dioxane and THF being commonly employed. Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[6]
The Sonogashira coupling is the premier method for the synthesis of arylalkynes. This reaction typically employs a dual catalytic system of palladium and copper.
Experimental Data Summary: Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)Cl₂ | CuI | NEt₃ | DMSO | 25 | 6 | Excellent | Optimized conditions for a selective Sonogashira coupling on a related uracil derivative.[8] |
| Pd(CH₃CN)₂Cl₂ | CuI | NEt₃ | 1,4-Dioxane | 100 | 6 | Good | Conditions for a two-fold Sonogashira coupling on the same uracil derivative.[8] |
Causality Behind Experimental Choices:
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium catalyst facilitates the oxidative addition of the aryl bromide and the subsequent transmetalation with a copper(I)-acetylide species. The copper co-catalyst is crucial for the formation of this copper-acetylide intermediate from the terminal alkyne. The amine base serves both to deprotonate the alkyne and as a solvent. The choice of palladium catalyst and reaction temperature can influence the selectivity in cases where multiple reactive sites are present.
Copper-Catalyzed Reactions
While palladium catalysis is dominant, copper-catalyzed reactions offer a cost-effective and sometimes complementary approach for certain transformations.
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While often requiring harsher conditions than its palladium-catalyzed counterparts, it can be effective for specific substrates.
Experimental Data Summary: Copper-Catalyzed C-N Coupling
Causality Behind Experimental Choices:
Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. More contemporary methods utilize catalytic amounts of a copper(I) salt, often in the presence of a ligand such as a diamine or an amino acid, which helps to solubilize the copper salt and facilitate the catalytic cycle. A strong base is typically required to deprotonate the amine nucleophile.
Experimental Protocols
The following are representative, detailed protocols for the key catalytic reactions discussed. Researchers should note that optimization for specific substrates may be necessary.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of an aryl bromide with a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
BINAP (0.03 equiv)
-
Cesium carbonate (1.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, BINAP, and cesium carbonate to a dry Schlenk tube.
-
Add this compound and the amine to the reaction vessel.
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visualization of Catalytic Cycles and Workflows
To further elucidate the processes described, the following diagrams visualize a typical palladium-catalyzed cross-coupling cycle and a general experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Selectivity of Kinase Inhibitors Based on the 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold
The 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile starting point for the development of targeted therapeutics.[1] This guide provides a comprehensive overview of the experimental strategies and underlying principles for rigorously assessing the selectivity of inhibitors derived from this promising scaffold. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] While a therapeutic agent's efficacy is tied to its potent inhibition of the target kinase, its safety and tolerability are critically dependent on its selectivity – its ability to avoid engaging with other kinases, which can lead to off-target toxicities. Therefore, a thorough and early assessment of an inhibitor's selectivity profile across the kinome is a cornerstone of modern drug discovery.[3][4]
Experimental Workflow for Comprehensive Selectivity Profiling
A multi-tiered approach, integrating both biochemical and cell-based assays, is essential for a holistic understanding of an inhibitor's selectivity. This workflow allows for the initial identification of potential off-targets in a purified system, followed by validation of these interactions within the complex milieu of a living cell.
Figure 1: A tiered workflow for assessing kinase inhibitor selectivity, moving from broad biochemical screens to focused cellular validation.
PART 1: Biochemical Assays for Initial Selectivity Assessment
Biochemical assays utilize purified recombinant kinases and substrates to provide a direct measure of an inhibitor's potency and selectivity in a controlled, cell-free environment.
Kinome-Wide Profiling: The First Pass
The initial step involves screening the inhibitor at a single, high concentration (typically 1-10 µM) against a large panel of kinases.[4][5][6] This provides a broad overview of the inhibitor's kinome-wide interactions and identifies potential off-targets for further investigation.
Experimental Protocol: Radiometric Kinase Assay
Radiometric assays are considered a gold standard due to their direct measurement of substrate phosphorylation.[6][7]
-
Reaction Setup: In a 96- or 384-well plate, combine the purified kinase, a specific peptide or protein substrate, and the inhibitor at the desired concentration in a suitable reaction buffer.
-
Initiation: Start the reaction by adding a mixture of cold ATP and radiolabeled [γ-³³P]ATP. The ATP concentration should ideally be at or near the Km for each kinase to ensure that the measured IC50 values approximate the inhibitor's binding affinity (Ki).[7][8]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate, followed by washing to remove unbound ATP.[6]
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control.
Table 1: Representative Kinase Selectivity Data for a Hypothetical Pyrrolo[2,3-d]pyrimidine-based Inhibitor (Compound X)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| JAK3 (Primary Target) | 98% | 5 |
| JAK1 | 85% | 50 |
| JAK2 | 60% | 250 |
| TYK2 | 75% | 100 |
| Aurora A | 15% | >10,000 |
| RET | 5% | >10,000 |
| ... (and so on for a broad panel) |
Data is hypothetical and for illustrative purposes.
Confirmatory Assays: IC50 Determination and Binding Affinity
For kinases showing significant inhibition in the initial screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the inhibitor's potency against each off-target.
To confirm direct binding and elucidate the mechanism of action, biophysical assays are employed:[2]
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein. Inhibitor binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[9]
-
Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on the association and dissociation of the inhibitor and kinase, allowing for the determination of the binding affinity (KD).[2]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[2]
PART 2: Cell-Based Assays for Physiological Relevance
While biochemical assays are powerful, they do not fully recapitulate the complexities of the cellular environment, such as the high intracellular ATP concentration and the presence of scaffolding proteins.[10] Cell-based assays are therefore crucial for validating the selectivity of an inhibitor in a more physiologically relevant context.[11][12]
Target Engagement Assays
These assays confirm that the inhibitor can access and bind to its intended target within living cells.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.
-
Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor.
-
Tracer Addition: Add a fluorescently labeled tracer that also binds to the kinase's ATP-binding site.
-
BRET Measurement: If the inhibitor is bound to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the fluorescent tracer.
-
Data Analysis: The degree of tracer displacement is proportional to the inhibitor's binding affinity and cellular permeability.
Downstream Signaling and Functional Assays
The ultimate test of an inhibitor's selectivity is its effect on cellular signaling pathways and functions.
-
Phospho-protein Profiling: Western blotting or plate-based immunoassays (e.g., Meso Scale Discovery) can be used to measure the phosphorylation status of the direct downstream substrates of the target kinase and key off-target kinases.[11] A truly selective inhibitor will only modulate the phosphorylation of the intended target's substrates.
-
Functional Assays: Assays that measure cellular phenotypes such as proliferation, apoptosis, or migration can reveal the functional consequences of on- and off-target inhibition.[2][13] For example, an inhibitor targeting a kinase involved in cell cycle progression should induce cell cycle arrest.
Figure 2: A simplified diagram of the JAK-STAT signaling pathway, a common target for pyrrolo[2,3-d]pyrimidine-based inhibitors.
Structure-Activity Relationship (SAR) and Selectivity
The selectivity of inhibitors based on the this compound scaffold can be rationally modulated through chemical modifications.[1][14] For instance, the introduction of bulky substituents at specific positions can exploit subtle differences in the ATP-binding pockets of various kinases to enhance selectivity.[15][16]
Figure 3: The logical relationship between chemical modification of the scaffold, inhibitor potency, selectivity, and potential toxicity.
Conclusion
A rigorous assessment of inhibitor selectivity is a non-negotiable aspect of kinase drug discovery. For inhibitors derived from the versatile this compound scaffold, a systematic and multi-faceted approach is paramount. By integrating kinome-wide biochemical profiling with confirmatory biophysical and cell-based assays, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This detailed characterization is essential for identifying compounds with the optimal balance of potency and safety, ultimately paving the way for the development of the next generation of targeted cancer therapies.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 10. inits.at [inits.at]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
For researchers, scientists, and professionals in drug development, the unequivocal characterization of pharmaceutical intermediates is a cornerstone of regulatory compliance and successful downstream synthesis. This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the validation of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the data generated from High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Imperative of Orthogonal Analysis
In the landscape of pharmaceutical development, relying on a single analytical technique for the characterization of a compound is a significant risk. Each method possesses inherent biases and limitations. Cross-validation, the practice of comparing results from two or more distinct analytical methods, provides a robust and self-validating system to ensure the identity, purity, and quality of a critical intermediate like this compound. This approach is not merely a matter of best practice but is fundamentally aligned with the principles of scientific integrity and the rigorous expectations of regulatory bodies, as outlined in guidelines such as the ICH Q2(R2).[2][3][4][5][6]
This guide will explore the cross-validation of this compound through the lens of three powerful and complementary techniques:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for purity determination and quantification of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an additional layer of certainty by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, confirming molecular weight.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.[7]
Comparative Analysis of Analytical Techniques
The choice of analytical methodology is dictated by the specific question being asked. For this compound, our objectives are to confirm its identity, accurately determine its purity, and identify any potential process-related impurities.
| Parameter | HPLC-UV | LC-MS | Quantitative ¹H NMR (qNMR) |
| Primary Function | Purity determination and impurity profiling | Molecular weight confirmation and impurity identification | Absolute purity determination and structural confirmation |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[8] | Separation by LC with detection based on the mass-to-charge ratio (m/z) of ionized molecules.[9][10] | Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against an internal standard.[7][11] |
| Strengths | High precision, robustness, excellent for quantifying known impurities. | High selectivity and sensitivity, definitive molecular weight confirmation.[9] | Primary method (no need for a specific reference standard of the analyte), provides structural information, highly accurate for purity assessment.[7][12] |
| Limitations | Requires reference standards for impurity identification, potential for co-elution. | Matrix effects can cause ion suppression or enhancement, less quantitative than HPLC-UV without careful validation. | Lower sensitivity than chromatographic methods, may not detect non-protonated impurities. |
| Typical Application | Routine quality control, stability testing. | Confirmation of synthesis, identification of unknown impurities and metabolites. | Purity assignment of reference standards, orthogonal check for chromatographic assays. |
Illustrative Purity Assessment Data
The following table summarizes representative data from the analysis of a single batch of this compound using the three described methods.
| Analytical Method | Purity Value (%) | Relative Standard Deviation (RSD, n=6) | Key Observations |
| HPLC-UV (Area %) | 99.63% | 0.15% | Two minor impurities detected at 0.18% and 0.19%. |
| LC-MS | Consistent with HPLC | N/A | Confirmed molecular weight of the main peak (m/z = 237.9/239.9 for Br isotopes). Impurity peaks showed plausible molecular weights for related structures. |
| qNMR | 99.5% (mass purity) | 0.21% | No significant impurities observed above the limit of quantification (approx. 0.1%). |
This comparative data demonstrates a high degree of concordance between the orthogonal methods, providing strong evidence for the purity of the analyzed batch. The minor discrepancies between HPLC area percent and qNMR mass purity are expected and highlight the different principles of each technique.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound. These protocols are grounded in established practices for similar heterocyclic compounds and adhere to the validation principles outlined in ICH Q2(R2).[2][3][4][5][6]
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to provide a high-resolution separation of the main compound from potential process-related impurities.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol utilizes the same chromatographic separation as the HPLC-UV method but adds a mass spectrometer for definitive molecular weight confirmation.
-
Instrumentation: An HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as the HPLC-UV method described above. A post-column split may be necessary to reduce the flow rate entering the mass spectrometer.
-
MS Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: As per instrument recommendations
-
Scan Range: m/z 100-500
-
-
Data Analysis: The mass spectrum of the main peak should be analyzed to confirm the presence of the [M+H]⁺ ion for this compound (C₇H₄BrN₅), which will exhibit a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
Quantitative ¹H NMR (qNMR)
This qNMR protocol is designed for the absolute purity determination of this compound.
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of delivering calibrated 90° pulses.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse angle.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard protons to ensure full relaxation. A value of 30-60 seconds is typically sufficient.
-
Number of Scans: 8-16, depending on the desired signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) with minimal line broadening.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion: A Triad of Trustworthiness
The cross-validation of analytical results for this compound using HPLC, LC-MS, and qNMR constitutes a robust, self-validating system that provides a high degree of confidence in the identity and purity of this critical pharmaceutical intermediate. HPLC-UV offers precise quantification of purity and impurities, LC-MS provides unambiguous molecular weight confirmation, and qNMR delivers an orthogonal and absolute measure of mass purity. By integrating these complementary techniques, researchers and drug development professionals can build a comprehensive analytical data package that ensures product quality, satisfies regulatory requirements, and supports the advancement of new therapeutic agents. This triad of analytical approaches embodies the principles of scientific integrity, providing an authoritative and trustworthy foundation for all subsequent research and development activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 10. rsc.org [rsc.org]
- 11. emerypharma.com [emerypharma.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Leveraging 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile for Novel Kinase Inhibitor Development
Introduction: The Strategic Value of the 7-Deazapurine Scaffold
In the landscape of modern therapeutics, particularly in oncology and immunology, protein kinase inhibitors represent a cornerstone of targeted therapy. The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural mimicry of adenine allows it to effectively compete for the ATP-binding site of a multitude of protein kinases, making it an exceptionally versatile starting point for inhibitor design.[2]
This guide focuses on a specific, highly functionalized derivative: 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile . While not a therapeutic agent itself, this compound is a critical chemical intermediate, offering multiple reaction sites for synthetic elaboration.[3] The strategic placement of the amino, bromo, and carbonitrile groups provides medicinal chemists with the handles needed to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and desirable pharmacokinetic properties. We will objectively compare the performance of various therapeutic agents developed from this core structure, supported by experimental data from peer-reviewed benchmark studies.
Part 1: Synthetic Strategy & Versatility
The true value of this compound lies in its synthetic potential. The bromo group at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. These modifications are crucial for targeting the diverse topographies of kinase ATP-binding pockets and achieving selectivity. The 4-amino group and the pyrrole nitrogen (N7) provide additional sites for modification to fine-tune solubility, cell permeability, and target engagement.
Below is a generalized workflow illustrating how this intermediate serves as a launchpad for generating diverse kinase inhibitor libraries.
Caption: Generalized synthetic workflow from the core intermediate.
Part 2: Comparative Analysis of Derived Kinase Inhibitors
The versatility of the this compound intermediate is best demonstrated by the range and potency of the inhibitors developed from it. The table below compares several lead compounds from different kinase families, all originating from the broader 7H-pyrrolo[2,3-d]pyrimidine scaffold. This data illustrates how modifications to the core structure yield inhibitors with distinct target profiles and therapeutic potential.
| Target Kinase Family | Lead Compound Example | Key Performance Metric (IC₅₀) | Cellular Activity / Indication | Reference |
| JAK1 | Compound 12a | 12.6 nM (enzymatic) | Anti-inflammatory; suppresses NO in macrophages; effective in a liver fibrosis model. | [4] |
| FAK | Compound 25b | 5.4 nM (enzymatic) | Antiproliferative in A549 lung cancer cells (IC₅₀ = 3.2 µM); induces apoptosis. | [5] |
| Mps1 | Compound 12 | 29 nM (enzymatic) | Antiproliferative in breast cancer cell lines; induces cell cycle arrest and apoptosis. | [6] |
| Akt (PKB) | Compound 10 (derivative) | 2 nM (enzymatic) | Antiproliferative; inhibits growth of human tumor xenografts. | [7] |
| RET | Compound 59 | Low nM potency vs. RET-wt and V804M mutant | Growth inhibition of RET-fusion driven cancer cells. | [8] |
| Axl | Compound 13b | Potent enzymatic & cellular activity | Promising therapeutic effect in a xenograft tumor model. | [9] |
| ITK | Compound 9 | Potent covalent inhibition | Anti-proliferative against T-cell leukemia cell lines. | [10] |
Part 3: In-Depth Case Study: JAK1-Selective Inhibitors for Inflammation
The Janus kinases (JAKs) are critical mediators of cytokine signaling, and their dysregulation is central to many autoimmune and inflammatory diseases. Selective inhibition of JAK1 is a key therapeutic goal to achieve efficacy while minimizing side effects associated with inhibiting other JAK isoforms like JAK2.
A recent study successfully developed potent and selective JAK1 inhibitors using a 4-amino-7H-pyrrolo[2,3-d]pyrimidine core.[4] Their lead compound, 12a , demonstrates the power of rational design originating from this scaffold.
Therapeutic Rationale: The JAK/STAT signaling pathway is activated by cytokines, leading to the phosphorylation and activation of STAT proteins, which then regulate gene transcription related to inflammation and immunity. Blocking JAK1 can interrupt this cascade.
Caption: Simplified JAK/STAT signaling pathway and the point of intervention.
Key Experimental Findings for Compound 12a:
-
Potency & Selectivity: Achieved an IC₅₀ of 12.6 nM against JAK1, with a 10.7-fold selectivity over the closely related JAK2.[4] This selectivity is critical for avoiding potential hematological side effects associated with JAK2 inhibition.
-
Cellular Activity: Effectively inhibited the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated RAW264.7 macrophages.[4]
-
In Vivo Efficacy: In a mouse model of CCl₄-induced hepatic fibrosis, administration of compound 12a significantly suppressed fibrosis levels in a dose-dependent manner, demonstrating its anti-inflammatory and tissue-protective effects in a living system.[4]
Part 4: Foundational Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized assays are paramount. Below are detailed protocols for two fundamental experiments used to characterize novel kinase inhibitors derived from the this compound scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the affinity (Kᵢ or IC₅₀) of a test compound for a target kinase.
Causality: This experiment directly measures the interaction between the inhibitor and the isolated kinase enzyme, providing a pure measure of potency without the complexities of a cellular environment. It is a primary screening method to establish on-target activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase (e.g., recombinant human JAK1) to a 2X working concentration in Kinase Buffer.
-
Dilute the Alexa Fluor™-conjugated ATP tracer (Kinase Tracer) to a 2X working concentration in Kinase Buffer.
-
Dilute the Europium-labeled anti-tag antibody (e.g., anti-His) to a 2X working concentration in Kinase Buffer.
-
Perform a serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO, then dilute into Kinase Buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the serially diluted test compound to the appropriate wells.
-
Add 5 µL of the 2X kinase/antibody mixture to all wells.
-
Add 5 µL of the 2X tracer to all wells. The final volume will be 15 µL.
-
-
Incubation:
-
Centrifuge the plate briefly to mix contents.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Measure emission at two wavelengths (e.g., 665 nm for Alexa Fluor™ and 615 nm for Europium).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of a cell line, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effect of a compound.
Causality: This assay moves beyond the isolated enzyme to assess the compound's effect on whole, living cancer cells. It integrates factors like cell permeability, off-target effects, and engagement with the intracellular target to provide a more biologically relevant measure of a compound's potential as a therapeutic.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549 lung cancer cells) to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.
-
Incubate for an additional 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition & Analysis:
-
Read the absorbance of the plate at 570 nm using a microplate spectrophotometer.
-
Subtract the background absorbance from the no-cell controls.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of compound concentration and fit the curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound is an exemplary scaffold for modern drug discovery. Its value is not as an end-product but as a highly versatile and strategically vital starting material. The comparative data clearly show that synthetic modifications to this core can yield potent and selective inhibitors against a wide range of clinically relevant protein kinases, from JAK1 for inflammatory diseases to FAK and Mps1 for various cancers.[4][5][6] The future of this scaffold may lie in the development of multi-targeted agents capable of overcoming resistance or covalent inhibitors that provide prolonged and highly specific target engagement.[10][11] For any research team aiming to develop novel kinase inhibitors, mastering the chemistry of this intermediate is a critical step toward clinical success.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This guide provides essential safety and logistical information for the proper disposal of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. As a brominated, nitrogen-containing heterocyclic compound used as a drug intermediate, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established laboratory safety principles.
Due to the absence of comprehensive toxicological data for this specific molecule, the precautionary principle must be applied.[3] The procedures outlined below treat the compound as hazardous, reflecting best practices for handling novel chemical entities with halogenated and biologically active moieties.
Part 1: Core Hazard Assessment and Waste Classification
The disposal protocol for any chemical begins with a thorough understanding of its intrinsic properties and associated hazards. The structure of this compound dictates its classification and subsequent handling.
-
Halogenated Organic Compound : The presence of a bromine atom firmly places this compound in the "halogenated organic" waste category.[4][5] This is the single most critical factor for its disposal, as halogenated wastes require specific treatment methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[5]
-
Nitrogen-Containing Heterocycle : The pyrrolo[2,3-d]pyrimidine core is a scaffold common in biologically active molecules and pharmaceuticals.[6][7] This suggests potential biological activity and dictates that the compound should not be released into the environment.
-
Nitrile Group (-CN) : While the nitrile group is relatively stable in this aromatic structure, it is prudent to avoid conditions that could lead to its hydrolysis or decomposition, such as mixing with strong acids or bases, which could potentially release cyanide.
-
Analog Data : Safety data for similar, non-brominated analogs classify them as "Toxic if swallowed".[8] Therefore, this compound must be handled with appropriate personal protective equipment (PPE), and all waste generated must be considered toxic.
Based on this analysis, all waste streams containing this compound must be classified as Hazardous Halogenated Organic Waste .
| Parameter | Classification & Rationale |
| Waste Category | Halogenated Organic Waste (Primary Classification) |
| Physical Form | Solid (as supplied)[9] |
| Assumed Hazards | Acute Toxicity (Oral).[8] Potential for skin and eye irritation.[3] |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, heavy metals.[10] |
| Disposal Route | High-Temperature Incineration via a licensed hazardous waste vendor.[5] |
| Drain Disposal | Strictly Prohibited .[10] |
Part 2: Procedural Guide for Waste Management
Adherence to a systematic workflow is paramount for safety and compliance. The following steps provide a clear protocol from the point of generation to final on-site storage.
Step 1: Container Selection and Preparation
The integrity of the disposal process begins with the primary containment vessel.
-
Select a Compatible Container : Use a clean, dry, and leak-proof container made of a material compatible with halogenated organic solids and potential solvent rinsates (e.g., High-Density Polyethylene (HDPE), glass, or another chemically resistant polymer).[11] Ensure the container has a secure, screw-top lid.[11][12]
-
Pre-Label the Container : Before the first gram of waste is added, the container must be correctly labeled.[12] This prevents dangerous misidentification. The label, at a minimum, must include:
Step 2: Waste Segregation and Collection
This is the most critical phase of the disposal process. Improper segregation can contaminate entire waste streams, leading to significant safety risks and increased disposal costs.[10]
-
Designated Halogenated Waste : This container is exclusively for the target compound and materials directly contaminated by it.
-
Solid Waste : Collect surplus or expired solid this compound. Also include contaminated disposable labware such as weighing papers, spatulas, and pipette tips.
-
Contaminated PPE : Gloves, bench coats, or other PPE with visible contamination should be placed in this container.
-
Solvent Rinses : If rinsing glassware that contained the compound, use a minimal amount of a compatible organic solvent (e.g., methanol, acetonitrile). Collect this solvent rinse in a separate, clearly labeled "Halogenated Organic Liquid Waste " container. Do not mix aqueous waste with solvent waste. [15]
-
-
Critical Incompatibilities : DO NOT add the following to the halogenated waste container:
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Workflow for the Target Compound.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Once waste is collected, it must be stored safely pending pickup by your institution's Environmental Health & Safety (EH&S) department.
-
Location : The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the direct control of laboratory personnel.[11][13]
-
Container Management :
-
Keep the waste container securely closed at all times, except when actively adding waste.[11][12] This minimizes fugitive emissions and prevents spills.
-
Store the container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[4]
-
Ensure incompatible waste containers are segregated within the SAA.[5][15]
-
-
Volume Limits : An SAA can accumulate up to 55 gallons of hazardous waste.[16] Once a container is full, it must be dated and removed by EH&S within three days.[11] Contact your institution's EH&S office to request a waste pickup when the container is approximately 75-90% full.[4]
Part 3: Decontamination and Spill Response
Properly managing residual contamination is a key component of the disposal lifecycle.
Empty Container Disposal
An "empty" container that held a hazardous chemical is still subject to regulation.[15]
-
Triple Rinsing : To render a container non-hazardous, it must be triple-rinsed.[5][15]
-
Rinsate Collection : For this compound, the rinsate from the first rinse (and subsequent rinses, as per institutional policy) must be collected as hazardous liquid waste .[15] Collect the rinsate in the designated "Halogenated Organic Liquid Waste" container.
-
Final Disposal : After triple-rinsing and complete removal or defacing of the original label, the container may be disposed of as regular laboratory glass or plastic waste.[5]
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Isolate the Area : Secure the area to prevent further exposure.
-
Don Appropriate PPE : At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbent material and place it into your designated "Halogenated Organic Waste" container.[4][12]
-
Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy. For large or unmanageable spills, evacuate the area and contact emergency personnel.[12]
By implementing this comprehensive disposal strategy, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect the broader ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines, as they are the ultimate authority for your facility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. otago.ac.nz [otago.ac.nz]
- 6. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 8. aksci.com [aksci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This guide provides essential safety protocols and operational procedures for handling 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, and considering the known biological activities of related pyrrolopyrimidine derivatives as potent, often cytotoxic, agents, a highly cautious approach is mandated.[1][2][3][4][5][6] This document is structured to deliver immediate, critical safety information followed by detailed operational and emergency plans, ensuring the well-being of laboratory personnel and the integrity of research.
Immediate Hazard Assessment and Core Safety Principles
This compound is a heterocyclic compound that, based on its structural similarity to other pyrrolopyrimidines investigated for pharmacological activity, must be treated as a potentially hazardous and cytotoxic substance.[1][2][3][4][5][6] The primary risks are associated with inhalation of the powdered form, skin contact, and accidental ingestion. The toxicological properties have not been fully investigated, necessitating the adoption of stringent safety measures.[7]
Core Principle: ALARA (As Low As Reasonably Achievable)
All handling procedures must be designed to minimize exposure. Assume the compound is highly potent and handle it in the smallest feasible quantities.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your primary defense against exposure. Standard laboratory attire is insufficient. The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | The outer glove provides primary protection and can be changed frequently. The inner glove offers secondary protection in case of a breach in the outer layer. Nitrile offers good resistance to a range of common laboratory solvents.[8][9][10][11][12] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Provides protection against splashes of solutions and airborne particles. A face shield protects the entire face from splashes. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator. | Essential when handling the solid compound outside of a containment device to prevent inhalation of fine powders. |
| Protective Clothing | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs. | Protects the wearer's skin and personal clothing from contamination. The back-closing design reduces the risk of frontal contamination. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated work area. |
Operational Plan: Step-by-Step Handling Procedures
-
Weighing and Handling Solids: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent the generation of airborne dust.
-
Solution Preparation and Use: All work with solutions of the compound should be performed in a chemical fume hood.
-
Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent, vortex mixer, etc.) is present and a designated, sealed waste container is ready.
-
Weighing: Carefully weigh the desired amount of the compound. Use a spatula to gently transfer the solid, avoiding any actions that could create dust.
-
Dissolution: Add the solvent to the solid in the fume hood. Cap the container securely before mixing. If sonication is required, ensure the container is sealed.
-
Solvent Considerations: This compound may be dissolved in solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile. Be aware of the specific hazards of the solvent used and ensure your PPE is compatible. Nitrile gloves provide good protection against incidental splashes of these solvents, but should be changed immediately upon contact.[8][9][13][14][15][16]
-
Transfers: Use a calibrated pipette or syringe for liquid transfers to minimize the risk of spills.
Emergency and Spill Management
A dedicated cytotoxic spill kit must be readily accessible in all areas where the compound is handled.[17][18][19]
Contents of a Cytotoxic Spill Kit:
-
Appropriate PPE (as detailed in Section 2)
-
Absorbent pads or pillows
-
Scoop and scraper for solid waste
-
Designated, sealable cytotoxic waste bags
-
Warning signs to secure the area
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Put on the full PPE ensemble from the spill kit.
-
Containment:
-
Clean-up: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the cytotoxic waste bag.
-
Decontamination: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[17]
-
Dispose: Seal the waste bag and place it in the designated cytotoxic waste container.
-
Doff PPE: Remove PPE as per the established procedure.
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify the laboratory supervisor and the institutional safety officer immediately.
-
Secure: Secure the area and post warning signs. Do not allow re-entry.
-
Professional Clean-up: A large spill should be managed by a trained emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste generated from handling this compound is to be considered hazardous and cytotoxic waste.
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh boats, pipette tips, and any other disposable items. Place all solid waste into a clearly labeled, sealed cytotoxic waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Sharps: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a designated cytotoxic sharps container.
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[20][21] Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Decontamination Procedures
-
Work Surfaces: At the end of each work session, decontaminate all surfaces within the fume hood where the compound was handled. Use a detergent solution followed by 70% isopropyl alcohol.
-
Equipment: Non-disposable equipment should be thoroughly cleaned after use. Consult with your safety officer for appropriate decontamination procedures for specific instruments.
-
Personal Decontamination: In case of skin contact, immediately remove any contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[18] If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19][22]
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users receive training on these procedures and that they are adapted to the specific requirements of your laboratory and institution. Always prioritize safety and consult with your environmental health and safety department for any questions or concerns.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [New pyrrolo-pyrimidine derivatives with antifungal or antibacterial properties in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 10. Acetonitrile Resistant Gloves - Gloves.co.uk [gloves.co.uk]
- 11. workgloves.co.uk [workgloves.co.uk]
- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 13. biotech.gsu.edu [biotech.gsu.edu]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. ehs.sfsu.edu [ehs.sfsu.edu]
- 16. research.arizona.edu [research.arizona.edu]
- 17. dvm360.com [dvm360.com]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 20. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 21. ptb.de [ptb.de]
- 22. england.nhs.uk [england.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
